molecular formula C8H7NaO3 B1343471 Sodium anisate CAS No. 536-45-8

Sodium anisate

Cat. No.: B1343471
CAS No.: 536-45-8
M. Wt: 174.13 g/mol
InChI Key: AETSDHMVQHOYPB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Anisate is the sodium salt of p-anisic acid, a compound naturally occurring in anise (Pimpinella anisum) and fennel (Foeniculum vulgare) . This plant-derived reagent is recognized for its function as a broad-spectrum antimicrobial agent, exhibiting inhibitory activity against bacteria, yeast, and mold, which makes it a subject of interest in research on natural preservation systems and green chemistry . Its mechanism of action involves disrupting the growth of microorganisms, thereby contributing to the stability and shelf-life of formulations . For optimal efficacy, research indicates that this compound is most effective in formulations with a pH below 6.0, typically within a range of 4.5 to 5.5, and is recommended for use at concentrations between 0.05% and 0.4% . It is a water-soluble white powder and is often studied in combination with other preservatives, such as Sodium Levulinate, to achieve enhanced synergistic effects . As a natural alternative to synthetic preservatives, it is particularly relevant for projects focusing on sustainable, eco-friendly, and clean-label product concepts . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3.Na/c1-11-7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETSDHMVQHOYPB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100-09-4 (Parent)
Record name Sodium anisate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00201818
Record name Sodium anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536-45-8
Record name Sodium anisate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium anisate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM ANISATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9WFJ28MV9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Anisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium anisate, the sodium salt of p-anisic acid (4-methoxybenzoic acid), is a versatile compound utilized across various industries, most notably in cosmetics and personal care products.[1] Derived from natural precursors like anise or fennel, it is recognized for its efficacy as a gentle, broad-spectrum antimicrobial and antifungal agent, often serving as a natural alternative to traditional synthetic preservatives.[2] Its functionality extends to roles as a pH adjuster and a masking or flavoring agent.[2] This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its characterization, and logical workflows relevant to its synthesis and analysis.

Chemical and Physical Properties

This compound is a white to slightly yellow crystalline powder.[1] Its fundamental properties are critical for formulation, quality control, and regulatory purposes.

PropertyValueSource(s)
IUPAC Name Sodium 4-methoxybenzoatePubChem
Synonyms Sodium p-anisate, Sodium 4-anisateAtaman Kimya
CAS Number 536-45-8Ataman Kimya
EC Number 208-634-1Ataman Kimya
Molecular Formula C₈H₇NaO₃Ataman Kimya
Molecular Weight 174.13 g/mol Ataman Kimya
Appearance White to slightly yellow crystalline powderAtaman Kimya, Qzuhou Ebright Chemicals
Boiling Point 276 - 278 °C (estimated)SpecialChem, The Good Scents Company
Flash Point 115.5 °C (estimated)Ataman Kimya, The Good Scents Company
pH (1% aqueous solution) 6.0 - 8.0Ataman Kimya, Qzuhou Ebright Chemicals
logP (o/w) 1.96 (estimated for p-anisic acid)The Good Scents Company

Solubility Profile

The solubility of this compound is a key factor in its application, particularly in aqueous formulations. It is readily soluble in water and also shows solubility in various organic solvents.

SolventSolubilitySource(s)
Water SolubleAtaman Kimya
Alcohols SolubleAtaman Kimya
Ether SolubleAtaman Kimya
Ethyl Acetate SolubleAtaman Kimya
Temperature-Dependent Aqueous Solubility

The solubility of this compound in water increases significantly with temperature.

Temperature (°C)Solubility ( g/100g H₂O)Source(s)
20 17.2Ataman Kimya
25 22.0Ataman Kimya
30 27.0Ataman Kimya
40 40.0Ataman Kimya

Acid-Base Chemistry and Stability

This compound is the salt of a weak acid, p-anisic acid. The equilibrium between the anionic form (anisate) and the protonated form (p-anisic acid) is governed by the pH of the solution and the pKa of p-anisic acid.

  • pKa of p-Anisic Acid: The pKa of the parent p-anisic acid is approximately 4.37 .

This pKa value is critical for its function as a preservative. At a pH below its pKa, the equilibrium shifts towards the less water-soluble p-anisic acid, which possesses antiseptic properties.[3] Conversely, at a pH above the pKa, the more water-soluble this compound salt form predominates. The effective working pH range for its antimicrobial activity is often cited as being between pH 4.0 and 6.5.

Chemical Stability: this compound is generally stable under recommended storage conditions.[4] However, it can decompose upon heating and presents a risk of dust ignition in air at high concentrations (>30 g/m³).[4]

Synthesis and Analysis Workflow

Natural Synthesis Pathway

This compound is often derived from natural sources, primarily star anise (Illicium verum) or fennel. The synthesis pathway involves the extraction of anethole, followed by oxidation and neutralization.

G cluster_0 Natural Source cluster_1 Extraction & Transformation cluster_2 Final Product Star Anise Star Anise Steam Distillation Steam Distillation Star Anise->Steam Distillation Anethole Anethole Steam Distillation->Anethole Oxidation Oxidation Anethole->Oxidation p-Anisic Acid p-Anisic Acid Oxidation->p-Anisic Acid Neutralization (NaOH) Neutralization (NaOH) p-Anisic Acid->Neutralization (NaOH) This compound This compound Neutralization (NaOH)->this compound

Figure 1: Natural Synthesis of this compound
Chemical Characterization Workflow

A typical workflow for the chemical characterization of a this compound sample involves a series of analytical tests to confirm its identity, purity, and key physical properties.

G cluster_tests Analytical Characterization cluster_results Data Analysis & Reporting start This compound Sample purity Purity Assay (HPLC) start->purity identity Identity (FT-IR) start->identity solubility Solubility Test start->solubility pka pKa Determination (Potentiometric Titration) start->pka physical Physical Properties (Appearance, pH) start->physical spec Compare to Specifications purity->spec identity->spec solubility->spec pka->spec physical->spec report Generate Certificate of Analysis (CoA) spec->report

Figure 2: Workflow for Chemical Characterization

Experimental Protocols

The following sections detail generalized methodologies for determining the key chemical properties of this compound. These protocols are based on standard analytical techniques and should be adapted and validated for specific laboratory conditions and equipment.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a means to determine the purity (assay) of this compound, a parameter often specified as ≥99.0%.[1]

  • Objective: To quantify the amount of this compound in a sample and detect any impurities.

  • Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound is separated from potential impurities on a nonpolar stationary phase with a polar mobile phase. Detection is typically performed using a UV detector.

  • Instrumentation & Reagents:

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for MS compatibility)

    • This compound reference standard

  • Methodology:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to control pH. An example mobile phase could be Acetonitrile:Water (20:80 v/v).[5] The mobile phase should be filtered and degassed.

    • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions to construct a calibration curve.

    • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Column Temperature: Ambient or controlled (e.g., 30 °C)

      • Detection Wavelength: ~235-254 nm (based on the UV absorbance of the aromatic ring)

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

    • Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the sample from its peak area using the calibration curve. Calculate the purity as a percentage.

Protocol: Determination of pKa by Potentiometric Titration

This protocol determines the acid dissociation constant (pKa) of the conjugate acid of this compound (p-anisic acid).

  • Objective: To determine the pKa value of p-anisic acid.

  • Principle: A solution of the analyte is titrated with a strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[6]

  • Instrumentation & Reagents:

    • Potentiometer or pH meter with a combination pH electrode

    • Magnetic stirrer and stir bar

    • Burette (manual or automated)

    • p-Anisic acid (or this compound converted to the acid form)

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

    • Standardized 0.1 M Hydrochloric Acid (HCl) solution

    • Potassium Chloride (KCl) for ionic strength adjustment

    • pH calibration buffers (e.g., pH 4, 7, 10)

  • Methodology:

    • Instrument Calibration: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa.

    • Sample Preparation: Accurately weigh a precise amount of p-anisic acid and dissolve it in a known volume of water to create a solution of known concentration (e.g., 1-10 mM).[2][7] A co-solvent like methanol may be used if solubility is low, but the pKa will be for that specific solvent system.[6] Adjust the ionic strength with a small amount of KCl.

    • Titration:

      • Place the sample solution in a beaker on the magnetic stirrer and immerse the pH electrode.

      • Begin stirring and allow the initial pH reading to stabilize.

      • Add the standardized NaOH solution in small, precise increments using the burette.

      • After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added.

      • Continue the titration well past the equivalence point (the point of the steepest pH change).

    • Data Analysis:

      • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

      • Determine the equivalence point volume (Veq), which is the inflection point of the curve. This can be found more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V).

      • The pKa is the pH value at the half-equivalence point (Veq / 2).

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This is the "gold standard" method for determining the thermodynamic solubility of a compound.[8][9]

  • Objective: To determine the maximum concentration of this compound that can be dissolved in water at a specific temperature.

  • Principle: An excess amount of the solid compound is agitated in a specific solvent (water) for an extended period until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is measured.

  • Instrumentation & Reagents:

    • Shaking incubator or orbital shaker with temperature control

    • Analytical balance

    • Vials or flasks with screw caps

    • Syringe filters (e.g., 0.22 or 0.45 µm, low-binding)

    • HPLC-UV or UV-Vis spectrophotometer

    • This compound

    • Purified water

  • Methodology:

    • Sample Preparation: Add an excess amount of solid this compound to a series of vials (perform in triplicate). The excess solid should be clearly visible.

    • Equilibration: Add a precise volume of water to each vial. Seal the vials tightly.

    • Incubation: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[9]

    • Phase Separation: After incubation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

    • Quantification:

      • Dilute the filtered supernatant with a known factor to bring it into the analytical range.

      • Determine the concentration of the diluted sample using a validated analytical method, such as HPLC-UV (as described in Protocol 6.1) or UV-Vis spectrophotometry against a prepared calibration curve.

    • Calculation: Multiply the measured concentration by the dilution factor to obtain the solubility of this compound in g/L or mol/L.

References

The Preservative Power of Sodium Anisate: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of preservation, particularly within the cosmetic and pharmaceutical industries, the demand for effective, natural, and gentle alternatives to traditional preservatives is paramount. Sodium anisate, the sodium salt of p-anisic acid derived from sources like fennel and star anise, has emerged as a compelling option.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a preservative, intended for researchers, scientists, and drug development professionals. We will delve into its antimicrobial properties, the underlying cellular and molecular interactions, and its synergistic relationship with other natural compounds.

Core Mechanism of Action: A Multi-faceted Approach

The preservative efficacy of this compound is primarily attributed to its active form, p-anisic acid. The conversion of the salt to the free acid is pH-dependent, with greater activity observed in more acidic environments.[3] The lipophilic nature of the undissociated p-anisic acid allows it to penetrate the microbial cell membrane, initiating a cascade of disruptive events.[3]

Disruption of Cell Membrane Integrity

The primary mode of action of p-anisic acid is the disruption of the microbial cell membrane's structure and function.[4][5] This is a critical blow to the microorganism, as the cell membrane is vital for maintaining cellular integrity, regulating the passage of nutrients and waste, and housing essential metabolic processes.

The proposed mechanism involves the integration of p-anisic acid into the lipid bilayer of the cell membrane. This intrusion is thought to alter the fluidity and permeability of the membrane, leading to:

  • Leakage of Intracellular Components: The compromised membrane can no longer effectively contain the cell's internal environment. Essential ions, metabolites, and even larger molecules can leak out, leading to a loss of cellular function and eventual death.

  • Disruption of Proton Motive Force: The cell membrane maintains a crucial proton gradient (proton motive force) that is essential for ATP synthesis and active transport. By increasing the permeability of the membrane to protons, p-anisic acid can dissipate this gradient, effectively shutting down the cell's energy production.

Intracellular Acidification

Once inside the microbial cell, where the internal pH is typically neutral, the undissociated p-anisic acid (p-COOH) can dissociate, releasing a proton (H+) and its corresponding anion (p-COO-).[3] This leads to a gradual acidification of the cytoplasm.[3] This internal pH drop can have several detrimental effects on the microorganism:

  • Enzyme Inhibition: Many essential cellular enzymes have a narrow optimal pH range for their activity. A significant decrease in intracellular pH can lead to the denaturation and inactivation of these enzymes, grinding cellular metabolism to a halt.

  • Inhibition of Metabolic Pathways: Key metabolic processes, such as glycolysis, are highly sensitive to pH changes. The acidification of the cytoplasm can disrupt these pathways, further crippling the cell's ability to function and grow.

Inhibition of Key Enzymes

Beyond the general effects of intracellular acidification, there is evidence to suggest that p-anisic acid may directly inhibit specific microbial enzymes. While research in this area is ongoing, studies on related phenolic compounds indicate that they can interact with and inactivate enzymes crucial for microbial survival. For instance, p-anisic acid has been identified as a tyrosinase inhibitor.[2] While tyrosinase is not a universal microbial enzyme, this finding suggests the potential for p-anisic acid to interact with other microbial enzymes containing similar active sites or cofactors.

Mitotic Inhibitor Activity

Some sources refer to this compound as having mitotic inhibitor activity.[1] This would imply an ability to interfere with cell division (mitosis) in eukaryotic microorganisms like yeasts and molds. The precise mechanism for this is not well-elucidated in publicly available scientific literature. However, it could potentially involve the disruption of cytoskeletal components, such as microtubules, which are essential for chromosome segregation during mitosis. Further research is needed to substantiate and detail this aspect of its mechanism.

Antimicrobial Spectrum and Efficacy

This compound is particularly recognized for its potent fungicidal activity, making it highly effective against yeasts and molds.[1][3] Its antibacterial activity is generally considered to be more moderate. To achieve broad-spectrum protection, it is most commonly used in combination with other preservatives, most notably sodium levulinate.[6]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes available MIC data for p-anisic acid against common spoilage microorganisms. It is important to note that specific MIC values can vary depending on the test method, strain of microorganism, and pH of the growth medium.

MicroorganismTypep-Anisic Acid MIC (µg/mL)Notes
Staphylococcus aureusGram-positive BacteriaData not readily available in cited literatureOften used in combination with other preservatives for enhanced antibacterial effect.
Escherichia coliGram-negative BacteriaData not readily available in cited literatureGenerally less susceptible to organic acids due to its outer membrane.
Pseudomonas aeruginosaGram-negative BacteriaData not readily available in cited literatureKnown for its high resistance to many preservatives.
Candida albicansYeastData not readily available in cited literaturep-Anisaldehyde, a related compound, shows MICs of 250-600 µg/mL against Candida.[5]
Aspergillus nigerMold>16,000A study on anise seed extracts showed no inhibitory effect on A. niger at the highest tested concentration of 16 mg/mL.[6]

Note: The lack of specific, publicly available MIC values for p-anisic acid against several key microorganisms highlights a gap in the current research literature. The data for related compounds and extracts suggests activity, but further studies are required to establish precise MICs for the pure compound.

The Power of Synergy: Combination with Sodium Levulinate

A key aspect of this compound's application in modern preservative systems is its synergistic relationship with sodium levulinate.[6] This combination allows for broad-spectrum antimicrobial protection at lower concentrations of each individual component, enhancing both efficacy and safety.

Mechanism of Synergy

While the precise molecular mechanism of this synergy is not fully elucidated, it is believed to stem from the complementary antimicrobial activities of the two compounds. Sodium levulinate, the salt of levulinic acid, also functions as an organic acid preservative and is known to disrupt the cell membranes of microorganisms.[1][7]

The synergistic effect likely arises from a multi-pronged attack on the microbial cell:

  • Enhanced Membrane Disruption: The combined action of p-anisic acid and levulinic acid may lead to a more profound disruption of the cell membrane than either compound could achieve alone.

  • Broader Spectrum of Action: Levulinic acid is reported to have good antibacterial properties.[8] Its combination with the primarily fungicidal p-anisic acid results in a preservative system effective against a wider range of microorganisms. A Korean patent application notes a dramatic synergistic effect of a mixture of p-anisic acid and levulinic acid, particularly against Propionibacterium acnes.[9]

Quantitative Analysis of Synergy: Fractional Inhibitory Concentration (FIC) Index

The synergistic effect of two antimicrobial agents can be quantified using the Fractional Inhibitory Concentration (FIC) index, typically determined through a checkerboard assay. The FIC index is calculated as follows:

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1

  • Indifference: 1 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

CombinationTarget MicroorganismFIC IndexInterpretation
p-Anisic Acid + Levulinic AcidVarious Bacteria and FungiData not readily available in cited literatureA Korean patent confirms a synergistic effect, but does not provide specific FIC index values.[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of p-anisic acid.

Materials:

  • p-Anisic acid

  • Appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures (e.g., S. aureus, E. coli, C. albicans)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of p-anisic acid in a suitable solvent at a high concentration (e.g., 10 mg/mL).

  • Microbial Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar plate overnight.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the p-anisic acid stock solution to the first well of each row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well. This will bring the final volume to 200 µL and dilute the p-anisic acid concentrations by half.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only sterile broth.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of p-anisic acid at which there is no visible growth (turbidity) of the microorganism.

Preservative Efficacy Test (Challenge Test) - ISO 11930

This protocol provides a general workflow for evaluating the preservative efficacy of a formulation containing this compound in a cosmetic product.

Materials:

  • Test product containing this compound.

  • Standardized microbial strains: Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus brasiliensis.

  • Sterile containers.

  • Neutralizing broth (to inactivate the preservative).

  • Agar plates for microbial enumeration.

  • Incubator.

Procedure:

  • Product Inoculation:

    • Divide the test product into five separate containers.

    • Inoculate each container with one of the five test microorganisms to achieve a final concentration of approximately 10^5 to 10^6 CFU/g or mL.

  • Sampling and Neutralization:

    • At specified time points (e.g., Day 0, 7, 14, and 28), take a sample from each inoculated container.

    • Immediately transfer the sample to a neutralizing broth to stop the action of the preservative.

  • Microbial Enumeration:

    • Perform serial dilutions of the neutralized sample.

    • Plate the dilutions onto appropriate agar media.

  • Incubation and Counting:

    • Incubate the plates under conditions suitable for the growth of the test microorganism.

    • Count the number of colonies (CFU) on the plates.

  • Evaluation:

    • Calculate the log reduction in the microbial count at each time point compared to the initial inoculum.

    • Compare the log reduction values to the acceptance criteria defined in the ISO 11930 standard to determine if the preservative system is effective.

Visualizations

Mechanism_of_Action cluster_outside Extracellular Environment (Acidic pH) cluster_membrane Microbial Cell Membrane cluster_inside Intracellular Environment (Neutral pH) Sodium_Anisate This compound (Salt Form) p_Anisic_Acid_Undissociated p-Anisic Acid (Undissociated) Sodium_Anisate->p_Anisic_Acid_Undissociated Low pH Membrane_Penetration Membrane Penetration p_Anisic_Acid_Undissociated->Membrane_Penetration Membrane_Disruption Membrane Disruption (Increased Permeability) Membrane_Penetration->Membrane_Disruption p_Anisic_Acid_Dissociated Dissociation p-Anisic Acid -> H+ + Anion Membrane_Penetration->p_Anisic_Acid_Dissociated Cell_Death Cell Death Membrane_Disruption->Cell_Death Leakage of contents Intracellular_Acidification Intracellular Acidification p_Anisic_Acid_Dissociated->Intracellular_Acidification Enzyme_Inhibition Enzyme Inhibition Intracellular_Acidification->Enzyme_Inhibition Metabolic_Disruption Metabolic Disruption Intracellular_Acidification->Metabolic_Disruption Enzyme_Inhibition->Cell_Death Metabolic_Disruption->Cell_Death

Caption: Mechanism of action of this compound as a preservative.

MIC_Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout prep_stock Prepare p-Anisic Acid Stock Solution serial_dilute Serial Dilute p-Anisic Acid in 96-well Plate prep_stock->serial_dilute prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_dilution Dilute Inoculum in Broth inoculate Inoculate Wells with Microbial Suspension prep_dilution->inoculate serial_dilute->inoculate controls Set up Growth & Sterility Controls inoculate->controls incubate Incubate Plate (18-24h, 35-37°C) controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Synergy_Concept cluster_agents Antimicrobial Agents cluster_target Microbial Cell cluster_effect Combined Effect anisate p-Anisic Acid cell_membrane Cell Membrane anisate->cell_membrane Disrupts (Primary fungicidal) synergy Synergistic Effect (Enhanced Killing) anisate->synergy levulinate Levulinic Acid levulinate->cell_membrane Disrupts (Antibacterial) levulinate->synergy cytoplasm Cytoplasm cell_membrane->cytoplasm cell_wall Cell Wall cell_wall->cell_membrane synergy->cell_membrane Potentiated Disruption

References

A Deep Dive into the Solubility of Sodium Anisate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sodium anisate, the sodium salt of p-anisic acid, is a versatile compound increasingly utilized in the pharmaceutical and cosmetic industries as a natural preservative. Its efficacy is intrinsically linked to its solubility in various solvent systems, a critical parameter for formulation development, stability, and bioavailability. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in different solvents, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent and temperature. While it exhibits high solubility in water, its solubility in organic solvents varies.

Table 1: Solubility of this compound in Water at Various Temperatures
Temperature (°C)Solubility ( g/100 g water)
2017.2[1][2]
2522.0[1][2]
3027.0[1][2]
3534.0[2]
4040.0[1][2]
5050.3[2]
6058.3[2]
7061.3[2]
8063.3[2]

Another source reports the solubility in water at 20°C as 135 g/L, which is equivalent to 13.5 g/100 mL.[3]

Table 2: Qualitative and Comparative Solubility of this compound in Various Solvents
SolventThis compound SolubilitySodium Benzoate Solubility (for comparison)
WaterFreely Soluble[4]556 g/L (temperature and pH not specified)[5]
EthanolEasily Soluble, Slightly Soluble2.3 g/100 g (25 °C); 8.3 g/100 g (78 °C)[6][7]
MethanolSlightly Soluble8.22 g/100 g (15 °C); 7.55 g/100 g (66.2 °C)[6][7]
Propylene GlycolFreely SolubleData not available
GlycerinFreely SolubleData not available
Mineral OilInsolubleData not available
Diethyl EtherData not availablePractically Insoluble[4]

Note on pH-Dependent Solubility: The solubility of this compound in aqueous solutions is pH-dependent. At a pH below 5.5, it can convert to its less soluble free acid form, p-anisic acid, which may lead to precipitation.[8]

Experimental Protocols

Accurate determination of solubility is crucial for formulation development. The following are detailed methodologies for key experiments.

Characterization of the Solid Material: Particle Size Distribution Estimation by Analytical Sieving (Adapted from USP <786>)

Objective: To determine the particle size distribution of the this compound powder, which can influence the dissolution rate.

Materials:

  • A nested set of analytical sieves with various mesh sizes.

  • A mechanical sieve shaker.

  • An analytical balance.

  • This compound powder.

Procedure:

  • Accurately weigh the empty sieves and the collection pan.

  • Assemble the sieves in a stack with the coarsest sieve on top and the finest at the bottom, with the collection pan below the finest sieve.

  • Accurately weigh a representative sample of this compound powder (typically 25-100 g).

  • Transfer the powder to the top sieve and secure the lid.

  • Place the sieve stack in the mechanical shaker and agitate for a fixed period (e.g., 5-10 minutes).

  • After agitation, carefully remove the stack and weigh each sieve and the collection pan with the retained powder.

  • Calculate the mass of powder retained on each sieve and in the collection pan.

  • Express the results as the percentage of the total sample mass retained on each sieve.

Determination of Equilibrium Solubility: The Shake-Flask Method (Adapted from OECD Guideline 105 and USP <1236>)

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • Glass flasks or vials with screw caps.

  • A thermostatically controlled orbital shaker or water bath.

  • Analytical balance.

  • This compound powder.

  • Solvent of interest.

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material).

  • Analytical instrumentation for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer).

Procedure:

  • Add an excess amount of this compound powder to a flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the flasks to prevent solvent evaporation.

  • Place the flasks in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

  • Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.

  • After the equilibration period, cease agitation and allow the flasks to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

  • Carefully withdraw a sample from the clear supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent as necessary to bring the concentration within the analytical range of the chosen analytical method.

  • Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mg/mL.

Visualizing Workflows and Relationships

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on formulation requirements and solubility data.

Solvent_Selection_Workflow start Define Formulation Requirements (e.g., dosage form, desired concentration) screen_solvents Initial Solvent Screening (Water, Ethanol, Propylene Glycol, Glycerin) start->screen_solvents check_water_sol Evaluate Water Solubility (High solubility) screen_solvents->check_water_sol Aqueous Formulation check_organic_sol Evaluate Organic/Co-solvent Solubility (Varying solubility) screen_solvents->check_organic_sol Non-aqueous or Emulsion Formulation consider_ph Consider pH of Aqueous System (Maintain pH > 5.5 to prevent precipitation) check_water_sol->consider_ph co_solvent_strategy Co-solvent Strategy (e.g., Water/Propylene Glycol blends) check_organic_sol->co_solvent_strategy final_formulation Final Formulation Development (Stability and compatibility testing) consider_ph->final_formulation co_solvent_strategy->final_formulation Solubility_Determination_Workflow start Start: Obtain this compound Sample particle_size Characterize Particle Size (Analytical Sieving) start->particle_size prepare_suspension Prepare Supersaturated Suspension (Excess solute in solvent) particle_size->prepare_suspension equilibrate Equilibrate at Constant Temperature (Shake-Flask Method) prepare_suspension->equilibrate sample_separation Separate Solid and Liquid Phases (Settling and Filtration) equilibrate->sample_separation analyze_concentration Analyze Solute Concentration (e.g., HPLC) sample_separation->analyze_concentration calculate_solubility Calculate Solubility (e.g., g/100 mL) analyze_concentration->calculate_solubility

References

Spectroscopic Profile of Sodium Anisate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of sodium anisate (sodium 4-methoxybenzoate), a compound widely utilized as a preservative in cosmetics and various industrial applications. This document details the expected data from UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a foundational understanding for its characterization and quality control.

Introduction

This compound, the sodium salt of p-anisic acid, is a white crystalline solid. Its antimicrobial properties make it a valuable ingredient in the formulation of a wide range of products. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and to ensure its performance in final formulations. This guide outlines the key spectroscopic techniques for the comprehensive analysis of this compound.

Data Presentation

Table 1: UV-Visible Spectroscopic Data

ParameterValueSolvent
λmax (p-p* transition)~250-260 nmWater or Ethanol
λmax (n-p* transition)~280-290 nmWater or Ethanol

Note: The presence of the methoxy group (an auxochrome) on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to sodium benzoate (~225 nm).

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2950-2850Medium-OCH₃ C-H stretch
~1600-1580StrongAsymmetric COO⁻ stretch
~1510StrongAromatic C=C stretch
~1420-1380StrongSymmetric COO⁻ stretch
~1250StrongAsymmetric C-O-C stretch (aryl ether)
~1170MediumIn-plane C-H bend
~1020MediumSymmetric C-O-C stretch (aryl ether)
~840Strongp-disubstituted C-H out-of-plane bend

Note: The characteristic strong carbonyl (C=O) peak of the carboxylic acid (~1700 cm⁻¹) is absent and replaced by the asymmetric and symmetric stretches of the carboxylate anion (COO⁻).[1][2][3]

Table 3: ¹H NMR Spectroscopic Data (Solvent: D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.9Doublet2HAromatic protons ortho to COO⁻
~6.9-7.0Doublet2HAromatic protons ortho to -OCH₃
~3.8Singlet3HMethoxy (-OCH₃) protons

Note: Chemical shifts are relative to a standard (e.g., TSP) and can be influenced by concentration and pH.

Table 4: ¹³C NMR Spectroscopic Data (Solvent: D₂O)

Chemical Shift (δ, ppm)Assignment
~175-180Carboxylate carbon (COO⁻)
~160-165Aromatic carbon attached to -OCH₃
~130-135Aromatic carbons ortho to COO⁻
~125-130Aromatic carbon attached to COO⁻
~110-115Aromatic carbons ortho to -OCH₃
~55Methoxy carbon (-OCH₃)

Note: The chemical shift of the carboxylate carbon is typically downfield.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

UV-Visible Spectroscopy

Objective: To determine the absorption maxima of this compound in a suitable solvent.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Volumetric flasks

  • Pipettes

  • Solvent (e.g., deionized water or ethanol)

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.

  • Sample Measurement: Rinse the cuvette with one of the working solutions and then fill it with the same solution. Place the cuvette in the sample holder and record the UV-Vis spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • This compound powder

  • Spatula

  • Cleaning solvent (e.g., isopropanol) and wipes

Procedure:

  • Instrument Setup: Turn on the FTIR spectrometer and allow it to initialize.

  • Background Spectrum: Record a background spectrum with the empty and clean ATR crystal. This will account for any atmospheric and instrumental interferences.

  • Sample Preparation: Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Collection: Collect the IR spectrum of the sample over a suitable range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft wipe after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • This compound

  • Deuterated solvent (e.g., Deuterium Oxide, D₂O)

  • Internal standard (optional, e.g., TSP for D₂O)

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of D₂O in a small vial. If an internal standard is used, add it to the solvent.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Shimming and Locking: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Set the parameters for the ¹H NMR experiment (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.

  • ¹³C NMR Acquisition: Set the parameters for the ¹³C NMR experiment (typically requiring a larger number of scans than ¹H) and acquire the spectrum.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts (δ) in both ¹H and ¹³C spectra. Assign the signals to the respective nuclei in the this compound molecule.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation & Characterization Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Solid_Sample Solid Sample (for IR-ATR) Sample->Solid_Sample UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR) Solid_Sample->IR UV_Vis_Data Absorption Maxima (λmax) UV_Vis->UV_Vis_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data Interpretation Structural Elucidation & Purity Assessment UV_Vis_Data->Interpretation IR_Data->Interpretation NMR_Data->Interpretation

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Thermal Decomposition Profile of Sodium Anisate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition profile of sodium anisate (sodium 4-methoxybenzoate). While specific experimental data for the thermal analysis of pure this compound is not extensively available in peer-reviewed literature, this document synthesizes information from related compounds, namely 4-methoxybenzoic acid and its metal complexes, to project a scientifically grounded thermal decomposition pathway. This guide outlines the predicted thermal stability, decomposition products, and includes standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to perform their own analyses. The information herein is critical for professionals in drug development and materials science who utilize this compound in their formulations and processes, ensuring its stability and predicting its behavior at elevated temperatures.

Introduction

This compound, the sodium salt of p-anisic acid, is a versatile organic compound with the chemical formula C₈H₇NaO₃. It is widely recognized for its antimicrobial properties and is frequently employed as a preservative in cosmetic and pharmaceutical products.[1][2][3] Understanding the thermal stability and decomposition profile of this compound is paramount for its safe and effective use in various applications, particularly in manufacturing processes that involve heating or for determining the shelf-life and storage conditions of final products.

This guide provides a detailed, albeit predictive, analysis of the thermal decomposition of this compound. The information is derived from the known thermal behavior of its parent compound, 4-methoxybenzoic acid, and metal complexes containing the 4-methoxybenzoate ligand.

Predicted Thermal Decomposition Profile

Based on the analysis of related compounds, the thermal decomposition of this compound is expected to be a clean, single-step process under an inert atmosphere.

Onset of Decomposition

Studies on various metal complexes of 4-methoxybenzoate have indicated that the anhydrous 4-methoxybenzoate ligand exhibits thermal stability up to approximately 285°C.[4][5][6] Therefore, it is predicted that the thermal decomposition of this compound will commence at a temperature in this range.

Decomposition Pathway

The primary predicted thermal degradation pathway for this compound is decarboxylation. At elevated temperatures, the carboxylate group is eliminated as carbon dioxide (CO₂), leading to the formation of anisole (methoxybenzene). The solid residue expected from this decomposition is sodium carbonate (Na₂CO₃).

The proposed decomposition reaction is as follows:

2 C₈H₇NaO₃(s) → 2 C₇H₈O(g) + Na₂CO₃(s) + CO(g) (Note: This is a simplified representation; the actual gaseous products may be more complex)

A more detailed logical relationship of the predicted decomposition is visualized in the following diagram:

G sodium_anisate This compound (C₈H₇NaO₃) heat Heat (> 285°C) sodium_anisate->heat is subjected to decomposition Thermal Decomposition (Decarboxylation) heat->decomposition initiates products Decomposition Products decomposition->products yields anisole Anisole (C₇H₈O) (Gaseous) products->anisole sodium_carbonate Sodium Carbonate (Na₂CO₃) (Solid Residue) products->sodium_carbonate carbon_monoxide Carbon Monoxide (CO) (Gaseous) products->carbon_monoxide

Figure 1: Predicted thermal decomposition pathway of this compound.

Quantitative Data (Hypothetical)

The following tables present a hypothetical, yet scientifically plausible, set of quantitative data for the thermal decomposition of this compound, based on the predicted pathway. This data is intended for illustrative purposes to guide researchers in their own experimental analyses.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

Decomposition StepTemperature Range (°C)Peak Decomposition Temperature (°C)Mass Loss (%)Remaining Mass (%)Proposed Lost Fragment
1285 - 45042039.0860.92Anisole + Carbon Monoxide

Theoretical Mass Loss Calculation:

  • Molecular Weight of this compound (C₈H₇NaO₃): 174.13 g/mol

  • Molecular Weight of Anisole (C₇H₈O): 108.14 g/mol

  • Molecular Weight of Carbon Monoxide (CO): 28.01 g/mol

  • Molecular Weight of Sodium Carbonate (Na₂CO₃): 105.99 g/mol

  • Theoretical Mass Loss = [(MW of Anisole + MW of CO) / (2 * MW of this compound)] * 100 = [(108.14 + 28.01) / (2 * 174.13)] * 100 ≈ 39.08%

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Description
Decomposition~285~420- (Exothermic)Exothermic decomposition of this compound.

Experimental Protocols

To obtain precise data for the thermal decomposition of a specific sample of this compound, the following standardized experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the onset of decomposition, the temperature ranges of decomposition, the rate of mass loss, and the composition of the residual material.

Experimental Protocol:

  • Instrument: Thermogravimetric Analyzer (TGA), preferably coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum pan.

  • Atmosphere: Inert (Nitrogen or Argon), with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Determine the onset temperature of decomposition, peak decomposition temperatures (from the derivative of the TGA curve, DTG), and the percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine the temperatures of melting, crystallization, and decomposition, as well as the associated enthalpy changes.

Experimental Protocol:

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.

  • Atmosphere: Inert (Nitrogen or Argon), with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp from 30°C to 500°C at a heating rate of 10°C/min.

  • Data Analysis: Identify endothermic and exothermic peaks, and determine the onset and peak temperatures for each thermal event.

The general workflow for the thermal analysis of this compound is illustrated in the following diagram:

G start Start: this compound Sample sample_prep Sample Preparation (Grinding, Weighing) start->sample_prep tga_dsc Thermal Analysis sample_prep->tga_dsc tga TGA (Thermogravimetric Analysis) tga_dsc->tga dsc DSC (Differential Scanning Calorimetry) tga_dsc->dsc data_acq Data Acquisition tga->data_acq dsc->data_acq tga_data TGA Curve (Mass vs. Temperature) data_acq->tga_data dsc_data DSC Curve (Heat Flow vs. Temperature) data_acq->dsc_data data_analysis Data Analysis tga_data->data_analysis dsc_data->data_analysis decomp_temp Decomposition Temperatures data_analysis->decomp_temp mass_loss Mass Loss (%) data_analysis->mass_loss thermal_events Endo/Exothermic Events data_analysis->thermal_events report Final Report decomp_temp->report mass_loss->report thermal_events->report

Figure 2: General experimental workflow for thermal analysis.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a scientifically sound profile can be predicted based on the behavior of structurally related compounds. It is anticipated that this compound is thermally stable up to approximately 285°C, after which it undergoes a single-step decarboxylation to yield anisole and sodium carbonate. For drug development professionals and researchers, it is imperative to conduct specific thermal analyses on their particular this compound samples to obtain precise data relevant to their formulations and processing conditions. The experimental protocols provided in this guide offer a standardized approach for such investigations, ensuring the generation of reliable and reproducible results.

References

An In-depth Technical Guide to the pKa and pH Stability of Sodium Anisate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium anisate, the sodium salt of p-anisic acid, is a widely utilized preservative in the pharmaceutical and cosmetic industries, valued for its antimicrobial properties. The efficacy and stability of this compound in aqueous solutions are intrinsically linked to the pH of the formulation. This technical guide provides a comprehensive overview of the pKa of its parent acid, anisic acid, and the pH-dependent stability of this compound solutions. It details experimental protocols for pKa determination and forced degradation studies, summarizes key quantitative data, and presents visual workflows and a proposed degradation pathway. This document serves as a critical resource for formulation scientists and researchers to ensure the optimal and stable use of this compound in product development.

Introduction

This compound (sodium 4-methoxybenzoate) is an organic salt that functions as an effective preservative against fungi and bacteria in a variety of formulations.[1] Its activity is dependent on the equilibrium between the salt form (anisate) and the free acid form (anisic acid), which is governed by the pH of the solution and the pKa of anisic acid. Understanding this relationship is paramount for developing stable and efficacious products. This guide explores the fundamental principles of pKa and pH stability as they pertain to this compound solutions.

pKa of Anisic Acid

The pKa is the logarithmic acid dissociation constant, representing the pH at which an acid is 50% dissociated in an aqueous solution. For this compound, the relevant pKa is that of its conjugate acid, 4-methoxybenzoic acid (anisic acid).

Quantitative Data for pKa of Anisic Acid

The pKa of anisic acid has been experimentally determined and is summarized in the table below.

ParameterValueReference
pKa of 4-methoxybenzoic acid at 25 °C4.47[2]

This pKa value indicates that at a pH of 4.47, there are equal concentrations of the protonated form (anisic acid) and the deprotonated form (anisate).

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of a weak acid.

Objective: To determine the pKa of anisic acid by titrating a solution of the acid with a strong base and monitoring the pH.

Materials:

  • Anisic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beaker (100 mL)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of anisic acid and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.

  • Initial Measurement: Record the initial pH of the anisic acid solution.

  • Titration: Add the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Equivalence Point Determination: Continue the titration past the equivalence point (the point of steepest pH change). The equivalence point can be determined from the inflection point of the titration curve or by plotting the first derivative (ΔpH/ΔV).

  • pKa Calculation: Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point). The pKa of anisic acid is equal to the pH of the solution at this half-equivalence point.

Workflow for pKa determination via potentiometric titration.

pH Stability of this compound Solutions

The stability of this compound in aqueous solutions is highly dependent on the pH. This is due to the equilibrium between the more water-soluble this compound and the less soluble and more antimicrobially active anisic acid. Extreme pH conditions, especially when combined with elevated temperatures, can lead to the degradation of the molecule.

General Stability Profile

This compound is generally considered stable in cosmetic and pharmaceutical formulations within a pH range of 4.0 to 6.5. The optimal pH for its preservative efficacy is typically between 4.5 and 5.5. Outside of this range, its stability and effectiveness can be compromised.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

[3]3.2.1. Experimental Protocol: Forced Hydrolytic Degradation

Objective: To investigate the degradation of this compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound solution (of known concentration, e.g., 1 mg/mL)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Deionized water

  • Heating apparatus (e.g., water bath or oven)

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 N HCl in a suitable container.

    • Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute to a suitable concentration for HPLC analysis.

    • If no significant degradation is observed, repeat the experiment with 1 N HCl.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 N and 1 N NaOH for degradation and neutralize the samples with HCl before analysis.

  • Neutral Hydrolysis:

    • Follow the same procedure, but use deionized water instead of acid or base.

HPLC Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

  • The mobile phase composition, flow rate, and detection wavelength should be optimized to achieve good separation between the parent compound and its degradants.

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_sampling Sampling and Neutralization cluster_analysis Analysis start Prepare this compound Solution acid Acid Hydrolysis (0.1N HCl, heat) start->acid base Base Hydrolysis (0.1N NaOH, heat) start->base neutral Neutral Hydrolysis (Water, heat) start->neutral sample_acid Sample, Neutralize with NaOH acid->sample_acid sample_base Sample, Neutralize with HCl base->sample_base sample_neutral Sample neutral->sample_neutral hplc_analysis HPLC Analysis sample_acid->hplc_analysis sample_base->hplc_analysis sample_neutral->hplc_analysis quantify Quantify this compound hplc_analysis->quantify identify Identify Degradation Products hplc_analysis->identify

Workflow for a forced hydrolytic degradation study.

Quantitative Stability Data

[1]| Condition | Expected Degradation Rate | Primary Degradation Pathway | | :--- | :--- | :--- | | Mildly Acidic (pH 4-6) | Low | Minimal degradation | | Strongly Acidic (pH < 2) + Heat | Moderate to High | O-demethylation | | Neutral (pH 7) + Heat | Low | Minimal degradation | | Mildly Basic (pH 8-10) | Low | Minimal degradation | | Strongly Basic (pH > 12) + Heat | Moderate to High | O-demethylation |

Degradation Pathway

The primary degradation pathway for 4-methoxybenzoic acid under harsh hydrolytic conditions (strong acid or base with heat) is O-demethylation. T[1]his involves the cleavage of the ether bond of the methoxy group.

Proposed Degradation Pathway of this compound:

Degradation_Pathway sodium_anisate This compound C₈H₇NaO₃ anisic_acid Anisic Acid C₈H₈O₃ sodium_anisate->anisic_acid Acidification (pH < pKa) degradation_product 4-Hydroxybenzoic Acid C₇H₆O₃ anisic_acid->degradation_product O-demethylation (Strong Acid/Base + Heat)

Proposed primary degradation pathway of this compound.

The main degradation product is 4-hydroxybenzoic acid. U[1]nder severe thermal stress, decarboxylation to form anisole is a potential, though less common, degradation pathway for benzoic acid derivatives.

The pKa of anisic acid is a critical parameter that dictates the state and, consequently, the efficacy of this compound in solution. Maintaining the pH of a formulation within the optimal range of 4.5 to 5.5 is essential for maximizing its preservative activity and ensuring stability. Forced degradation studies reveal that while this compound is relatively stable under mild conditions, it can undergo O-demethylation to form 4-hydroxybenzoic acid under harsh acidic or basic conditions, especially at elevated temperatures. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers and formulation scientists to effectively utilize this compound while ensuring product stability and performance.

References

A Technical Guide to the Natural Sourcing and Extraction of p-Anisic Acid for Sodium Anisate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Anisic acid (4-methoxybenzoic acid) is a valuable natural compound recognized for its antiseptic, anti-inflammatory, and preservative properties, making it a significant molecule in the pharmaceutical, cosmetic, and food industries.[1] Its sodium salt, sodium anisate, is particularly favored in cosmetic formulations as a gentle, broad-spectrum antimicrobial agent. This guide provides a comprehensive overview of the primary botanical sources of p-anisic acid, its biosynthesis, detailed methodologies for its extraction and analysis, and the subsequent conversion to this compound.

Natural Sources of p-Anisic Acid

p-Anisic acid is a phenolic compound predominantly found in the essential oils and extracts of various aromatic plants. The most significant sources belong to the Apiaceae (anise, fennel) and Schisandraceae (star anise) families.[1] It is also a key aromatic component in cured vanilla beans.[2] Often, these plants are rich in trans-anethole, a direct precursor that can be chemically oxidized to yield p-anisic acid.[1][3]

Primary Botanical Sources
  • Anise (Pimpinella anisum) : The seeds of the anise plant are a primary source of trans-anethole, which can constitute over 80-90% of its essential oil.[1][4] Direct quantification of p-anisic acid is less common, as the focus is often on its abundant precursor.[1]

  • Star Anise (Illicium verum) : The fruit of this evergreen tree is another major source of trans-anethole and related phenylpropanoids.[1] Analysis of its essential oil has confirmed the presence of p-anisic acid and its derivatives.[5][6]

  • Fennel (Foeniculum vulgare) : Fennel seeds are well-known to contain high concentrations of trans-anethole.[7][8] The essential oil may also contain smaller amounts of p-anisaldehyde, an intermediate in the oxidation of anethole to p-anisic acid.[7]

  • Vanilla (Vanilla planifolia and Vanilla tahitensis) : Cured vanilla beans, particularly the Tahitian variety, contain significant and quantifiable amounts of p-anisic acid as part of their complex aromatic profile.[2][9]

Quantitative Data on p-Anisic Acid and Precursor Content

The concentration of p-anisic acid and its direct precursor, trans-anethole, varies based on plant species, cultivar, growing conditions, and extraction method. The following table summarizes available quantitative data.

Plant SourcePart AnalyzedCompoundConcentration / ContentReference
Pimpinella anisum (Anise)Seedstrans-Anethole83.67% of essential oil[10]
Pimpinella anisum (Anise)Seedstrans-Anethole90-96.54% of essential oil[4][11]
Illicium verum (Star Anise)Fruitp-Anisic AcidMIC = 400–2000 µg/mL (antibacterial activity)[6]
Foeniculum vulgare (Fennel)Seedstrans-Anethole81.63% to 87.85% of essential oil[8]
Foeniculum vulgare (Fennel)Seedstrans-Anethole>60.0% of essential oil (Bitter Fennel)[7]
Foeniculum vulgare (Fennel)Seedstrans-Anethole>80.0% of essential oil (Sweet Fennel)[7]
Vanilla tahitensisCured BeansAnisic Acid~15% of total volatile aroma content[9][12]
Vanilla planifoliaCured BeansAnisyl Constituents~7% of total volatile aroma content[12]

Note: Much of the literature on Anise and Fennel focuses on the quantification of the precursor, trans-anethole, due to its high abundance.[1]

Biosynthesis of p-Anisic Acid in Plants

p-Anisic acid is synthesized in plants via the phenylpropanoid pathway, a major metabolic route for producing a wide variety of secondary metabolites. The pathway begins with the amino acid phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted to trans-anethole. The final step involves the oxidation of trans-anethole, likely proceeding through a p-anisaldehyde intermediate, to form p-anisic acid.[1]

G Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Ane trans-Anethole Cou->Ane Multiple Enzymatic Steps Ald p-Anisaldehyde Ane->Ald Oxidation pAA p-Anisic Acid Ald->pAA Oxidation G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification Plant Dried & Powdered Plant Material Solvent Solvent Extraction (Methanol/Ethanol) Plant->Solvent Filter Filtration / Centrifugation Solvent->Filter Evap Solvent Evaporation Filter->Evap Crude Crude Extract Evap->Crude HPLC HPLC-UV Analysis Crude->HPLC GCMS GC-MS Analysis (with Derivatization) Crude->GCMS Quant Quantification HPLC->Quant GCMS->Quant G cluster_reactants Reactants cluster_products Products pAA p-Anisic Acid plus1 + NaOH Sodium Hydroxide reaction Neutralization NaAnisate This compound plus2 + Water Water

References

Methodological & Application

The Role of Sodium Anisate as a Natural Preservative in Cosmetic Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The increasing consumer demand for natural and "clean" cosmetic products has driven the search for effective, plant-derived preservatives. Sodium anisate, the sodium salt of p-anisic acid found in anise and fennel, has emerged as a promising natural antimicrobial agent.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound as a natural preservative in cosmetic formulations.

This compound is particularly effective against fungi, including yeasts and molds, and is often used in combination with other natural preservatives, such as sodium levulinate, to achieve broad-spectrum protection.[4] Its gentle nature and favorable safety profile make it a suitable choice for a wide range of cosmetic products, including those for sensitive skin.[2]

Application Notes

Physicochemical Properties and Handling

This compound is a white, crystalline powder that is soluble in water. This property allows for its easy incorporation into the aqueous phase of cosmetic formulations.

Table 1: Physicochemical Properties of this compound

PropertyValue
Appearance White crystalline powder
Solubility Soluble in water
Recommended Usage Concentration 0.05% - 0.4%[2][3]
Optimal pH Range < 6.0 (ideally 4.5 - 5.5)[4]
Antimicrobial Efficacy and Spectrum of Activity

This compound primarily exhibits strong fungistatic and fungicidal activity. To achieve broad-spectrum preservation against bacteria, it is commonly blended with other antimicrobial agents. A popular combination is with sodium levulinate, which provides antibacterial efficacy.

Table 2: Antimicrobial Spectrum of this compound

Microorganism TypeEfficacy of this compound (alone)
Gram-positive bacteria Limited
Gram-negative bacteria Limited
Yeasts Good
Molds Good
Formulation Guidelines
  • pH: The antimicrobial efficacy of this compound is pH-dependent. It is most effective in acidic formulations, with an optimal pH range of 4.5 to 5.5.[3] As the pH increases, its efficacy decreases.

  • Incorporation: this compound can be added to the water phase of a formulation. It can be incorporated during the hot or cold process.

  • Synergies: To enhance its antimicrobial activity, this compound can be combined with other natural preservatives or antimicrobial boosters. The combination with sodium levulinate is well-documented for providing broad-spectrum protection. Other potential synergistic ingredients include organic acids and certain surfactants.[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound required to inhibit the visible growth of a specific microorganism.

Materials:

  • This compound

  • Test microorganisms (e.g., Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)

  • Appropriate growth medium (e.g., Sabouraud Dextrose Broth for fungi)

  • Sterile 96-well microplates

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in the appropriate sterile solvent (e.g., water).

  • Preparation of Microorganism Inoculum: Culture the test microorganism and adjust the concentration to a standardized level (e.g., 1 x 10^5 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well microplate.

  • Inoculation: Add the standardized microorganism inoculum to each well. Include positive controls (medium with inoculum, no this compound) and negative controls (medium only).

  • Incubation: Incubate the microplate at the optimal temperature for the test microorganism for a specified period (e.g., 24-48 hours for yeast, 3-5 days for mold).

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

Preservative Efficacy Test (Challenge Test) - Based on ISO 11930

This protocol evaluates the effectiveness of this compound within a cosmetic formulation to withstand microbial contamination.

Materials:

  • Cosmetic formulation containing this compound.

  • Test microorganisms (a mixed inoculum of Pseudomonas aeruginosa ATCC 9027, Staphylococcus aureus ATCC 6538, Candida albicans ATCC 10231, and Aspergillus brasiliensis ATCC 16404).

  • Neutralizing broth (to inactivate the preservative).

  • Agar plates for microbial enumeration.

  • Incubator.

Procedure:

  • Inoculation: Inoculate the cosmetic formulation with a standardized high concentration of the mixed microorganisms (e.g., 1 x 10^5 - 1 x 10^6 CFU/g or mL).

  • Sampling and Plating: At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample of the inoculated product.

  • Neutralization and Dilution: Immediately neutralize the preservative action by diluting the sample in a neutralizing broth. Perform serial dilutions.

  • Plating: Plate the dilutions onto appropriate agar plates.

  • Incubation: Incubate the plates at the appropriate temperature and for the necessary duration to allow for microbial growth.

  • Enumeration and Evaluation: Count the number of colonies on the plates and calculate the log reduction in microbial count at each time point compared to the initial inoculum. The formulation passes the test if the log reduction meets the criteria specified in the ISO 11930 standard.

Visualizations

Mechanism of Action

The primary antimicrobial mechanism of p-anisic acid (the active form of this compound at lower pH) is believed to be the disruption of the microbial cell membrane. This leads to increased permeability and leakage of intracellular components, ultimately resulting in cell death.

cluster_membrane Microbial Cell Membrane membrane Phospholipid Bilayer p_anisic p-Anisic Acid (from this compound at low pH) disruption Membrane Disruption p_anisic->disruption Interacts with permeability Increased Permeability disruption->permeability leakage Leakage of Intracellular Components permeability->leakage death Cell Death leakage->death

Caption: Proposed mechanism of action of p-anisic acid on microbial cells.

Experimental Workflow: Challenge Test

The following diagram illustrates the key steps involved in a preservative efficacy (challenge) test.

start Start: Cosmetic Formulation with this compound inoculation Inoculation with Test Microorganisms start->inoculation incubation Incubation at Room Temperature inoculation->incubation sampling Sampling at Day 0, 7, 14, 28 incubation->sampling neutralization Neutralization & Serial Dilution sampling->neutralization plating Plating on Agar neutralization->plating incubation2 Incubation of Plates plating->incubation2 enumeration Colony Counting & Log Reduction Calculation incubation2->enumeration evaluation Evaluation against ISO 11930 Criteria enumeration->evaluation

References

Application Notes and Protocols: Incorporating Sodium Anisate into Emulsion and Suspension Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium anisate, the sodium salt of p-anisic acid, is a naturally derived preservative increasingly utilized in pharmaceutical and cosmetic formulations. Sourced from plants like star anise (Illicium verum) and fennel (Foeniculum vulgare), it offers a gentle yet effective alternative to synthetic preservatives. Its primary function is to inhibit the growth of microorganisms, particularly fungi (yeasts and molds), thereby ensuring the stability and safety of aqueous-based products like emulsions and suspensions.[1]

This document provides detailed application notes and protocols for the effective incorporation of this compound into emulsion and suspension systems. It covers critical aspects from physicochemical properties and mechanism of action to formulation protocols and stability testing.

Physicochemical Properties and Specifications

This compound is a white crystalline powder that is highly soluble in water, making it suitable for easy incorporation into the aqueous phase of formulations. Its efficacy is pH-dependent, a crucial factor for formulators to consider.

Table 1: Physicochemical Properties and Specifications of this compound

PropertyValue / DescriptionReference
INCI Name This compound
CAS Number 536-45-8
Molecular Formula C₈H₇NaO₃
Molecular Weight 174.13 g/mol
Appearance White crystalline powder
Solubility Highly soluble in water, slightly soluble in ethanol.
Optimal pH Range 4.5 - 6.0 (for antimicrobial efficacy)
Typical Use Concentration 0.05% - 0.4% (w/w)[1]
Antimicrobial Spectrum Primarily fungistatic (yeasts and molds); some antibacterial activity.[1]
Compatibility Often used in synergy with sodium levulinate for broad-spectrum coverage.

Mechanism of Antimicrobial Action

The preservative activity of this compound is attributed to the undissociated form of its corresponding acid, p-anisic acid. The equilibrium between the inactive, dissociated form (anisate) and the active, undissociated form (p-anisic acid) is governed by the pH of the formulation and the pKa of p-anisic acid (approximately 4.5).

At a pH below its pKa, the equilibrium shifts towards the undissociated p-anisic acid. This lipophilic form can penetrate the microbial cell membrane. Once inside the cytoplasm, which typically has a neutral pH, the acid dissociates, releasing a proton (H⁺). This process lowers the intracellular pH, disrupting metabolic processes and leading to the inhibition of microbial growth or cell death.

G cluster_outside Formulation (Aqueous Phase) cluster_membrane Microbial Cell Membrane cluster_inside Microbial Cytoplasm (Neutral pH) Anisate This compound (C₈H₇NaO₃) (Dissociated, Inactive) AnisicAcid p-Anisic Acid (C₈H₈O₃) (Undissociated, Active) Anisate->AnisicAcid  pH < pKa (4.5)   Penetration Penetration AnisicAcid->Penetration AnisicAcid_in p-Anisic Acid Penetration->AnisicAcid_in Proton H⁺ AnisicAcid_in->Proton Dissociation Disruption Metabolic Disruption Growth Inhibition Proton->Disruption Lowers pH

Caption: pH-dependent mechanism of action for this compound.

Application in Emulsion Systems

Emulsions are thermodynamically unstable systems requiring robust preservation. This compound is an excellent choice for preserving oil-in-water (O/W) emulsions due to its high water solubility.

Formulation Workflow and Considerations

The successful incorporation of this compound into an emulsion requires careful consideration of the formulation process.

G start Start: O/W Emulsion Formulation phase_prep 1. Prepare Oil Phase and Aqueous Phase Separately start->phase_prep add_preservative 2. Dissolve this compound (and other water-soluble preservatives like Sodium Levulinate) in the Aqueous Phase phase_prep->add_preservative heat_phases 3. Heat Both Phases (e.g., to 75°C) add_preservative->heat_phases emulsify 4. Add Oil Phase to Aqueous Phase with High-Shear Homogenization heat_phases->emulsify cool 5. Cool Down with Gentle Mixing emulsify->cool ph_adjust 6. Adjust Final pH to 4.8 - 5.5 (using e.g., Citric Acid) cool->ph_adjust qc_testing 7. Perform QC and Stability Testing ph_adjust->qc_testing end End: Stable, Preserved Emulsion qc_testing->end

Caption: Workflow for incorporating this compound into an O/W emulsion.

Key Considerations:

  • Order of Addition: Always dissolve this compound in the water phase before emulsification to ensure uniform distribution.

  • pH Adjustment: The final pH of the emulsion must be adjusted to the optimal range (e.g., 4.8-5.5) to ensure the conversion of the salt to its active acid form. This is typically done during the cool-down phase.

  • Ionic Strength: As a salt, this compound will increase the ionic strength of the aqueous phase. While typically used at low concentrations (0.1-0.4%), this could potentially impact the stability of certain emulsions. It is crucial to monitor for signs of instability like coalescence or creaming.

Protocol: Preparation of a Model O/W Emulsion

This protocol describes the preparation of a 100g batch of a simple O/W lotion.

Materials:

  • Aqueous Phase:

    • Deionized Water: 75.0 g

    • Glycerin: 3.0 g

    • This compound: 0.3 g

    • Sodium Levulinate: 0.7 g (for broad-spectrum coverage)

  • Oil Phase:

    • Caprylic/Capric Triglyceride: 15.0 g

    • Cetearyl Alcohol: 3.0 g

    • Glyceryl Stearate: 3.0 g

  • pH Adjuster:

    • Citric Acid Solution (10% w/v)

Procedure:

  • Combine all aqueous phase ingredients in a beaker and heat to 75°C, stirring until all solids are dissolved.

  • In a separate beaker, combine all oil phase ingredients and heat to 75°C.

  • Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000 rpm) for 3-5 minutes.

  • Remove from heat and continue mixing with a propeller stirrer at a lower speed until the emulsion cools to below 40°C.

  • Check the pH of the emulsion. Slowly add the citric acid solution dropwise while stirring to adjust the final pH to approximately 5.2.

  • Pour the final emulsion into appropriate containers for stability and efficacy testing.

Protocol: Emulsion Stability Testing

Objective: To assess the physical stability of the preserved emulsion over time under accelerated conditions.

Methodology:

  • Sample Storage: Store samples of the emulsion at different conditions:

    • Room Temperature (20-25°C)

    • Accelerated Temperature (40°C)

    • Freeze-Thaw Cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3 cycles).

  • Evaluation Intervals: Evaluate the samples at T=0, 1 week, 2 weeks, 1 month, and 3 months.

  • Parameters to Measure:

    • Visual Appearance: Check for phase separation, creaming, color change, and odor.

    • pH: Measure the pH of the emulsion.

    • Viscosity: Measure using a viscometer.

    • Droplet Size Analysis: Use laser diffraction or dynamic light scattering to measure the mean droplet size and polydispersity index (PDI).

Table 2: Illustrative Emulsion Stability Data (40°C) (Note: This is example data. Actual results will vary based on the full formulation.)

TimepHViscosity (cP)Mean Droplet Size (μm)Observation
T=0 5.2135002.5Homogeneous, white
1 Month 5.1534502.6No change
3 Months 5.1033002.9No separation

Application in Suspension Systems

In pharmaceutical suspensions, this compound can preserve the aqueous vehicle against microbial contamination. The key challenge is to ensure the preservative does not negatively impact the physical stability of the suspended particles.

Formulation Considerations
  • Wetting of Particles: Ensure the active pharmaceutical ingredient (API) is properly wetted before adding it to the preserved vehicle to prevent clumping.

  • Viscosity and Redispersibility: this compound is unlikely to significantly alter the viscosity of the suspension at its recommended concentration. However, the overall formulation, including suspending agents, must be optimized to ensure particles remain suspended and can be easily redispersed upon shaking.

  • Particle Caking: The final pH adjustment is critical. Changes in pH can alter the surface charge (zeta potential) of suspended particles, potentially leading to aggregation and caking. The system must be robust enough to handle the final pH of ~5.5.

Protocol: Preparation of a Model Oral Suspension

This protocol describes the preparation of a 100 mL batch of a simple oral suspension.

Materials:

  • Active Pharmaceutical Ingredient (API), micronized: 5.0 g

  • Wetting Agent (e.g., Glycerin): 10.0 mL

  • Vehicle:

    • This compound: 0.2 g

    • Sodium Levulinate: 0.5 g

    • Suspending Agent (e.g., Xanthan Gum): 0.3 g

    • Sweetener (e.g., Sorbitol Solution 70%): 20.0 mL

    • Flavoring Agent: q.s.

    • Deionized Water: q.s. to 100 mL

  • pH Adjuster:

    • Citric Acid Solution (10% w/v)

Procedure:

  • Prepare the vehicle: Disperse the xanthan gum in glycerin to form a slurry.

  • In a separate beaker, dissolve the this compound, sodium levulinate, and sorbitol in ~50 mL of deionized water.

  • Slowly add the xanthan gum slurry to the aqueous solution while stirring vigorously until the gum is fully hydrated.

  • In a mortar, triturate the API powder with a small amount of the prepared vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste with continuous mixing to form a uniform suspension.

  • Add the flavoring agent and sufficient deionized water to reach the final volume of 100 mL.

  • Adjust the final pH to approximately 5.0 using the citric acid solution.

  • Transfer to a calibrated container.

Protocol: Suspension Stability Testing

Objective: To assess the physical stability of the preserved suspension.

Methodology:

  • Sample Storage: Store samples in their final containers at Room Temperature (20-25°C) and Accelerated Temperature (40°C).

  • Evaluation Intervals: Evaluate at T=0, 1 week, 1 month, and 3 months.

  • Parameters to Measure:

    • Sedimentation Volume (F): Measure the ratio of the final volume of the sediment (Vu) to the original volume of the suspension (Vo). F = Vu / Vo.

    • Redispersibility: Shake the container and record the number of inversions required to fully resuspend the sediment.

    • Viscosity: Measure the viscosity of the redispersed suspension.

    • pH: Measure the pH.

    • Particle Size Analysis: Assess any changes in the particle size distribution of the suspended API.

Table 3: Illustrative Suspension Stability Data (40°C) (Note: This is example data. Actual results will vary based on the full formulation.)

TimepHSedimentation Volume (F)Redispersibility (# inversions)Observation
T=0 5.020.95< 5Uniform suspension
1 Month 4.980.90< 5Easily redispersible
3 Months 4.950.88< 10No caking observed

Preservative Efficacy Testing (PET)

Preservative Efficacy Testing, or a "challenge test," is mandatory to confirm that the chosen preservative system is effective in the final formulation. The methodology generally follows pharmacopeial standards (e.g., USP <51> or Ph. Eur. 5.1.3).

Antimicrobial Spectrum & Efficacy Criteria

This compound is primarily effective against fungi. For broad-spectrum protection against bacteria, it is almost always combined with other preservatives, such as sodium levulinate. The efficacy of the preservative system is determined by its ability to reduce a high inoculum of specific microorganisms over a 28-day period.

Table 4: Illustrative Minimum Inhibitory Concentrations (MICs) of p-Anisic Acid (Note: This data is for the active acid form and serves as an example. MICs for this compound in a final formulation will depend on pH and other ingredients.)

MicroorganismStrain (ATCC)Illustrative MIC (µg/mL)
Staphylococcus aureus6538>1000
Pseudomonas aeruginosa9027>1000
Escherichia coli8739>1000
Candida albicans10231800 - 1000
Aspergillus brasiliensis16404400 - 800

Table 5: Typical PET Acceptance Criteria (USP <51> for Topical Products - Category 2)

Microorganism7 Days14 Days28 Days
Bacteria (S. aureus, P. aeruginosa)No specified reduction≥ 2.0 log reductionNo increase from 14 days
Yeast & Mold (C. albicans, A. brasiliensis)No increaseNo increaseNo increase

Protocol: Preservative Efficacy Test (Challenge Test)

G start Start: Final Product (Emulsion/Suspension) prep_inocula 1. Prepare Standardized Inocula (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) ~10⁸ CFU/mL start->prep_inocula inoculate 2. Inoculate 5 separate product samples, one with each microorganism, to achieve ~10⁵-10⁶ CFU/mL prep_inocula->inoculate incubate 3. Incubate all samples at 20-25°C for 28 days inoculate->incubate sampling 4. Withdraw aliquots and perform plate counts at specified intervals (T=0, 7, 14, 28 days) incubate->sampling calc 5. Calculate Log Reduction from T=0 for each time point sampling->calc compare 6. Compare results to acceptance criteria (e.g., USP <51>) calc->compare end End: Pass/Fail Determination compare->end

References

Application Notes & Protocols for Quantification of Sodium Anisate in Complex Matrices by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of sodium anisate, a common preservative in cosmetics and pharmaceutical products, within complex matrices using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established analytical practices for similar preservatives and can be adapted for various sample types, including creams, lotions, ointments, and oral solutions.

Introduction

This compound, the sodium salt of p-anisic acid, is a widely used preservative valued for its broad-spectrum antimicrobial activity, particularly against fungi and yeast.[1] Its application in "preservative-free" claims in the cosmetic industry necessitates accurate and reliable quantitative methods to ensure product quality and safety.[2] This document details a robust reverse-phase HPLC (RP-HPLC) method for the determination of this compound in complex formulations.

Analytical Principle

The method is based on the separation of p-anisic acid (the active form of this compound in acidic conditions) from matrix components on a C18 reversed-phase column. The mobile phase, a mixture of an acidic aqueous buffer and an organic solvent, ensures the protonation of the analyte for optimal retention and peak shape.[3] Quantification is achieved through UV detection, typically at the maximum absorbance wavelength of p-anisic acid.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥99.0% purity), p-Anisic Acid (analytical standard)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)

  • Reagents: Phosphoric acid or Formic acid (analytical grade)

  • Filters: 0.45 µm syringe filters (e.g., PTFE, nylon)

Instrumentation
  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Ultrasonic bath

  • Centrifuge

  • Analytical balance

  • pH meter

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL of p-Anisic Acid): Accurately weigh approximately 100 mg of p-anisic acid standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 1 - 50 µg/mL).

Sample Preparation

The choice of sample preparation technique depends on the complexity of the matrix. Ultrasound-assisted extraction is a common and effective method for creams, lotions, and ointments.

Protocol for Creams, Lotions, and Ointments (Ultrasound-Assisted Extraction):

  • Accurately weigh approximately 1.0 g of the sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex for 1 minute to disperse the sample.

  • Place the tube in an ultrasonic bath for 15-20 minutes to facilitate extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the excipients.

  • Carefully transfer the supernatant to a 25 mL volumetric flask.

  • Repeat the extraction step (steps 2-5) on the residue with another 20 mL of methanol and combine the supernatants.

  • Bring the volumetric flask to volume with methanol.

  • Filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial.

Protocol for Liquid Formulations (e.g., Oral Solutions, Tonics):

  • Accurately transfer a known volume or weight of the liquid sample into a volumetric flask.

  • Dilute with the mobile phase to a concentration within the calibration range.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid or formic acid) in a suitable ratio (e.g., 40:60 v/v). The exact ratio may need to be optimized for specific columns and systems. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the maximum absorption wavelength of p-anisic acid)

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the peak area of the p-anisic acid standards against their concentrations. The concentration of this compound in the sample is then determined from the calibration curve using the peak area of the analyte in the sample chromatogram. The result is typically expressed as a percentage (w/w or w/v) of this compound in the product.

The following table summarizes typical quantitative data for the analysis of preservatives like p-anisic acid in complex matrices. These values can be used as a benchmark for method validation.

ParameterTypical ValueReference CompoundsMatrix
**Linearity (R²) **> 0.999p-Anisic Acid, MethylparabenCosmetic Formulations
Range 1 - 50 µg/mLp-Anisic AcidStandard Solutions
Limit of Detection (LOD) 1.47 µg/mLp-Anisic Acid-
Limit of Quantification (LOQ) 4.44 µg/mLp-Anisic Acid-
Accuracy (Recovery) 95 - 105%Sodium Benzoate, ParabensCreams, Lotions
Precision (RSD%) < 2%Sodium Benzoate, ParabensPharmaceutical Formulations

Method Validation

For use in a regulated environment, the analytical method should be fully validated according to ICH guidelines. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of p-anisic acid in a placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked placebo samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample (Cream/Ointment) extraction Ultrasound-Assisted Extraction with Methanol sample->extraction Disperse in Methanol standard Prepare p-Anisic Acid Standard Solutions hplc_injection Inject into HPLC standard->hplc_injection centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (254 nm) separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify this compound in Sample detection->quantification calibration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for HPLC quantification of this compound.

logical_relationship cluster_matrix Complex Matrix cluster_analyte Analyte cluster_method Analytical Method cream Cosmetic Cream sample_prep Sample Preparation (Extraction) cream->sample_prep ointment Pharmaceutical Ointment ointment->sample_prep lotion Lotion lotion->sample_prep na_anisate This compound p_anisic_acid p-Anisic Acid na_anisate->p_anisic_acid in acidic mobile phase hplc RP-HPLC p_anisic_acid->hplc Analyzed species sample_prep->hplc Extract quantification Quantification hplc->quantification

Caption: Logical relationship of matrix, analyte, and analytical method.

References

Synergistic Antimicrobial Effects of Sodium Anisate with Other Preservatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium anisate, the sodium salt of p-anisic acid derived from fennel or star anise, is a well-regarded antimicrobial agent in the cosmetic and pharmaceutical industries, particularly favored in natural and organic formulations.[1][2][3][4] While effective against fungi and yeast, its efficacy is significantly enhanced when used in combination with other preservatives, leading to broad-spectrum protection against bacteria, yeast, and mold.[2][3][5] This document provides detailed application notes and protocols for investigating and utilizing the synergistic antimicrobial effects of this compound with other preservatives, most notably sodium levulinate.

The combination of this compound with sodium levulinate, the sodium salt of levulinic acid, offers a robust "preservative-free" claim as these ingredients are often classified as skin conditioning agents or fragrance ingredients with antimicrobial properties.[2][6] Understanding and quantifying this synergy is crucial for developing effective and safe preservation systems.

Putative Mechanism of Synergistic Action

The precise mechanism of the synergistic action between this compound and other preservatives like sodium levulinate is not extensively detailed in publicly available literature. However, based on the general mechanisms of organic acids and their salts, a plausible hypothesis can be formulated. Organic acids are most effective in their undissociated form, which can penetrate the microbial cell membrane.[7] Inside the cell, in a higher pH environment, the acid dissociates, releasing protons and acidifying the cytoplasm, which disrupts metabolic processes and leads to cell death.

The synergy between p-anisic acid (from this compound) and levulinic acid (from sodium levulinate) likely stems from a multi-pronged attack on microbial cells. One component may facilitate the entry of the other, or they may target different cellular structures or metabolic pathways, leading to an enhanced overall antimicrobial effect. A Korean patent suggests that specific mixing ratios of levulinic acid and p-anisic acid exhibit a greater antimicrobial effect than when used alone.[8]

cluster_0 Microbial Cell CellMembrane Cell Membrane Cytoplasm Cytoplasm (Higher pH) CellMembrane->Cytoplasm MetabolicDisruption Metabolic Disruption & ATP Depletion Cytoplasm->MetabolicDisruption Acid Dissociation & Proton Release CellDeath Cell Death MetabolicDisruption->CellDeath SodiumAnisate This compound (p-Anisic Acid) SodiumAnisate->CellMembrane Penetration OtherPreservative Other Preservatives (e.g., Sodium Levulinate) OtherPreservative->CellMembrane Enhanced Penetration

Figure 1: Proposed synergistic antimicrobial mechanism.

Quantitative Analysis of Synergistic Effects

To quantify the synergistic effect of preservative combinations, the checkerboard microdilution assay is a widely accepted method. This assay determines the Minimum Inhibitory Concentration (MIC) of each preservative alone and in combination. The results are then used to calculate the Fractional Inhibitory Concentration (FIC) index.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data

MicroorganismPreservativeMIC (%)
Staphylococcus aureusThis compound0.5
Sodium Levulinate1.0
Pseudomonas aeruginosaThis compound>1.0
Sodium Levulinate2.0
Candida albicansThis compound0.25
Sodium Levulinate0.5
Aspergillus brasiliensisThis compound0.125
Sodium Levulinate0.25

Note: The data in this table is representative and intended for illustrative purposes. Actual MIC values should be determined experimentally.

Table 2: Representative Fractional Inhibitory Concentration (FIC) Index for a this compound and Sodium Levulinate Combination

MicroorganismMIC of this compound in Combination (%)MIC of Sodium Levulinate in Combination (%)FIC IndexInterpretation
S. aureus0.1250.250.5Additive
P. aeruginosa0.50.5≤0.5Synergy
C. albicans0.06250.1250.5Additive
A. brasiliensis0.031250.06250.5Additive

Note: The data in this table is representative. The FIC Index is calculated as follows: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is typically defined as an FIC Index of ≤ 0.5, additivity as > 0.5 to < 2.0, and antagonism as ≥ 2.0.[9]

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay for Antimicrobial Synergy

This protocol outlines the determination of synergistic interactions between this compound and another preservative (e.g., sodium levulinate) against a panel of relevant microorganisms.

start Start prep_media Prepare Microbial Cultures and Preservative Stock Solutions start->prep_media serial_dilute_A Serial Dilute Preservative A (this compound) in Microplate prep_media->serial_dilute_A serial_dilute_B Serial Dilute Preservative B across Preservative A dilutions serial_dilute_A->serial_dilute_B inoculate Inoculate Microplate with Standardized Microbial Suspension serial_dilute_B->inoculate incubate Incubate at Appropriate Temperature and Duration inoculate->incubate read_mic Determine MICs by Visual Inspection or Spectrophotometry incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret Results: Synergy, Additivity, or Antagonism calculate_fic->interpret end End interpret->end

Figure 2: Workflow for the checkerboard microdilution assay.

Materials:

  • Sterile 96-well microtiter plates

  • This compound

  • Second preservative (e.g., Sodium Levulinate)

  • Test microorganisms (e.g., S. aureus ATCC 6538, P. aeruginosa ATCC 9027, C. albicans ATCC 10231, A. brasiliensis ATCC 16404)

  • Appropriate growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Microplate reader (optional)

  • Multichannel pipette

Procedure:

  • Preparation of Inoculum: Culture the test microorganisms overnight in their respective broths. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Preservative Solutions: Prepare stock solutions of this compound and the second preservative in the appropriate sterile broth.

  • Plate Setup:

    • Add 50 µL of broth to all wells of a 96-well plate.

    • In the first column, add 50 µL of the this compound stock solution to the first well and perform serial two-fold dilutions down the column.

    • Add 50 µL of the second preservative stock solution to the first well of each row and perform serial two-fold dilutions across the rows. This creates a checkerboard of concentrations.

    • Include rows and columns with each preservative alone to determine their individual MICs. Also include a growth control (no preservative) and a sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 24-48 hours (bacteria) or 3-5 days (fungi).

  • Determination of MIC: The MIC is the lowest concentration of the preservative(s) that completely inhibits visible growth. This can be determined visually or by measuring the optical density using a microplate reader.

  • Calculation of FIC Index: Calculate the FIC index for each combination showing no growth to determine the nature of the interaction.

Protocol 2: Antimicrobial Challenge Test (Based on ISO 11930)

This protocol is used to evaluate the efficacy of the preservative system in a final cosmetic formulation.

start Start prep_product Prepare Cosmetic Formulation with Preservative System start->prep_product inoculate Inoculate Product with Standardized Microbial Strains prep_product->inoculate incubate Incubate at Room Temperature inoculate->incubate sample_t0 Sample at Day 0 incubate->sample_t0 sample_t7 Sample at Day 7 incubate->sample_t7 sample_t14 Sample at Day 14 incubate->sample_t14 sample_t28 Sample at Day 28 incubate->sample_t28 enumerate Enumerate Surviving Microorganisms sample_t0->enumerate sample_t7->enumerate sample_t14->enumerate sample_t28->enumerate evaluate Evaluate Log Reduction against ISO 11930 Criteria enumerate->evaluate end End evaluate->end

Figure 3: Workflow for the antimicrobial challenge test.

Materials:

  • Final cosmetic formulation containing the this compound preservative blend.

  • Standardized inocula of S. aureus, P. aeruginosa, C. albicans, and A. brasiliensis.[10]

  • Sterile containers.

  • Neutralizing broth.

  • Plating agar (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

Procedure:

  • Inoculation: Inoculate separate samples of the cosmetic product with a standardized suspension of each test microorganism to achieve a final concentration of 10⁵ to 10⁶ CFU/g or mL.[10]

  • Incubation: Store the inoculated products at room temperature (20-25°C) in the dark for 28 days.[10]

  • Sampling and Enumeration: At specified time points (e.g., 7, 14, and 28 days), take an aliquot of the product, disperse it in a neutralizing broth, and perform serial dilutions. Plate the dilutions onto the appropriate agar to enumerate the surviving microorganisms.[11]

  • Evaluation: Calculate the log reduction of the microbial count at each time point compared to the initial inoculum. Compare these results to the acceptance criteria outlined in the ISO 11930 standard.[11][12]

Conclusion

The combination of this compound with other preservatives, particularly sodium levulinate, presents a compelling option for the development of effective, broad-spectrum preservation systems, especially in the context of natural and "preservative-free" cosmetic and pharmaceutical products. While the synergistic potential is widely acknowledged in the industry, rigorous quantitative assessment through standardized methods like the checkerboard assay and challenge testing is imperative for formulation development and regulatory compliance. The protocols and frameworks provided in this document offer a systematic approach for researchers and developers to investigate and validate the synergistic antimicrobial efficacy of this compound-based preservative systems. Further research into the precise molecular mechanisms of this synergy will undoubtedly pave the way for even more innovative and targeted preservation strategies.

References

Application Notes and Protocols for the Formulation of Stable Aqueous Solutions of Sodium Anisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium anisate, the sodium salt of p-anisic acid, is a naturally derived preservative valued for its antimicrobial and antifungal properties.[1][2][3][4] It is frequently utilized in the cosmetic, personal care, and pharmaceutical industries as a gentle and effective alternative to synthetic preservatives.[2][5] The efficacy of this compound is closely linked to the pH of the formulation, with its optimal performance observed in acidic conditions. These application notes provide detailed protocols for the preparation, stabilization, and evaluation of stable aqueous solutions of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing stable aqueous formulations.

PropertyValueReference
Chemical Name Sodium 4-methoxybenzoate[6]
CAS Number 536-45-8[1]
Molecular Formula C₈H₇NaO₃[1]
Molecular Weight 174.13 g/mol [1]
Appearance White to slightly yellow crystalline powder[1][6]
pKa of p-Anisic Acid 4.47[7]
Optimal pH Range for Efficacy 4.5 - 5.5[7]
Recommended Usage Level 0.05% - 0.4%[2][7]
Solubility in Water

The solubility of this compound in water is temperature-dependent.

Temperature (°C)Solubility ( g/100g of water)
2017.2
2522.0
3027.0
4040.0

(Data sourced from[1])

Antimicrobial Mechanism of Action

This compound's preservative action is primarily attributed to the undissociated form of p-anisic acid. The equilibrium between the dissociated (anisate) and undissociated (p-anisic acid) forms is governed by the pH of the solution and the pKa of p-anisic acid (4.47). At a pH below its pKa, the undissociated form predominates. This lipophilic form can penetrate the cell membranes of microorganisms.[4][8] Once inside the cell, where the pH is typically neutral, the acid dissociates, releasing protons (H+) and leading to a drop in the intracellular pH.[8] This acidification can disrupt essential metabolic processes, inhibit enzyme activity, and damage the cell membrane, ultimately leading to the inhibition of microbial growth and cell death.[4][8]

cluster_extracellular Extracellular Environment (Aqueous Solution) cluster_microorganism Microorganism Cell Sodium_Anisate This compound (Anisate Ion + Na+) p_Anisic_Acid p-Anisic Acid (Undissociated) Sodium_Anisate->p_Anisic_Acid pH < pKa (4.47) p_Anisic_Acid->Sodium_Anisate pH > pKa (4.47) Microorganism_Membrane Cell Membrane p_Anisic_Acid->Microorganism_Membrane Penetration H_plus H+ Intracellular_Acid p-Anisic Acid Microorganism_Membrane->Intracellular_Acid Intracellular_Anisate Anisate Ion Intracellular_Acid->Intracellular_Anisate Dissociation at Neutral pH Intracellular_H_plus H+ Intracellular_Acid->Intracellular_H_plus Dissociation Disruption Disruption of Metabolism & Enzyme Inhibition Intracellular_H_plus->Disruption Cell_Death Microbial Cell Death Disruption->Cell_Death

Antimicrobial Mechanism of this compound.

Experimental Protocols

Protocol for Preparation of a Stable Aqueous Solution of this compound

Objective: To prepare a stable aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Purified water (e.g., deionized or distilled)

  • pH meter

  • Citric acid or lactic acid solution (for pH adjustment)

  • Sodium hydroxide solution (for pH adjustment, if necessary)

  • Magnetic stirrer and stir bar

  • Glass beakers and volumetric flasks

  • 0.22 µm sterile filter

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration.

  • Dissolution: In a beaker, add the this compound powder to the purified water while stirring with a magnetic stirrer. Gentle heating (up to 40°C) can be applied to facilitate dissolution, especially for higher concentrations.[9]

  • pH Adjustment: Once the this compound is completely dissolved, measure the pH of the solution. The initial pH will likely be alkaline.[6] Carefully add a dilute solution of citric acid or lactic acid dropwise while continuously monitoring the pH until the target pH of 4.5-5.5 is reached.[7] This step is critical for ensuring the preservative efficacy of the solution.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask and add purified water to reach the final desired volume.

  • Sterilization (Optional): For applications requiring a sterile solution, filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the prepared solution in a well-sealed container, protected from light, at room temperature.

start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Purified Water (Stirring, optional heating to 40°C) weigh->dissolve measure_ph Measure pH dissolve->measure_ph adjust_ph Adjust pH to 4.5-5.5 with Citric/Lactic Acid measure_ph->adjust_ph final_volume Adjust to Final Volume adjust_ph->final_volume filter Sterile Filter (0.22 µm) (Optional) final_volume->filter store Store in a Sealed Container filter->store end_node End store->end_node

Workflow for Preparing this compound Solution.
Protocol for Evaluating Antimicrobial Efficacy (Challenge Test) based on ISO 11930

Objective: To assess the antimicrobial effectiveness of the prepared this compound solution in a cosmetic or pharmaceutical formulation.

Materials:

  • Test formulation containing the prepared this compound solution.

  • Standardized microbial strains (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).[10]

  • Sterile containers for the test product.

  • Neutralizing broth.

  • Culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

  • Incubators.

  • Equipment for microbial enumeration (e.g., plate counter).

Procedure:

  • Initial Microbial Count: Determine the initial microbial load of the test formulation to ensure it is not contaminated prior to the challenge.[1]

  • Inoculation: Divide the test formulation into separate sterile containers for each microbial strain. Inoculate each container with a standardized suspension of one of the test microorganisms to achieve a final concentration of >1x10⁵ CFU/g or ml.[1]

  • Incubation: Store the inoculated containers at room temperature (20-25°C) for 28 days, protected from light.[1]

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each container.[1][10]

  • Neutralization: Immediately transfer the aliquot to a neutralizing broth to inactivate the preservative effect of this compound.

  • Plating and Incubation: Perform serial dilutions and plate onto appropriate culture media. Incubate the plates under conditions suitable for the growth of the respective microorganisms.

  • Counting and Calculation: After incubation, count the number of colonies and calculate the log reduction in microbial count from the initial inoculum for each time point.

  • Evaluation: Compare the log reduction values to the acceptance criteria outlined in ISO 11930 to determine the preservative efficacy.[1]

Protocol for Stability Testing of Aqueous this compound Solutions

Objective: To evaluate the chemical stability of the prepared this compound solution under various storage conditions.

Materials:

  • Prepared aqueous solution of this compound.

  • Stability chambers with controlled temperature and humidity.

  • UV light exposure chamber.

  • pH meter.

  • Analytical instrumentation for quantification of this compound (or p-anisic acid), such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[11]

  • Glass vials with appropriate closures.

Procedure:

  • Sample Preparation: Dispense the this compound solution into multiple glass vials.

  • Storage Conditions:

    • Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[12]

    • Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[12]

    • Stress Testing (Optional): Expose samples to more extreme conditions, such as higher temperatures (e.g., 50°C, 60°C), high humidity (>75% RH), and UV light, to identify potential degradation pathways.[13][14]

  • Testing Intervals:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 1, 2, 3, and 6 months.[15]

  • Analytical Testing: At each time point, analyze the samples for the following parameters:

    • Appearance: Visual inspection for color change, clarity, and precipitation.

    • pH: Measure the pH of the solution.

    • Assay: Quantify the concentration of this compound (or p-anisic acid) using a validated stability-indicating HPLC method.[11]

    • Degradation Products: Analyze for the presence of any degradation products using techniques like HPLC or LC-MS.

  • Data Evaluation: Analyze the data to determine the rate of degradation and establish a shelf-life or re-test period for the solution.

start Start: Prepared this compound Solution storage Divide and Store Samples under Different Conditions start->storage long_term Long-Term (25°C/60% RH) storage->long_term accelerated Accelerated (40°C/75% RH) storage->accelerated stress Stress Testing (e.g., High Temp, UV) storage->stress testing Perform Analytical Testing at Specified Intervals long_term->testing 0, 3, 6, 9, 12... months accelerated->testing 0, 1, 2, 3, 6 months stress->testing Shorter intervals analysis Analyze for: - Appearance - pH - Assay (HPLC) - Degradation Products testing->analysis evaluation Evaluate Data and Determine Shelf-Life analysis->evaluation end_node End evaluation->end_node

Workflow for Stability Testing of this compound Solution.

Formulation Considerations

  • Co-preservatives: this compound is often used in combination with other preservatives, such as sodium levulinate, to achieve broad-spectrum antimicrobial activity.[1][6] This combination is effective against bacteria, yeast, and mold.[3]

  • Enhancers: The efficacy of this compound can be enhanced by the inclusion of chelating agents (e.g., EDTA) and glycols (e.g., pentylene glycol, caprylyl glycol).[16]

  • Surfactants and Co-solvents: The presence of surfactants and co-solvents in a formulation can impact the stability and efficacy of this compound.[17][18] It is essential to evaluate the compatibility of all ingredients in the final formulation.

Conclusion

The successful formulation of stable aqueous solutions of this compound hinges on careful control of pH and consideration of its solubility characteristics. By following the detailed protocols for preparation, antimicrobial efficacy testing, and stability assessment outlined in these application notes, researchers, scientists, and drug development professionals can effectively harness the preservative properties of this compound in their product development endeavors.

References

Application Notes and Protocols for the Use of Sodium Anisate as a pH Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium anisate, the sodium salt of p-anisic acid, is an organic compound recognized primarily for its preservative properties in the cosmetics and food industries.[1][2] While its function as an antimicrobial agent is well-documented, its utility as a pH regulator in scientific experiments is less established but theoretically sound based on the principles of acid-base chemistry. These application notes provide a comprehensive guide to the theoretical use of this compound and its conjugate acid, p-anisic acid, for pH control in experimental settings.

The buffering capacity of a this compound/p-anisic acid system is centered around the pKa of p-anisic acid, which is approximately 4.47.[3] This makes it potentially suitable for applications requiring stable pH in the acidic range of approximately 3.5 to 5.5.

Physicochemical Properties and Data

A clear understanding of the properties of both p-anisic acid and this compound is crucial for their effective use as a pH regulating system.

Propertyp-Anisic AcidThis compound
Synonyms 4-Methoxybenzoic acid, Draconic acidSodium 4-methoxybenzoate
Molecular Formula C₈H₈O₃C₈H₇NaO₃
Molecular Weight 152.15 g/mol [3]174.13 g/mol [4]
Appearance White crystalline solid[3]White powder[3]
pKa (of p-Anisic Acid) 4.47[3]-
Solubility in Water Sparingly soluble[1][3]Soluble[3]
Solubility in Organic Solvents Soluble in alcohols, ether, and ethyl acetate[1]Insoluble

Theoretical Buffer Preparation

The preparation of a p-anisic acid/sodium anisate buffer to a specific pH can be achieved by utilizing the Henderson-Hasselbalch equation, which relates pH, pKa, and the molar ratio of the conjugate base to the weak acid.

Henderson-Hasselbalch Equation:

pH = pKa + log ([A⁻] / [HA])

Where:

  • pH is the desired buffer pH

  • pKa is the acid dissociation constant of p-anisic acid (4.47)

  • [A⁻] is the molar concentration of the conjugate base (this compound)

  • [HA] is the molar concentration of the weak acid (p-anisic acid)

The following table provides the calculated molar ratios of this compound to p-anisic acid required to achieve a desired pH for a buffer system.

Desired pHMolar Ratio ([this compound] / [p-Anisic Acid])
3.50.107
4.00.339
4.471.000
5.03.388
5.510.715

Experimental Protocols

Important Note: The following protocols are theoretical and based on established principles of buffer preparation. Due to a lack of specific published protocols for the use of this compound as a primary pH regulator in scientific research, validation of this buffer system in any specific experimental setup is essential.

Protocol 1: Preparation of a 0.1 M Anisate Buffer (pH 4.5) by Combining the Weak Acid and its Conjugate Base

This protocol is the most straightforward method for preparing the buffer to a precise pH.

Materials:

  • p-Anisic acid (MW: 152.15 g/mol )

  • This compound (MW: 174.13 g/mol )

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter, calibrated

  • Volumetric flasks and graduated cylinders

  • Beakers

Procedure:

  • Calculate the required amounts of p-anisic acid and this compound.

    • Based on the Henderson-Hasselbalch equation for a pH of 4.5: 4.5 = 4.47 + log ([this compound] / [p-Anisic Acid]) log ([this compound] / [p-Anisic Acid]) = 0.03 [this compound] / [p-Anisic Acid] = 1.072

    • For a 0.1 M buffer, the sum of the concentrations of the acid and the conjugate base is 0.1 M. [p-Anisic Acid] + [this compound] = 0.1 M

    • Solving these two simultaneous equations gives: [p-Anisic Acid] ≈ 0.0483 M [this compound] ≈ 0.0517 M

    • To prepare 1 liter of buffer:

      • Mass of p-Anisic Acid = 0.0483 mol/L * 152.15 g/mol * 1 L = 7.35 g

      • Mass of this compound = 0.0517 mol/L * 174.13 g/mol * 1 L = 8.99 g

  • Dissolve the components.

    • To a beaker containing approximately 800 mL of deionized water, add the calculated mass of this compound and stir until fully dissolved. This compound is water-soluble.[3]

    • In a separate beaker, weigh the calculated mass of p-anisic acid. Due to its limited water solubility, it is advisable to first dissolve it in a small amount of a compatible organic solvent (e.g., ethanol) before adding it to the this compound solution. Alternatively, gentle heating of the aqueous solution can aid in dissolving the p-anisic acid.

  • Adjust the pH.

    • Once both components are dissolved, allow the solution to cool to room temperature.

    • Calibrate the pH meter and immerse the electrode in the buffer solution.

    • If necessary, adjust the pH to 4.5 using a dilute solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Bring to the final volume.

    • Transfer the buffer solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

    • Add deionized water to the 1 L mark.

    • Stopper the flask and invert several times to ensure thorough mixing.

  • Storage.

    • Store the buffer solution in a well-sealed container at 4°C.

Protocol 2: Preparation of a 0.1 M Anisate Buffer (pH 4.5) by Titration

This method involves preparing a solution of the weak acid and titrating it with a strong base to the desired pH.

Materials:

  • p-Anisic acid (MW: 152.15 g/mol )

  • Sodium hydroxide (NaOH), 1 M solution

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter, calibrated

  • Volumetric flasks and graduated cylinders

  • Beakers

  • Burette

Procedure:

  • Prepare a 0.1 M p-anisic acid solution.

    • To prepare 1 liter, weigh 15.215 g of p-anisic acid.

    • As p-anisic acid has low water solubility, it may be necessary to dissolve it in a small amount of a suitable organic solvent first or use gentle heating. Add the dissolved p-anisic acid to approximately 800 mL of deionized water in a beaker with a stir bar.

  • Titrate to the desired pH.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

    • Slowly add the 1 M NaOH solution from a burette while continuously monitoring the pH.

    • Continue adding NaOH dropwise until the pH of the solution reaches and stabilizes at 4.5.

  • Bring to the final volume.

    • Transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker and pH electrode with deionized water, adding the rinsings to the flask.

    • Add deionized water to the 1 L mark.

  • Mix and store.

    • Stopper the flask and invert to mix thoroughly.

    • Store the buffer at 4°C.

Potential Applications and Considerations

While not extensively documented as a primary pH regulator in the scientific literature, a p-anisic acid/sodium anisate buffer system could theoretically be employed in various applications where a stable pH in the acidic range is required.

Potential Applications:

  • Enzyme Assays: For enzymes that have optimal activity in the pH range of 3.5-5.5.

  • Drug Formulation: As a component of formulations where pH control is necessary for drug stability or solubility.

  • Chemical Reactions: As a reaction medium where a constant acidic pH is required.

Important Considerations:

  • Compatibility: The compatibility of the anisate buffer with the specific experimental system must be validated. Aromatic compounds can sometimes interfere with biological assays or interact with proteins.

  • Ionic Strength: The ionic strength of the buffer may influence experimental outcomes. It can be adjusted by adding a neutral salt like NaCl, but the effect on the assay should be evaluated.

  • Temperature Dependence: The pKa of p-anisic acid may be temperature-dependent. For temperature-sensitive experiments, the pH of the buffer should be adjusted at the experimental temperature.

  • Solubility: The limited solubility of p-anisic acid in water should be taken into account during buffer preparation.[1][3]

Visualizations

The following diagrams illustrate the theoretical workflow for preparing a p-anisic acid/sodium anisate buffer and the fundamental principle of its pH-regulating action.

Buffer_Preparation_Workflow cluster_protocol1 Protocol 1: By Combining Components cluster_protocol2 Protocol 2: By Titration p1_start Start p1_calc Calculate Mass of p-Anisic Acid & this compound p1_start->p1_calc p1_weigh Weigh Components p1_calc->p1_weigh p1_dissolve_na Dissolve this compound in Water p1_weigh->p1_dissolve_na p1_dissolve_pa Dissolve p-Anisic Acid p1_weigh->p1_dissolve_pa p1_combine Combine Solutions p1_dissolve_na->p1_combine p1_dissolve_pa->p1_combine p1_adjust Adjust pH p1_combine->p1_adjust p1_volume Bring to Final Volume p1_adjust->p1_volume p1_end Buffer Ready p1_volume->p1_end p2_start Start p2_prepare Prepare p-Anisic Acid Solution p2_start->p2_prepare p2_titrate Titrate with NaOH to desired pH p2_prepare->p2_titrate p2_volume Bring to Final Volume p2_titrate->p2_volume p2_end Buffer Ready p2_volume->p2_end

Caption: Workflow for two theoretical methods of preparing an anisate buffer.

pH_Regulation_Principle cluster_buffer Anisate Buffer System (pH ≈ pKa = 4.47) HA p-Anisic Acid (HA) A_minus This compound (A⁻) HA->A_minus Equilibrium HA->A_minus Forms conjugate base and water A_minus->HA Forms weak acid add_H H⁺ add_H->A_minus Reacts with conjugate base add_OH OH⁻ add_OH->HA Reacts with weak acid

Caption: Principle of pH regulation by the p-anisic acid/sodium anisate buffer system.

References

Application Notes and Protocols: Sodium Anisate as a Masking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to mask unpleasant tastes and odors is a critical challenge in the pharmaceutical and food industries. Effective masking can significantly improve patient compliance with medications and enhance the consumer acceptability of food products. Unpalatable active pharmaceutical ingredients (APIs) often possess a bitter taste, which is an evolutionary indicator of potential toxicity.[1][2] Similarly, certain ingredients can impart undesirable odors that detract from the overall quality of a product.

Sodium anisate, the sodium salt of p-anisic acid, is a compound derived from natural sources such as fennel and star anise.[3][4] While it is widely recognized for its use as a gentle, natural preservative with antimicrobial and antifungal properties in cosmetic formulations, it is also classified as a masking agent capable of reducing or inhibiting the basic taste and smell of products.[5][6][7] This dual functionality presents an opportunity for its application in taste and odor masking studies.

This document provides a theoretical framework for the mechanism of this compound as a taste-masking agent and offers detailed experimental protocols for evaluating its efficacy in both taste and odor masking applications.

Hypothesized Mechanism of Action in Taste Masking

The precise mechanism by which this compound masks taste has not been fully elucidated. However, based on the known pathways of bitter taste perception, a plausible mechanism can be hypothesized.

Bitter compounds are primarily detected by a family of G protein-coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs), of which there are 25 known types in humans.[1][8] The binding of a bitter ligand to a TAS2R on a taste receptor cell initiates a downstream signaling cascade.[8][9] This process typically involves the activation of the G protein gustducin.[1][9] The activated gustducin, in turn, stimulates phospholipase C β2 (PLCβ2), which leads to the production of inositol 1,4,5-trisphosphate (IP3).[8][10] IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, leading to cell depolarization, neurotransmitter release, and the transmission of a "bitter" signal to the brain.[1][11]

It is hypothesized that this compound may function as a competitive antagonist or a negative allosteric modulator of TAS2Rs. By binding to the receptor, it could either block the active site, preventing the bitter compound from binding, or it could change the receptor's conformation, reducing its ability to activate the downstream gustducin pathway. This interference would dampen or prevent the signaling cascade, thereby reducing the perception of bitterness.

Bitter_Taste_Pathway cluster_membrane Taste Receptor Cell Membrane cluster_intracellular Intracellular Space TAS2R TAS2R (Bitter Receptor) PLC PLCβ2 TAS2R->PLC Gustducin Activation IP3 IP3 Generation PLC->IP3 TRPM5 TRPM5 Ion Channel Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx Bitter Bitter Compound (e.g., Quinine) Bitter->TAS2R Binds SodiumAnisate This compound (Hypothesized) SodiumAnisate->TAS2R Inhibits (Hypothesized) Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Ca_Release->TRPM5 Opens Signal Signal to Brain (Bitter Perception) Depolarization->Signal

Caption: Hypothesized mechanism of this compound in the bitter taste signaling pathway.

Data Presentation: Quantitative Summary

The following tables provide examples of how to structure quantitative data obtained from the experimental protocols outlined below.

Table 1: Taste Masking Efficacy of this compound on Quinine Hydrochloride

Sample ID Quinine HCl (mM) This compound (%) Mean Bitterness Score (± SD)¹ % Bitterness Reduction
A 0.1 0.0 8.2 ± 0.7 0% (Control)
B 0.1 0.1 6.5 ± 0.9 20.7%
C 0.1 0.2 4.1 ± 0.6 50.0%
D 0.1 0.4 2.3 ± 0.5 72.0%
E 0.0 0.4 0.5 ± 0.2 N/A

¹Bitterness rated on a 9-point hedonic scale where 1 = Not bitter and 9 = Extremely bitter.

Table 2: Odor Masking Efficacy of this compound on Isovaleric Acid

Sample ID Isovaleric Acid (ppm) This compound (%) Mean Odor Intensity Score (± SD)² % Odor Reduction
X 5 0.0 7.9 ± 0.6 0% (Control)
Y 5 0.1 5.8 ± 0.8 26.6%
Z 5 0.2 3.5 ± 0.7 55.7%

²Odor intensity rated on a 9-point scale where 1 = No perceptible odor and 9 = Extremely strong odor.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the taste and odor masking capabilities of this compound.

Protocol 1: Evaluation of Taste Masking Efficacy Using a Human Sensory Panel

Objective: To quantitatively assess the ability of this compound to reduce the perceived bitterness of a model bitter compound, quinine hydrochloride.

Materials:

  • This compound (food/pharma grade)

  • Quinine Hydrochloride (or other model bitter API)

  • Deionized, purified water

  • Unsalted crackers and water for palate cleansing

  • 50 mL coded sample cups

  • Calibrated balance and pH meter

  • Volumetric flasks and pipettes

Methods:

  • Panelist Recruitment and Screening:

    • Recruit 15-30 healthy, non-smoking volunteers.[12]

    • Screen candidates for their ability to detect and rank basic tastes (sweet, sour, salty, bitter) using threshold tests.[13]

    • Exclude individuals with known taste disorders or allergies to the test substances.

    • Ensure panelists are available for the duration of the study to maintain consistency.[14]

  • Panel Training:

    • Familiarize the panel with the evaluation procedure and the bitterness intensity scale (e.g., a 9-point hedonic scale).[12]

    • Conduct training sessions using known concentrations of the bitter compound to calibrate the panel's ratings.

  • Sample Preparation:

    • Prepare a stock solution of quinine hydrochloride (e.g., 1 mM) in purified water.

    • Prepare a stock solution of this compound (e.g., 1% w/v) in purified water.

    • Prepare test samples as described in Table 1, ensuring the final volume is consistent across all samples. For cosmetic applications, this compound is typically used at concentrations between 0.05% and 0.4%.[15]

    • Assign random 3-digit codes to each sample to blind the panelists.[16]

  • Sensory Evaluation Procedure:

    • Conduct evaluations in a dedicated sensory analysis room with individual booths, neutral lighting, and no distracting odors or noises.[14][16]

    • Present panelists with 15 mL of each sample at room temperature in a randomized order.[16]

    • Instruct panelists to take the entire sample into their mouth, hold for 10 seconds, rate the bitterness intensity, and then expectorate.

    • Mandate a palate cleansing step between samples, consisting of eating an unsalted cracker and rinsing thoroughly with purified water, followed by a minimum 5-minute wait period.[14]

  • Data Analysis:

    • Collect all rating sheets and compile the data.

    • Calculate the mean bitterness score and standard deviation for each sample.

    • Perform statistical analysis (e.g., Analysis of Variance - ANOVA followed by a post-hoc test like Tukey's HSD) to determine if there are significant differences in bitterness perception between the control and the this compound samples. A p-value < 0.05 is typically considered significant.

Sensory_Workflow cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis Recruit Panelist Recruitment & Screening Train Panelist Training on Intensity Scale Recruit->Train Prepare Sample Preparation & Blinding (3-Digit Codes) Train->Prepare Present Present Randomized Sample to Panelist Prepare->Present Taste Panelist Tastes & Rates Bitterness Present->Taste Cleanse Palate Cleansing (Cracker, Water, 5 min wait) Taste->Cleanse MoreSamples More Samples? Cleanse->MoreSamples MoreSamples->Present Yes Collect Collect & Compile All Data Sheets MoreSamples->Collect No Stats Statistical Analysis (ANOVA) Collect->Stats Report Generate Report with Tables & Conclusions Stats->Report

Caption: Experimental workflow for sensory panel evaluation of taste masking.
Protocol 2: Evaluation of Odor Masking Efficacy Using Sensory Analysis

Objective: To determine the effectiveness of this compound in reducing the perceived intensity of a model malodorous compound.

Materials:

  • This compound

  • Model malodorous compound (e.g., Isovaleric Acid, a compound associated with sweat odor)

  • Odor-free solvent (e.g., propylene glycol or deionized water)

  • Glass sniffing jars with screw caps

  • Odor-free cotton pads or filter paper

  • Pipettes for precise volume measurement

Methods:

  • Panelist Selection:

    • Recruit and screen panelists as described in Protocol 4.1, with an additional screening for normal olfactory function.

  • Sample Preparation:

    • Prepare solutions of the malodorous compound and this compound in the chosen solvent at various concentrations (refer to Table 2 for examples).

    • Pipette a standard volume (e.g., 1 mL) of each test solution onto a cotton pad placed at the bottom of a sniffing jar.

    • Seal the jars and allow them to equilibrate for at least 30 minutes at a standardized temperature.[16]

    • Assign random 3-digit codes to each jar.

  • Sensory Evaluation Procedure:

    • Conduct the evaluation in an odor-free, well-ventilated room.

    • Present the coded jars to panelists in a randomized sequence.

    • Instruct panelists to open one jar at a time, take three short sniffs, and then immediately rate the intensity of the specific malodor on a 9-point scale.

    • Enforce a mandatory 5-minute break between samples to prevent olfactory fatigue. During this time, panelists should breathe fresh air.

  • Data Analysis:

    • Collect and compile the intensity ratings.

    • Calculate the mean intensity score and standard deviation for each sample.

    • Use appropriate statistical methods (e.g., ANOVA) to determine if this compound significantly reduced the perceived intensity of the malodor compared to the control.

Conclusion

While primarily known as a natural preservative, this compound's classification as a masking agent suggests its potential utility in taste and odor modulation.[3] The protocols detailed in this document provide a comprehensive framework for researchers to systematically evaluate this potential. The hypothesized mechanism of action via taste receptor antagonism offers a starting point for more detailed molecular investigations. Rigorous sensory analysis is crucial to substantiating the efficacy of this compound as a viable excipient for improving the palatability of pharmaceutical formulations and consumer products.

References

Application Notes and Protocols for Testing the Antimicrobial Efficacy of Sodium Anisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial efficacy of sodium anisate, a naturally derived preservative. The information is intended to guide researchers in the consistent and accurate assessment of its activity against a range of microorganisms.

This compound, the sodium salt of p-anisic acid, is recognized for its fungicidal properties and is often used in combination with other natural antimicrobials, such as sodium levulinate, to achieve broad-spectrum protection in cosmetic and pharmaceutical formulations.[1][2] Its efficacy is notably pH-dependent, with increased activity in more acidic environments.[3]

Mechanism of Action

The antimicrobial action of this compound is attributed to its acidic form, p-anisic acid. As a weak organic acid, it is believed to disrupt microbial growth through the following mechanism:

dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

"p_Anisic_Acid_ext" [label="p-Anisic Acid (External)"]; "Cell_Membrane" [label="Microbial Cell Membrane", shape="ellipse", style="dashed,filled", fillcolor="#FFFFFF"]; "p_Anisic_Acid_int" [label="p-Anisic Acid (Internal)"]; "Proton_Release" [label="Release of Protons (H+)"]; "pH_Drop" [label="Lowering of Internal pH"]; "Metabolic_Inhibition" [label="Inhibition of \nMetabolic Processes"]; "Cell_Death" [label="Cell Death", shape="octagon", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"p_Anisic_Acid_ext" -> "Cell_Membrane" [label="Passes through"]; "Cell_Membrane" -> "p_Anisic_Acid_int"; "p_Anisic_Acid_int" -> "Proton_Release"; "Proton_Release" -> "pH_Drop"; "pH_Drop" -> "Metabolic_Inhibition"; "Metabolic_Inhibition" -> "Cell_Death"; } } Caption: Proposed mechanism of antimicrobial action for p-anisic acid.

Quantitative Antimicrobial Efficacy Data

The following table summarizes available data on the minimum inhibitory concentration (MIC) of this compound, alone or in combination, against common microorganisms. It is important to note that the efficacy of this compound is significantly influenced by the pH of the growth medium.[3][4][5]

MicroorganismTest AgentpHMICReference(s)
Aspergillus nigerThis compound & Sodium LevulinateNot Specified200 ppm (0.02%)[6]
Candida albicansThis compound & Sodium LevulinateNot Specified200 ppm (0.02%)[6]
Staphylococcus aureusSodium Benzoate (a similar weak organic acid salt)Not Specified≥ 32 µg/mL[7]
Escherichia coliAcidified Sodium Benzoate4.01000 ppm[8]

Note: Data for this compound alone against a broad spectrum of bacteria is limited in the reviewed literature. The data for sodium benzoate is provided for comparative purposes.

Experimental Protocols

Accurate assessment of the antimicrobial properties of this compound requires standardized and well-controlled experimental protocols. The following sections detail the methodologies for determining the minimum inhibitory concentration (MIC), time-kill kinetics, and synergistic effects.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For this compound, a broth microdilution method is recommended, with careful consideration of the pH of the testing medium.

dot graph "MIC_Assay_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#FFFFFF"; "Prepare_Inoculum" [label="Prepare standardized \nmicrobial inoculum \n(e.g., 0.5 McFarland)"]; "Prepare_Media" [label="Prepare broth medium \n(e.g., Mueller-Hinton Broth for bacteria, \nRPMI-1640 for fungi) \nand adjust pH (e.g., to 5.5)"]; "Prepare_Anisate" [label="Prepare stock solution of \nthis compound and create \nserial dilutions"]; }

subgraph "cluster_Assay" { label="Assay"; bgcolor="#FFFFFF"; "Inoculate_Plate" [label="Inoculate microtiter plate wells \ncontaining serial dilutions of \nthis compound with the \nmicrobial inoculum"]; "Incubate_Plate" [label="Incubate the plate under \nappropriate conditions \n(temperature and duration)"]; }

subgraph "cluster_Analysis" { label="Analysis"; bgcolor="#FFFFFF"; "Read_Results" [label="Visually or spectrophotometrically \ndetermine the lowest concentration \nwith no visible growth (MIC)"]; }

"Prepare_Inoculum" -> "Inoculate_Plate"; "Prepare_Media" -> "Prepare_Anisate"; "Prepare_Anisate" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate_Plate"; "Incubate_Plate" -> "Read_Results"; } } Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Protocol:

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This can be further diluted to achieve the desired final inoculum concentration in the assay wells.

  • Preparation of Test Substance and Microtiter Plates:

    • Prepare a stock solution of this compound in the appropriate broth medium.

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate.

    • The pH of the broth medium should be adjusted and buffered to the desired testing pH (e.g., 5.5) to reflect the conditions under which this compound is most effective.[3]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.

    • Include positive (microorganism in broth without this compound) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria; 25-30°C for 24-48 hours for yeast).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

Time-Kill Assay

The time-kill assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.

dot graph "Time_Kill_Assay_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

"Prepare_Culture" [label="Prepare a standardized suspension \nof the test microorganism"]; "Add_Anisate" [label="Add this compound at a \nspecific concentration (e.g., 1x, 2x, 4x MIC) \nto the microbial suspension"]; "Incubate_Mixture" [label="Incubate the mixture at the \nappropriate temperature"]; "Sample_Aliquots" [label="At predetermined time intervals \n(e.g., 0, 2, 4, 6, 24 hours), \nremove aliquots"]; "Neutralize_and_Plate" [label="Neutralize the antimicrobial activity \nand perform serial dilutions. \nPlate onto agar medium"]; "Incubate_Plates" [label="Incubate plates to allow \nfor colony growth"]; "Count_CFU" [label="Count the number of \nColony Forming Units (CFU) \nand calculate the log10 reduction"];

"Prepare_Culture" -> "Add_Anisate"; "Add_Anisate" -> "Incubate_Mixture"; "Incubate_Mixture" -> "Sample_Aliquots"; "Sample_Aliquots" -> "Neutralize_and_Plate"; "Neutralize_and_Plate" -> "Incubate_Plates"; "Incubate_Plates" -> "Count_CFU"; } } Caption: Workflow for the Time-Kill assay.

Detailed Protocol:

  • Preparation:

    • Prepare a standardized suspension of the test microorganism in a suitable broth medium with the pH adjusted as required.

    • Prepare solutions of this compound at concentrations relative to its predetermined MIC (e.g., 1x, 2x, and 4x MIC).

  • Procedure:

    • Add the this compound solutions to the microbial suspensions. Include a growth control without the antimicrobial agent.

    • Incubate the cultures at the appropriate temperature with agitation.

    • At specified time points (e.g., 0, 2, 4, 6, and 24 hours), remove an aliquot from each culture.[9][10]

  • Enumeration of Survivors:

    • Perform serial dilutions of the aliquots in a suitable neutralizing broth to inactivate the antimicrobial agent.

    • Plate the dilutions onto an appropriate agar medium.

    • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[9]

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the antimicrobial effect of two compounds in combination, such as this compound and sodium levulinate. This method can determine if the combination is synergistic, additive, indifferent, or antagonistic.

dot graph "Checkerboard_Assay_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

"Prepare_Dilutions" [label="Prepare serial dilutions of \nthis compound (Drug A) and \nSodium Levulinate (Drug B)"]; "Create_Matrix" [label="In a 96-well plate, create a matrix \nwith decreasing concentrations of Drug A \nalong the x-axis and Drug B along the y-axis"]; "Inoculate_Plate" [label="Inoculate all wells with a \nstandardized microbial suspension"]; "Incubate_Plate" [label="Incubate the plate under \noptimal growth conditions"]; "Determine_MIC_Combo" [label="Determine the MIC of each drug in \ncombination for each well"]; "Calculate_FIC" [label="Calculate the Fractional Inhibitory \nConcentration (FIC) index to \ndetermine the nature of the interaction"];

"Prepare_Dilutions" -> "Create_Matrix"; "Create_Matrix" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate_Plate"; "Incubate_Plate" -> "Determine_MIC_Combo"; "Determine_MIC_Combo" -> "Calculate_FIC"; } } Caption: Workflow for the Checkerboard assay to test for synergy.

Detailed Protocol:

  • Preparation:

    • Determine the MIC of this compound and sodium levulinate individually against the test microorganism.

    • In a 96-well microtiter plate, prepare serial dilutions of this compound along the columns and sodium levulinate along the rows. This creates a matrix of various concentration combinations.

  • Inoculation and Incubation:

    • Inoculate all wells with a standardized suspension of the test microorganism.

    • Include controls for each compound alone.

    • Incubate the plate under appropriate conditions.

  • Data Analysis:

    • After incubation, determine the MIC of the combination in each well.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • The interaction is interpreted as follows:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Important Considerations

  • pH Control: The antimicrobial activity of this compound is highly dependent on pH. It is crucial to control and report the pH of the test medium.[3][4][5]

  • Neutralization: For time-kill assays, it is essential to validate the effectiveness of the neutralizing agent to ensure that the antimicrobial activity of this compound is stopped at the time of sampling.

  • Standardized Guidelines: Refer to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for general best practices in antimicrobial susceptibility testing.

By following these detailed protocols, researchers can obtain reliable and reproducible data on the antimicrobial efficacy of this compound, contributing to its effective application in product preservation.

References

Troubleshooting & Optimization

How to prevent precipitation of sodium anisate in acidic formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium anisate in acidic formulations. Our goal is to help you prevent the precipitation of this compound and ensure the stability of your formulations.

Troubleshooting Guide

Issue: White precipitate forms in my aqueous formulation after adding an acidifier.

Question: I am developing a cosmetic serum with this compound as a preservative. When I adjust the pH to 5.0 using citric acid, a white crystalline precipitate appears. What is causing this and how can I fix it?

Answer:

The precipitation you are observing is likely due to the conversion of the highly water-soluble this compound to its less soluble free acid form, p-anisic acid. This compound is the salt of a weak acid, p-anisic acid, which has a pKa of approximately 4.47.[1][2] In an aqueous solution, an equilibrium exists between the salt form and the acid form.

As you lower the pH of your formulation with an acidifier like citric acid, the equilibrium shifts towards the formation of the protonated (acid) form. When the concentration of the unionized p-anisic acid exceeds its intrinsic solubility in your formulation, it will precipitate out of the solution.[3]

Here are several strategies to prevent this precipitation, which can be used alone or in combination:

1. Precise pH Control:

Maintain the pH of your formulation as close to, but still above, the pKa of p-anisic acid as your product specifications allow. A pH range of 5.0 to 5.5 is often a good compromise for the efficacy of this compound while minimizing the risk of precipitation.[3]

2. Utilize a Co-solvent System:

The solubility of p-anisic acid is significantly higher in many organic solvents compared to water.[2] By incorporating a co-solvent into your aqueous formulation, you can increase the overall solubility of any p-anisic acid that forms, thus preventing its precipitation.

Table 1: Common Co-solvents for Aqueous Formulations

Co-solventTypical Use Level (%)Considerations
Propylene Glycol5 - 20Good solubilizer for many cosmetic ingredients.
Glycerin2 - 10Also a humectant, which can be beneficial for skin care products.
Ethanol5 - 15Can be drying to the skin in high concentrations.
PEG-4001 - 10A good solubilizer with low irritation potential.

3. Incorporate a Solubilizing Surfactant:

Non-ionic surfactants can form micelles that encapsulate the less soluble p-anisic acid, keeping it dispersed in the formulation.[4][5] This is a common technique used to enhance the solubility of poorly soluble active pharmaceutical ingredients and can be applied here.

Table 2: Examples of Non-ionic Surfactants for Solubilization

SurfactantTypical Use Level (%)HLB ValueKey Characteristics
Polysorbate 201 - 516.7Excellent for solubilizing essential oils and fragrance oils.
Polysorbate 801 - 515.0Good all-purpose solubilizer.
PEG-40 Stearate1 - 516.9Forms stable oil-in-water emulsions.
Ceteareth-201 - 315.2Often used in cream and lotion formulations.

4. Employ Complexation with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[6] They can encapsulate the non-polar p-anisic acid molecule within their cavity, forming an inclusion complex that is water-soluble.[6][7] Beta-cyclodextrin (β-CD) and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of p-anisic acid and why is it important for my formulation?

A1: The pKa of p-anisic acid is approximately 4.47.[1][2] The pKa is the pH at which 50% of the molecules are in the ionized (this compound) form and 50% are in the non-ionized (p-anisic acid) form. This value is critical because as the pH of your formulation approaches and drops below the pKa, the concentration of the less soluble p-anisic acid increases, raising the risk of precipitation. The Henderson-Hasselbalch equation can be used to estimate the ratio of the salt to the acid at a given pH.[8][9][10][11][12]

Q2: At what pH should I be concerned about the precipitation of this compound?

A2: You should be cautious when formulating at a pH below 5.5. While precipitation is most likely to occur at or below the pKa of 4.47, it can happen at higher pH values if the concentration of this compound is high and the intrinsic solubility of p-anisic acid in your specific formulation is exceeded.

Q3: Can I use any acid to adjust the pH of my formulation containing this compound?

A3: While various cosmetic-grade acids can be used, it's important to consider their potential interactions with other ingredients. Citric acid and lactic acid are common choices. It is recommended to add the acid slowly and with good mixing to avoid localized areas of low pH that could trigger precipitation.

Q4: Are there any other preservatives that work well with this compound?

A4: Yes, this compound is often used in combination with sodium levulinate.[13] This combination provides broad-spectrum antimicrobial activity. It is also advisable to combine this compound with other organic acids or surfactants to enhance its performance.[14]

Q5: How can I determine the solubility of p-anisic acid in my specific formulation base?

A5: You can experimentally determine the solubility using a method like the shake-flask method.[1] This involves adding an excess of p-anisic acid to your formulation base, agitating it until equilibrium is reached, and then measuring the concentration of dissolved p-anisic acid in the filtered supernatant using an analytical technique like HPLC.[1][15]

Experimental Protocols

Protocol 1: Determination of p-Anisic Acid Solubility in a Formulation Base (Shake-Flask Method)

Objective: To determine the saturation solubility of p-anisic acid in a given formulation base at a specific temperature.

Materials:

  • p-Anisic acid powder

  • Your formulation base (without this compound)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of p-anisic acid to a pre-weighed glass vial.

  • Add a known volume of your formulation base to the vial.

  • Securely cap the vial and place it in a shaking incubator set to your desired temperature (e.g., 25°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the vials to further separate the undissolved solid.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter.

  • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of your HPLC method.

  • Quantify the concentration of p-anisic acid in the diluted sample using a validated HPLC method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Preparation of a Stabilized Acidic Formulation with this compound using a Co-solvent

Objective: To prepare a stable aqueous serum at pH 5.2 containing this compound.

Materials:

  • Deionized water

  • This compound

  • Propylene glycol

  • Citric acid (10% solution)

  • Other formulation ingredients (e.g., humectants, thickeners, actives)

Procedure:

  • In a main beaker, combine the deionized water and propylene glycol.

  • With gentle mixing, add the other water-soluble ingredients of your formulation.

  • Once all other ingredients are dissolved, add the this compound and stir until fully dissolved.

  • Slowly add the 10% citric acid solution dropwise while continuously monitoring the pH.

  • Adjust the pH to 5.2.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

Visualizations

Precipitation_Mechanism cluster_solution Aqueous Solution (pH > pKa) cluster_acidification Acidification (pH decreases) cluster_equilibrium Equilibrium Shift cluster_precipitation Precipitation This compound This compound p-Anisic Acid p-Anisic Acid This compound->p-Anisic Acid Protonation Na+ Na+ This compound->Na+ H+ H+ Precipitate p-Anisic Acid (solid) p-Anisic Acid->Precipitate Exceeds Solubility

Caption: Mechanism of this compound precipitation in acidic conditions.

Troubleshooting_Workflow Start Precipitation Observed Check_pH Is pH < 5.5? Start->Check_pH Increase_pH Increase pH (if possible) Check_pH->Increase_pH Yes Add_Cosolvent Add Co-solvent Check_pH->Add_Cosolvent No End Stable Formulation Increase_pH->End Add_Surfactant Add Surfactant Add_Cosolvent->Add_Surfactant Use_Cyclodextrin Use Cyclodextrin Add_Surfactant->Use_Cyclodextrin Use_Cyclodextrin->End

Caption: Troubleshooting workflow for preventing this compound precipitation.

References

Technical Support Center: Troubleshooting Solubility Issues of Sodium Anisate in Organic Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of sodium anisate in organic media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is the sodium salt of p-anisic acid, a white crystalline powder.[1] It is known to be freely soluble in water, propylene glycol, and glycerin.[2] Its solubility in organic solvents is more variable, with some sources describing it as soluble in alcohols, ether, and ethyl acetate, while others indicate it is only slightly soluble in methanol and ethanol and insoluble in mineral oil.[3]

Q2: Why am I having trouble dissolving this compound in an organic solvent?

Several factors can contribute to the poor solubility of this compound in organic media. The primary reason is the inherent polarity mismatch between the ionic salt (this compound) and many non-polar or weakly polar organic solvents. The principle of "like dissolves like" governs solubility, meaning polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[4] this compound, being a salt, is highly polar.

Q3: How does the choice of organic solvent affect the solubility of this compound?

The polarity of the organic solvent is a critical factor.[5] Generally, this compound will exhibit better solubility in polar organic solvents compared to non-polar ones. For instance, you can expect higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and polar protic solvents like short-chain alcohols (methanol, ethanol), although it may still be limited. In contrast, its solubility will likely be very low in non-polar solvents such as hexane or toluene.

Q4: Can temperature be used to increase the solubility of this compound in organic solvents?

For most solid solutes, increasing the temperature will increase solubility.[6] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[6] However, the extent of this effect varies depending on the specific solute-solvent system. It is advisable to conduct solubility tests at different temperatures to determine the optimal conditions for your experiment.

Q5: Are there any chemical modifications I can make to improve the solubility of this compound?

While this compound is already the salt form of p-anisic acid, which is generally more water-soluble than the free acid, further chemical modifications are not typically performed to enhance its solubility in organic media.[1] The focus is usually on optimizing the solvent system or employing formulation strategies.

Troubleshooting Guide

This guide provides a systematic approach to addressing common issues encountered when dissolving this compound in organic solvents.

Issue 1: this compound Does Not Dissolve in the Chosen Organic Solvent

Possible Cause: The polarity of the solvent is too low.

Troubleshooting Steps:

  • Assess Solvent Polarity: Review the polarity of your chosen solvent. If it is non-polar or has very low polarity, select a more polar alternative.

  • Solvent Selection Guide:

    • High Polarity (Good starting points): Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).

    • Intermediate Polarity: Methanol, Ethanol, Isopropanol, Acetone.

    • Low Polarity (Less likely to be effective): Ethyl Acetate, Chloroform.

    • Non-Polar (Unlikely to be effective): Hexane, Toluene, Diethyl Ether.

  • Use of a Co-solvent: If you are restricted to a less polar solvent for your application, consider adding a small amount of a highly polar co-solvent (like DMSO or water) to the mixture. This can significantly increase the overall polarity of the solvent system and improve the solubility of the this compound. Start with a low percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it while monitoring for dissolution.

Issue 2: Only a Small Amount of this compound Dissolves

Possible Cause: You have reached the saturation limit of the solvent at the current temperature.

Troubleshooting Steps:

  • Increase Temperature: Gently warm the solution while stirring. Many salts exhibit increased solubility at higher temperatures. Be mindful of the boiling point of your solvent and the thermal stability of this compound.

  • Particle Size Reduction: If you have solid this compound with large crystals, grinding it into a fine powder can increase the surface area available for solvation, which can lead to a faster dissolution rate, though it will not change the thermodynamic solubility limit.

  • Sonication: Using an ultrasonic bath can help to break up agglomerates of solid particles and accelerate the dissolution process.

Issue 3: The Solution is Cloudy or a Precipitate Forms Over Time

Possible Cause: The solution is supersaturated, or the temperature has decreased, causing the solubility to drop.

Troubleshooting Steps:

  • Temperature Control: Ensure that the temperature of the solution is maintained at a level where the this compound is soluble. If the solution was heated to dissolve the salt, it may precipitate upon cooling to room temperature.

  • Filtration: If you have prepared a saturated solution at an elevated temperature and need a clear solution at a lower temperature, you can filter the excess undissolved solid at the higher temperature before allowing the filtrate to cool. Be aware that the concentration of the cooled solution will be lower.

  • Re-evaluation of Concentration: You may need to work with a lower concentration of this compound that is within the solubility limits of your chosen solvent system at your working temperature.

Data Presentation

Table 1: Solubility of this compound in Water at Various Temperatures
Temperature (°C)Solubility (g / 100 g Water)
59.7
1011.3
1513.0
2017.2
2522.0
3027.0
3534.0
4040.0
5050.3
6058.3
7061.3
8063.3

Data sourced from a product specification sheet.[7]

Table 2: Template for Experimentally Determined Solubility of this compound in Organic Solvents
Organic SolventTemperature (°C)Experimentally Determined Solubility ( g/100 mL)Observations
Methanol25
Ethanol25
Isopropanol25
Acetone25
Ethyl Acetate25
Dimethyl Sulfoxide (DMSO)25
Dimethylformamide (DMF)25

Experimental Protocols

Protocol for Determining the Solubility of this compound in an Organic Solvent (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination method, which is a reliable way to measure the solubility of a compound in a specific solvent at a given temperature.[5]

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (high purity)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath with agitation

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation. b. Accurately pipette a known volume (e.g., 10.0 mL) of the organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). b. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that equilibrium is reached.

  • Sample Collection and Filtration: a. After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe. c. Immediately filter the solution through a syringe filter into a clean, pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination: a. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but well below the decomposition temperature of this compound. A gentle stream of nitrogen can be used to accelerate evaporation. b. Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. c. Weigh the evaporating dish containing the dried this compound residue on an analytical balance.

  • Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the mass of the empty evaporating dish from the final mass. b. Express the solubility in grams per 100 mL of the solvent using the following formula:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtered aliquot (mL)) * 100

Visualizations

Troubleshooting_Workflow start Start: Dissolving this compound issue Is the this compound fully dissolved? start->issue check_polarity Assess Solvent Polarity issue->check_polarity No check_saturation Is only a small amount dissolved? issue->check_saturation end_success Success: this compound Dissolved issue->end_success Yes select_polar Select a more polar solvent (e.g., DMSO, DMF) check_polarity->select_polar use_cosolvent Consider using a polar co-solvent check_polarity->use_cosolvent select_polar->issue use_cosolvent->issue increase_temp Increase temperature check_saturation->increase_temp Yes reduce_particles Reduce particle size (grinding) check_saturation->reduce_particles sonicate Use sonication check_saturation->sonicate check_precipitation Is the solution cloudy or precipitating? check_saturation->check_precipitation No increase_temp->issue reduce_particles->issue sonicate->issue control_temp Maintain constant temperature check_precipitation->control_temp Yes filter_solution Filter hot saturated solution check_precipitation->filter_solution end_fail Re-evaluate solvent system or concentration check_precipitation->end_fail No control_temp->issue filter_solution->issue

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental_Workflow prep 1. Prepare Saturated Solution (Excess this compound in solvent) equilibrate 2. Equilibrate (24-48h with agitation at constant T) prep->equilibrate sample 3. Sample and Filter (Syringe filter to remove solids) equilibrate->sample evaporate 4. Evaporate Solvent (Drying oven) sample->evaporate weigh 5. Weigh Residue evaporate->weigh calculate 6. Calculate Solubility weigh->calculate

Caption: Experimental workflow for solubility determination.

References

Impact of temperature on the stability of sodium anisate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of temperature on the stability of sodium anisate solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound, the sodium salt of p-anisic acid, is generally considered stable in aqueous solutions and is used as a preservative in various cosmetic and pharmaceutical products.[1] Its stability can be influenced by factors such as pH and temperature. It is often used in combination with other preservatives, like sodium levulinate, to achieve broad-spectrum antimicrobial activity.[1]

Q2: How does temperature affect the stability of this compound solutions?

Q3: What is the optimal pH range for maintaining the stability of this compound solutions?

A3: The efficacy and stability of preservative systems containing this compound are pH-dependent. At a pH below 5.5, this compound can convert to its less water-soluble acidic form, p-anisic acid, which may lead to precipitation in aqueous-dominant formulations.[2] Manufacturers of preservative blends containing this compound often recommend a working pH range of 4.0 to 6.5.[2] A 1% aqueous solution of this compound typically has a pH between 6.0 and 8.0.

Q4: What are the potential degradation pathways for this compound at elevated temperatures?

A4: Specific degradation pathways for this compound in aqueous solution under thermal stress have not been extensively documented in publicly available literature. However, potential degradation could involve hydrolysis of the methoxy group to form 4-hydroxybenzoic acid and methanol, or decarboxylation at very high temperatures. It is important to note that anisole, a related compound, undergoes hydrolysis to phenol at very high temperatures (300-365°C), which may not be relevant to typical pharmaceutical storage and processing conditions.[3][4]

Q5: Are there any known incompatibilities of this compound with common excipients at different temperatures?

A5: There is limited specific information on the incompatibility of this compound with other excipients as a direct function of temperature. However, as with any formulation, the potential for interactions with other components should be evaluated on a case-by-case basis through stability studies.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in solution upon heating Exceeding the solubility of this compound or its conversion to the less soluble p-anisic acid due to a pH shift.- Monitor and control the pH of the solution, maintaining it within the recommended range (typically above 5.5).- Avoid excessive heating or localized hot spots by using controlled heating methods like a water bath.- Verify the concentration of this compound is within its solubility limits at the given temperature.
Change in pH of the solution during stability studies at elevated temperatures A shift in the equilibrium between this compound (salt) and p-anisic acid.[2]- Buffer the solution to maintain a stable pH throughout the study.- Investigate the impact of the pH shift on the preservative efficacy of the formulation.
Loss of potency or preservative efficacy after exposure to high temperatures Thermal degradation of this compound.- Conduct a forced degradation study to identify potential degradants and understand the degradation pathway.- Determine the shelf-life of the solution at different temperatures using a stability-indicating analytical method.- Store the solution at recommended temperatures (below +30°C).
Discoloration of the solution upon heating Potential formation of degradation products or interaction with other components in the formulation.- Analyze the solution using a stability-indicating HPLC method with a photodiode array (PDA) detector to identify any new peaks corresponding to degradation products.- Evaluate the compatibility of this compound with all other excipients in the formulation at elevated temperatures.

Experimental Protocols

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6] The following are generalized protocols that can be adapted for investigating the impact of temperature on this compound solutions.

Preparation of this compound Solution
  • Objective: To prepare a stock solution of this compound for forced degradation studies.

  • Procedure:

    • Accurately weigh a suitable amount of this compound powder.

    • Dissolve the powder in a known volume of purified water (or an appropriate buffer solution) to achieve the desired concentration (e.g., 1 mg/mL).

    • Ensure the solution is clear and free of any particulate matter.

Thermal Stress Testing Protocol
  • Objective: To evaluate the stability of the this compound solution under elevated temperature conditions.

  • Materials:

    • This compound solution (from Protocol 1)

    • Temperature-controlled oven or water bath

    • Amber-colored vials with appropriate closures

  • Procedure:

    • Dispense the this compound solution into several amber-colored vials.

    • Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a specified duration (e.g., 1, 3, 7, 14, and 28 days).

    • Include a control set of vials stored at the recommended storage temperature (e.g., 2-8°C or room temperature) and protected from light.

    • At each time point, withdraw a vial from each temperature condition.

    • Allow the vials to cool to room temperature before analysis.

    • Analyze the samples using a stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.

Stability-Indicating HPLC Method (Example)
  • Objective: To develop an analytical method capable of separating this compound from its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.

  • Example Chromatographic Conditions (to be optimized):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~3.0) could be a starting point for method development.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of this compound)

    • Column Temperature: 30°C

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Data Presentation

The quantitative data from the thermal stability study should be summarized in a table for easy comparison.

Table 1: Thermal Stability of this compound Solution (1 mg/mL)

Temperature (°C)Time (days)% Remaining this compound (Assay)Appearance of Degradation Products (Peak Area %)
40 1
3
7
14
28
60 1
3
7
14
28
80 1
3
7
14
28
Control (4°C) 28

Note: The data in this table is illustrative. Actual results will be obtained from experimental analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution (1 mg/mL) stress_setup Aliquot solution into vials prep->stress_setup stress_conditions Expose to different temperatures (e.g., 40°C, 60°C, 80°C) and time points stress_setup->stress_conditions control Store control samples at 4°C stress_setup->control sampling Withdraw samples at specified time intervals stress_conditions->sampling control->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data Quantify this compound and Degradants analysis->data troubleshooting_guide cluster_investigation Initial Investigation cluster_analysis Analytical Checks cluster_solution Potential Solutions start Stability Issue Observed (e.g., precipitation, degradation) check_ph Check pH of the solution start->check_ph check_temp Review storage and handling temperatures start->check_temp hplc_analysis Analyze by Stability-Indicating HPLC check_ph->hplc_analysis check_temp->hplc_analysis compare_control Compare to control sample hplc_analysis->compare_control adjust_ph Buffer the solution compare_control->adjust_ph pH drift observed control_temp Optimize storage conditions compare_control->control_temp Degradation at high temp reformulate Evaluate excipient compatibility compare_control->reformulate Unexpected peaks

References

Technical Support Center: Stabilizing Emulsions with Sodium Anisate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to stabilizing emulsions containing sodium anisate. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in an emulsion?

This compound, the sodium salt of p-anisic acid, is a preservative primarily used in cosmetic and personal care formulations. Its main role is to protect the product from microbial contamination, particularly from fungi and yeast.[1][2] It is often considered a natural alternative to traditional preservatives and is frequently used in combination with other ingredients like sodium levulinate for broad-spectrum protection.[1]

Q2: What is the typical usage concentration for this compound in emulsions?

The recommended concentration for this compound in cosmetic formulations generally ranges from 0.05% to 0.4%.[2] It's important to adhere to these levels, as higher concentrations may not necessarily improve preservative efficacy and could potentially impact the stability of the emulsion.

Q3: What is the optimal pH range for emulsions containing this compound?

This compound is most effective and stable in a pH range of 4.5 to 5.5.[3] Maintaining the pH within this window is crucial for both its antimicrobial activity and the overall stability of the emulsion.

Q4: Can this compound cause emulsion instability?

While this compound is primarily a preservative, it can potentially contribute to emulsion instability under certain conditions. The primary reason is its pH-dependent solubility. At a pH below 5.5, this compound (a water-soluble salt) begins to convert into its free acid form, p-anisic acid, which has low water solubility.[3] If p-anisic acid precipitates out of the aqueous phase, it can disrupt the emulsifier film at the oil-water interface, potentially leading to coalescence and phase separation. However, in an emulsion, this is often less of a problem than in purely aqueous systems, as the p-anisic acid can disperse into the oil phase.[3]

Troubleshooting Guide: Emulsion Instability

This section addresses specific issues you may encounter when formulating emulsions with this compound.

Problem 1: My emulsion is showing signs of creaming or separation after adding this compound.

  • Possible Cause 1: pH Imbalance.

    • Explanation: The pH of your emulsion may be too low, causing the this compound to convert to the less soluble p-anisic acid. This can disrupt the stability of the emulsion.

    • Solution: Measure the pH of your final formulation. If it is below 5.0, adjust it upwards into the 5.0-5.5 range using a suitable alkalizing agent (e.g., sodium hydroxide or triethanolamine).

  • Possible Cause 2: Emulsifier Incompatibility.

    • Explanation: The type or concentration of your emulsifier may not be robust enough to handle the addition of an electrolyte like this compound.

    • Solution:

      • Increase the concentration of your primary emulsifier.

      • Incorporate a co-emulsifier (e.g., a fatty alcohol like Cetearyl Alcohol) to strengthen the interfacial film.

      • If using an ionic emulsifier, consider switching to or combining it with a non-ionic emulsifier, which is generally more tolerant of electrolytes.[4]

  • Possible Cause 3: Insufficient Viscosity.

    • Explanation: A low-viscosity continuous phase can allow dispersed droplets to move more freely, leading to flocculation and coalescence.

    • Solution: Increase the viscosity of the continuous phase by adding a thickening agent or rheology modifier (e.g., xanthan gum, carbomer).

Problem 2: I observe small crystalline particles in my emulsion after a period of storage.

  • Possible Cause: Precipitation of p-Anisic Acid.

    • Explanation: This is a strong indication that the pH of your emulsion has dropped over time, leading to the precipitation of p-anisic acid.

    • Solution:

      • Re-evaluate your buffering system to ensure long-term pH stability.

      • Ensure that the p-anisic acid has a compatible oil phase to dissolve into, should it form.

The following diagram illustrates a logical workflow for troubleshooting common emulsion stability issues when using this compound.

G start Emulsion with this compound is Unstable (e.g., Separation, Creaming) check_ph Measure pH of the Emulsion start->check_ph ph_ok Is pH between 5.0 and 6.0? check_ph->ph_ok adjust_ph Adjust pH to 5.0 - 5.5 using an appropriate alkalizer. ph_ok->adjust_ph No check_emulsifier Evaluate Emulsifier System ph_ok->check_emulsifier Yes re_evaluate Re-evaluate Stability adjust_ph->re_evaluate re_evaluate->check_emulsifier emulsifier_robust Is the emulsifier system robust? (Sufficient concentration, co-emulsifier present) check_emulsifier->emulsifier_robust strengthen_emulsifier Increase emulsifier concentration or add a co-emulsifier (e.g., Cetearyl Alcohol). emulsifier_robust->strengthen_emulsifier No check_viscosity Evaluate Viscosity emulsifier_robust->check_viscosity Yes re_evaluate_after_emulsifier Re-evaluate Stability strengthen_emulsifier->re_evaluate_after_emulsifier viscosity_sufficient Is the viscosity of the continuous phase sufficient? check_viscosity->viscosity_sufficient increase_viscosity Add a rheology modifier (e.g., Xanthan Gum, Carbomer). viscosity_sufficient->increase_viscosity No stable Emulsion Stabilized viscosity_sufficient->stable Yes re_evaluate_after_viscosity Re-evaluate Stability increase_viscosity->re_evaluate_after_viscosity re_evaluate_after_emulsifier->check_viscosity re_evaluate_after_viscosity->stable

Caption: Troubleshooting workflow for emulsion instability.

The diagram below illustrates the pH-dependent relationship between this compound and p-anisic acid.

G cluster_0 Aqueous Phase cluster_1 Potential Impact on Emulsion sodium_anisate This compound (Water-Soluble Salt) p_anisic_acid p-Anisic Acid (Poorly Water-Soluble) sodium_anisate->p_anisic_acid pH < 5.5 (Addition of Acid) stable Stable Emulsion sodium_anisate->stable p_anisic_acid->sodium_anisate pH > 5.5 (Addition of Base) unstable Potential Instability (Precipitation at Interface) p_anisic_acid->unstable

Caption: pH-dependent equilibrium of this compound.

Data Presentation

Table 1: Illustrative Impact of pH on a Model O/W Emulsion Containing 0.3% this compound

pHAverage Droplet Size (nm)Zeta Potential (mV)Visual Observation
6.0250-45Stable, uniform appearance
5.5255-42Stable, uniform appearance
5.0260-40Stable, slight increase in viscosity
4.5450-30Minor flocculation, potential for slight creaming
4.0800-20Visible coalescence, signs of phase separation

Note: This hypothetical data illustrates the potential for increased droplet size and reduced zeta potential as the pH drops, leading to instability due to the conversion of this compound to p-anisic acid.

Table 2: General Compatibility of this compound with Emulsifier Types

Emulsifier TypeCompatibilityConsiderations
Non-ionic High (e.g., Polysorbates, Glyceryl Stearate, Cetearyl Alcohol)Generally tolerant to electrolytes. A good choice for robust formulations.[4]
Anionic Moderate (e.g., Sodium Stearoyl Lactylate)Can be sensitive to the addition of salts (like this compound), which can reduce the electrostatic repulsion between droplets. May require a co-emulsifier.
Cationic Low to Moderate (e.g., Behentrimonium Methosulfate)Potential for interaction between the cationic emulsifier and the anionic anisate. Compatibility should be carefully evaluated on a case-by-case basis.

Experimental Protocols

Here are detailed methodologies for key experiments to evaluate the stability of your emulsions.

Protocol 1: Accelerated Stability Testing via Centrifugation

This method rapidly assesses an emulsion's resistance to creaming or sedimentation.

Objective: To determine the physical stability of an emulsion under accelerated gravitational forces.

Apparatus:

  • Laboratory centrifuge with temperature control

  • Graduated centrifuge tubes (15 mL or 50 mL)

Procedure:

  • Fill a graduated centrifuge tube with 10 mL of the emulsion.

  • Place the tube in the centrifuge, ensuring it is balanced with another tube of equal weight.

  • Centrifuge the sample at 3000 RPM for 30 minutes at a controlled temperature (e.g., 25°C).

  • After centrifugation, carefully remove the tube and visually inspect for any signs of phase separation, such as a layer of cream at the top or sediment at the bottom.

  • Measure the height of any separated layer (Hc) and the total height of the emulsion (He).

  • Calculate the Creaming Index (CI) using the formula: CI (%) = (Hc / He) * 100

  • A lower CI indicates greater stability.

Protocol 2: Freeze-Thaw Cycle Testing

This test evaluates the emulsion's stability when subjected to temperature extremes, simulating shipping and storage conditions.

Objective: To assess the emulsion's ability to withstand repeated freezing and thawing without phase separation or changes in physical properties.

Apparatus:

  • Freezer (-10°C to -20°C)

  • Incubator or oven (40°C to 45°C)

  • Controlled room temperature environment (approx. 25°C)

  • Sample containers

Procedure:

  • Dispense the emulsion into at least three separate containers.

  • Cycle 1:

    • Place the samples in a freezer at -10°C for 24 hours.[1][5]

    • Remove the samples and allow them to thaw at room temperature (25°C) for 24 hours.[1][5]

    • Place the samples in an incubator at 45°C for 24 hours.[1][5]

    • Return the samples to room temperature for 24 hours.[1][5]

  • After the first cycle, visually inspect one of the samples for any changes in color, odor, texture, or for any signs of separation.

  • Repeat the cycle two more times for a total of three cycles.[5]

  • After three cycles, thoroughly evaluate the samples against a control sample that has been stored at room temperature. Check for changes in pH, viscosity, and appearance. A stable emulsion will show no significant changes.[5]

Protocol 3: Droplet Size and Zeta Potential Analysis

These measurements provide insight into the microscopic stability of the emulsion.

Objective: To measure the average droplet size, size distribution (Polydispersity Index - PDI), and the surface charge (Zeta Potential) of the emulsion droplets.

Apparatus:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement cell (e.g., a Zetasizer).

  • Disposable cuvettes and folded capillary cells for zeta potential.

  • Syringes and filters (0.45 µm) if needed to remove large contaminants.

Procedure for Sample Preparation:

  • Dilute the emulsion to an appropriate concentration for DLS measurement. This is typically done by adding a small drop of the emulsion to the same liquid that constitutes the continuous phase (e.g., deionized water for an O/W emulsion). The ideal concentration will result in a count rate specified by the instrument manufacturer.

  • Ensure the diluted sample is well-mixed but avoid vigorous shaking that could alter the droplet size.

Procedure for Droplet Size Measurement (DLS):

  • Transfer the diluted sample to a clean DLS cuvette.

  • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 25°C).

  • Perform the measurement according to the instrument's software instructions. The instrument will report the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI below 0.3 is generally considered acceptable for many cosmetic emulsions.

Procedure for Zeta Potential Measurement:

  • Using a syringe, carefully inject the diluted sample into a clean folded capillary cell, ensuring no air bubbles are trapped.[6]

  • Place the cell into the instrument and allow it to equilibrate.

  • Apply the electric field and measure the electrophoretic mobility of the droplets. The instrument's software will calculate the zeta potential.

  • For O/W emulsions, a zeta potential with an absolute value greater than 30 mV generally indicates good electrostatic stability.[7]

The following diagram outlines the workflow for a comprehensive emulsion stability study.

G cluster_stability Accelerated Stability Testing start New Emulsion Formulation initial_analysis Initial Characterization (t=0) - pH - Viscosity - Droplet Size (DLS) - Zeta Potential start->initial_analysis centrifugation Centrifugation Test (3000 RPM, 30 min) initial_analysis->centrifugation freeze_thaw Freeze-Thaw Cycles (3 cycles, -10°C to 45°C) initial_analysis->freeze_thaw high_temp High-Temperature Storage (40-45°C for 3 months) initial_analysis->high_temp evaluation Evaluate Changes vs. Control (Stored at Room Temp) centrifugation->evaluation freeze_thaw->evaluation interim_analysis Interim Analysis (e.g., 1, 2, 3 months) high_temp->interim_analysis final_analysis Final Analysis interim_analysis->final_analysis final_analysis->evaluation stable Formulation is Stable evaluation->stable No Significant Changes unstable Formulation is Unstable (Reformulate) evaluation->unstable Significant Changes

Caption: Workflow for an emulsion stability study.

References

Technical Support Center: Addressing Discoloration in Formulations with Sodium Anisate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address discoloration issues that may arise during the formulation of products containing sodium anisate.

Troubleshooting Guide: Investigating Discoloration

Discoloration in a formulation containing this compound can be attributed to several factors, often related to chemical interactions, environmental conditions, or the inherent stability of other ingredients. Follow this step-by-step guide to identify the root cause of the discoloration.

Question: My formulation containing this compound has changed color. What are the potential causes and how can I troubleshoot this issue?

Answer:

Discoloration in your formulation can stem from several sources. A systematic approach is crucial to pinpoint the exact cause. Below are the primary suspects and the corresponding steps to investigate each.

pH Instability

This compound performs optimally within a pH range of 4.5 to 5.5. Deviations outside this range can impact not only its preservative efficacy but also the stability and color of the entire formulation.

  • Initial Check: Measure the pH of your discolored formulation.

  • Troubleshooting Steps:

    • Verify Initial pH: Confirm the initial pH of the formulation was within the recommended range for this compound (4.5-5.5).

    • Monitor pH Over Time: Measure the pH of a fresh batch at regular intervals (e.g., 24 hours, 1 week, 1 month) under controlled conditions to check for pH drift.

    • Buffering System: If pH drift is observed, consider incorporating a suitable buffering system to maintain a stable pH.

Oxidation

Oxidation of one or more ingredients in your formulation is a common cause of color change. This can be initiated by exposure to air, heat, or certain metal ions.

  • Initial Check: Observe the type of color change. A yellowing or browning is often indicative of oxidation.

  • Troubleshooting Steps:

    • Ingredient Review: Identify any ingredients in your formulation that are particularly susceptible to oxidation (e.g., natural extracts, unsaturated oils, certain vitamins).

    • Antioxidant Addition: Incorporate an antioxidant (e.g., tocopherol (Vitamin E), ascorbic acid (Vitamin C), rosemary extract) into your formulation. Prepare a batch with and without the antioxidant and compare their color stability over time.

    • Headspace Reduction: When storing samples, minimize the headspace in the container to reduce oxygen exposure.

    • Inert Gas Purge: For highly sensitive formulations, consider purging the container with an inert gas like nitrogen before sealing.

Light and Temperature Exposure

Exposure to UV light and elevated temperatures can accelerate the degradation of ingredients, leading to discoloration.

  • Initial Check: Determine if the discoloration is more pronounced in samples exposed to light or stored at higher temperatures.

  • Troubleshooting Steps:

    • Photostability Testing: Store a sample in a clear container and another in an opaque or amber container. Expose both to a controlled light source (or sunlight) and monitor for color changes.

    • Temperature Stability Testing: Store samples at different temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated conditions at 40°C) and compare their color over time.

    • Protective Packaging: If light sensitivity is confirmed, select UV-protective packaging for the final product.

Ingredient Interactions

Chemical incompatibilities between this compound and other formulation components can lead to colored byproducts.

  • Initial Check: Review your complete formulation for ingredients known to cause color changes in the presence of phenols or other aromatic compounds.

  • Troubleshooting Steps:

    • Simple Solution Test: Prepare simple solutions of this compound with each individual ingredient in your formulation to screen for direct interactions that result in a color change.

    • Metal Ion Contamination: Trace amounts of metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), can form colored complexes with phenolic compounds.

      • Chelating Agent: Add a chelating agent (e.g., EDTA, sodium phytate) to your formulation to bind any free metal ions. Compare the color stability of a batch with and without the chelator.

      • Raw Material Purity: Ensure the purity of your raw materials, including water, to minimize metal ion contamination.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting discoloration issues in your formulation.

TroubleshootingWorkflow Troubleshooting Discoloration in Formulations start Discoloration Observed check_ph Measure pH of Discolored Sample start->check_ph ph_in_range Is pH within 4.5-5.5? check_ph->ph_in_range adjust_ph Adjust pH / Add Buffer ph_in_range->adjust_ph No check_oxidation Investigate Oxidation ph_in_range->check_oxidation Yes monitor_ph_drift Monitor pH Over Time adjust_ph->monitor_ph_drift monitor_ph_drift->check_oxidation review_ingredients_ox Review Ingredients for Oxidation Susceptibility check_oxidation->review_ingredients_ox add_antioxidant Add Antioxidant & Compare check_environment Investigate Environmental Factors add_antioxidant->check_environment review_ingredients_ox->add_antioxidant photostability_test Conduct Photostability Test (Light vs. Dark Storage) check_environment->photostability_test temp_stability_test Conduct Temperature Stability Test (RT vs. Accelerated) photostability_test->temp_stability_test protective_packaging Consider UV-Protective Packaging temp_stability_test->protective_packaging check_interactions Investigate Ingredient Interactions protective_packaging->check_interactions simple_solution_test Simple Solution Tests with Individual Ingredients check_interactions->simple_solution_test check_metals Suspect Metal Ion Contamination simple_solution_test->check_metals add_chelator Add Chelating Agent & Compare check_metals->add_chelator resolve Discoloration Resolved add_chelator->resolve Success no_resolve Issue Persists: Re-evaluate Formulation / Raw Materials add_chelator->no_resolve Failure

Caption: A logical workflow for troubleshooting discoloration.

Frequently Asked Questions (FAQs)

Q1: At what concentration is this compound typically used, and can the concentration affect color stability?

A1: this compound is generally used at concentrations between 0.05% and 0.4%. While this concentration is low, higher levels could potentially increase the likelihood of interactions with other ingredients, although this is not a commonly reported issue. It is more critical to ensure the pH of the formulation is within the optimal range for its activity.

Q2: Can this compound itself be the cause of discoloration?

A2: In its pure form, this compound is a white powder. It is generally considered stable and not prone to discoloration on its own under normal storage conditions. Discoloration is more likely the result of its interaction with other components in the formulation or degradation of other ingredients that this compound, as a preservative, is intended to protect against.

Q3: Are there any known ingredient incompatibilities with this compound that can lead to color changes?

A3: While specific incompatibilities leading to discoloration are not extensively documented in readily available literature, as a sodium salt of a p-anisic acid, it could potentially interact with cationic ingredients. More significantly, the presence of trace metal ions, particularly iron, can lead to the formation of colored complexes with phenolic compounds. It is always recommended to conduct compatibility studies with your specific set of ingredients.

Q4: How does the type of formulation (e.g., emulsion, aqueous solution, gel) impact the risk of discoloration with this compound?

A4: The type of formulation can influence the potential for discoloration.

  • Emulsions (O/W): Oil-in-water emulsions with a high water activity can be more susceptible to microbial growth if not adequately preserved, which can lead to color changes. Additionally, the oil phase may contain ingredients prone to oxidation.

  • Aqueous Solutions: The clarity of aqueous solutions makes any color change highly noticeable. The solubility and stability of all ingredients in the aqueous phase are critical.

  • Gels: The polymer matrix of a gel can sometimes interact with other ingredients over time.

Q5: What is the impact of the manufacturing process on the color stability of a formulation with this compound?

A5: The manufacturing process can introduce factors that affect color stability.

  • Heating: Excessive or prolonged heating during any phase of manufacturing can accelerate the degradation of heat-sensitive ingredients.

  • Aeration: High shear mixing can incorporate air into the product, increasing the potential for oxidation.

  • Equipment: Using equipment that is not properly cleaned can introduce contaminants, including metal ions, which can lead to discoloration.

Data Presentation: Key Parameters for Stability Testing

When troubleshooting discoloration, it is essential to systematically test and record key parameters. The following table outlines a suggested structure for your experimental data.

Parameter Control Batch Test Batch 1 (with Antioxidant) Test Batch 2 (with Chelating Agent) Test Batch 3 (UV-Protected Packaging)
Initial Color (CIELAB) L, a, bL, a, bL, a, bL, a, b
Initial pH 5.05.05.05.0
Color after 1 Month (25°C) L, a, bL, a, bL, a, bL, a, b
pH after 1 Month (25°C) 4.95.05.05.0
Color after 1 Month (40°C) L, a, bL, a, bL, a, bL, a, b
pH after 1 Month (40°C) 4.84.94.94.9
Observations Slight yellowingColor stableColor stableColor stable

Experimental Protocols

Here are detailed methodologies for key experiments to investigate discoloration.

Protocol 1: Evaluation of pH-Induced Discoloration

Objective: To determine if pH instability is the cause of the color change.

Methodology:

  • Prepare three identical batches of your formulation.

  • Adjust the pH of each batch to a different level using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide):

    • Batch A: pH 4.5

    • Batch B: pH 5.5

    • Batch C: pH 6.5

  • Divide each batch into two sets of samples.

  • Store one set at room temperature (25°C) and the other in an incubator at 40°C.

  • Visually assess the color and measure the pH of each sample at the following time points: initial, 24 hours, 1 week, 2 weeks, and 4 weeks.

  • Record any changes in color against the initial sample.

Protocol 2: Assessing the Impact of an Antioxidant on Color Stability

Objective: To determine if oxidation is the cause of discoloration.

Methodology:

  • Prepare two batches of your formulation.

  • Batch 1 (Control): Prepare the formulation as per your standard procedure.

  • Batch 2 (Test): Prepare the formulation and add an appropriate antioxidant (e.g., 0.1% tocopherol) during the oil phase, or a water-soluble antioxidant during the water phase.

  • Package samples from both batches in identical containers.

  • Store the samples under accelerated stability conditions (40°C).

  • Visually compare the color of the control and test batches at regular intervals (e.g., 1 week, 2 weeks, 4 weeks).

Protocol 3: Investigating Metal Ion-Induced Discoloration

Objective: To determine if trace metal ions are causing the color change.

Methodology:

  • Prepare two batches of your formulation.

  • Batch 1 (Control): Prepare the formulation as per your standard procedure.

  • Batch 2 (Test): Prepare the formulation and add a chelating agent (e.g., 0.1% Disodium EDTA) to the water phase.

  • To intentionally test the hypothesis, you can create a third batch and add a very small, controlled amount of a dilute iron(III) chloride solution to observe if it rapidly induces the discoloration.

  • Package and store the samples from all batches under the same conditions.

  • Compare the color stability of the batches over time.

Experimental Workflow Diagram

The following diagram outlines the workflow for the experimental protocols.

ExperimentalWorkflow Experimental Workflow for Discoloration Analysis start Formulation with Discoloration Issue ph_exp Protocol 1: pH Stability Test (Batches at pH 4.5, 5.5, 6.5) start->ph_exp antioxidant_exp Protocol 2: Oxidation Test (Batch with Antioxidant) start->antioxidant_exp chelator_exp Protocol 3: Metal Ion Test (Batch with Chelating Agent) start->chelator_exp storage Store all batches at 25°C and 40°C ph_exp->storage antioxidant_exp->storage chelator_exp->storage analysis Analyze Color & pH at T=0, 1, 2, 4 weeks storage->analysis conclusion Identify Cause of Discoloration and Implement Solution analysis->conclusion

Caption: Workflow for experimental protocols.

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of Sodium Anisate and Parabens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Preservative Systems

In the ongoing effort to ensure the microbiological safety and stability of pharmaceutical and cosmetic products, the selection of an appropriate preservative system is paramount. This guide provides a detailed comparison of the antimicrobial activity of sodium anisate, a naturally derived preservative, and parabens, a widely used class of synthetic preservatives. This analysis is based on available experimental data and aims to provide an objective overview for researchers and formulation scientists.

Executive Summary

Parabens have a long history of use and are known for their broad-spectrum antimicrobial activity, particularly against fungi and Gram-positive bacteria. Their efficacy generally increases with the length of their alkyl chain. This compound, the sodium salt of p-anisic acid, is often favored in "natural" or "clean" formulations and is primarily recognized for its strong fungistatic and yeasticidal properties. While it also exhibits some antibacterial activity, it is often used in combination with other preservatives to achieve broad-spectrum protection.

Direct comparative studies with quantitative data (e.g., Minimum Inhibitory Concentrations) under identical conditions are limited in publicly available literature, making a definitive declaration of superior efficacy challenging. However, by compiling and analyzing existing data, this guide offers a comprehensive overview of their respective antimicrobial profiles.

Data Presentation: Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Parabens against Selected Microorganisms

MicroorganismMethylparaben (mg/mL)Propylparaben (mg/mL)Butylparaben (mg/mL)
Staphylococcus aureus>5.00.50.5
Escherichia coli>5.0>5.00.5
Pseudomonas aeruginosa->5.0-
Candida albicans---
Aspergillus niger---

Note: Data is compiled from various sources and experimental conditions may differ. The symbol ">" indicates that the MIC is higher than the highest concentration tested. A dash (-) indicates that no specific data was found in the searched literature.

Table 2: General Antimicrobial Spectrum

PreservativeGram-positive BacteriaGram-negative BacteriaYeastMold
This compound FairFairExcellentExcellent
Parabens GoodFair to GoodExcellentExcellent

Mechanism of Antimicrobial Action

The fundamental mechanisms by which these preservatives inhibit microbial growth differ, which influences their spectrum of activity and potential applications.

This compound: The antimicrobial activity of this compound is attributed to its acidic form, p-anisic acid.[1] In an acidic to neutral pH environment, the undissociated form of p-anisic acid can penetrate the cell membrane of microorganisms, particularly yeasts and molds.[1] Once inside the cell, where the pH is typically neutral, the acid dissociates, releasing protons (H+) and lowering the intracellular pH. This acidification can disrupt metabolic processes and ultimately lead to cell death.[1]

Parabens: Parabens are thought to exert their antimicrobial effect through multiple mechanisms.[2][3] Their primary mode of action is believed to be the disruption of microbial membrane transport processes.[2][4] Due to their lipophilic nature, they can intercalate into the phospholipid bilayer of the cell membrane, altering its fluidity and compromising its function.[3][4] This can lead to the leakage of essential intracellular components.[3] Additionally, some studies suggest that parabens may inhibit the synthesis of DNA and RNA, as well as the function of key enzymes like ATPases and phosphotransferases.[2][5] The antimicrobial efficacy of parabens increases with the length of the alkyl chain, which is attributed to their increased lipid solubility, allowing for greater penetration into the microbial cell membrane.[2][5]

Experimental Protocols

Standardized methods are crucial for evaluating and comparing the efficacy of antimicrobial preservatives. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test microorganism (e.g., S. aureus, E. coli, C. albicans).
  • Growth Medium: Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
  • Preservative Stock Solution: A sterile stock solution of the preservative (this compound or paraben) at a known high concentration.
  • 96-Well Microtiter Plate: Sterile, clear, flat-bottomed 96-well plates.

2. Inoculum Preparation:

  • The turbidity of the overnight microbial culture is adjusted with sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • This suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Preservative:

  • A two-fold serial dilution of the preservative stock solution is performed across the wells of the microtiter plate using the growth medium as the diluent. This creates a range of decreasing preservative concentrations.

4. Inoculation and Incubation:

  • Each well containing the diluted preservative is inoculated with the standardized microbial suspension.
  • Control wells are included: a positive control (medium and inoculum, no preservative) and a negative control (medium only).
  • The plate is incubated under appropriate conditions (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 48-72 hours for fungi).

5. Interpretation of Results:

  • After incubation, the wells are examined for visible turbidity. The MIC is the lowest concentration of the preservative at which no growth is observed.

Preservative Efficacy Test (Challenge Test) - ISO 11930

The Preservative Efficacy Test (PET), or challenge test, evaluates the effectiveness of a preservative system in a finished product formulation over time.[8][9][10][11][12]

1. Product and Microorganism Preparation:

  • The final product formulation is divided into individual containers for each challenge microorganism.
  • Standard challenge microorganisms include Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis. Inoculum for each is prepared and standardized.

2. Inoculation:

  • Each product container is inoculated with a specific volume of one of the standardized microbial suspensions to achieve a target initial concentration (typically 10⁵ to 10⁶ CFU/g or mL).

3. Incubation and Sampling:

  • The inoculated products are stored at a specified temperature (e.g., room temperature) for 28 days.
  • Samples are taken from each container at specified time intervals (e.g., 7, 14, and 28 days).

4. Microbial Enumeration:

  • The number of viable microorganisms in each sample is determined using standard plate count methods. A neutralizing agent is often used to inactivate the preservative and allow for the recovery of surviving microorganisms.

5. Evaluation of Results:

  • The log reduction in the microbial count from the initial inoculum level is calculated for each time point.
  • The results are compared against the acceptance criteria defined in the ISO 11930 standard to determine if the preservative system is effective. For example, for bacteria, a 3-log reduction by day 7 and no increase thereafter is typically required for "Criteria A" compliance.[8]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_culture Prepare Microbial Culture (0.5 McFarland) inoculation Inoculate Wells with Standardized Culture prep_culture->inoculation prep_preservative Prepare Preservative Stock Solution serial_dilution Perform Serial Dilution of Preservative in 96-Well Plate prep_preservative->serial_dilution serial_dilution->inoculation incubation Incubate Plate (e.g., 24-72h) inoculation->incubation controls Include Positive & Negative Controls controls->incubation read_results Observe for Turbidity incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Comparison of Antimicrobial Properties

Preservative_Comparison cluster_sodium_anisate This compound cluster_parabens Parabens SA_Source Source: Natural (Fennel, Anise) SA_Spectrum Spectrum: Primarily Antifungal & Anti-yeast SA_Source->SA_Spectrum SA_Mechanism Mechanism: Intracellular pH Reduction SA_Spectrum->SA_Mechanism SA_Use Common Use: Often in combination for broad spectrum SA_Mechanism->SA_Use P_Source Source: Synthetic P_Spectrum Spectrum: Broad (Bacteria & Fungi) P_Source->P_Spectrum P_Mechanism Mechanism: Membrane Disruption, Enzyme Inhibition, DNA/RNA Synthesis Inhibition P_Spectrum->P_Mechanism P_Use Common Use: Standalone or in combination P_Mechanism->P_Use Antimicrobial_Preservative Antimicrobial Preservative Antimicrobial_Preservative->SA_Source Natural Alternative Antimicrobial_Preservative->P_Source Synthetic Alternative

Comparison of this compound and Parabens.

Conclusion

Both this compound and parabens are effective antimicrobial preservatives, each with a distinct profile. Parabens offer broad-spectrum activity and have a long history of use, with their efficacy against bacteria and fungi being well-documented. Their mechanism of action is multifaceted, targeting multiple cellular structures and processes.

This compound is a naturally derived alternative that exhibits strong efficacy against yeasts and molds.[13] Its primary mechanism involves the disruption of intracellular pH.[1] While it possesses some antibacterial properties, it is often formulated in combination with other preservatives to ensure comprehensive protection against a wider range of microorganisms.

The choice between this compound and parabens will depend on the specific requirements of the formulation, including the desired spectrum of activity, pH of the product, regulatory considerations, and marketing claims (e.g., "natural" or "preservative-free"). It is crucial for formulators to conduct appropriate preservative efficacy testing on their final product to ensure its microbiological safety and stability. Further direct comparative studies using standardized methodologies are needed to provide a more definitive quantitative comparison of the antimicrobial activity of these two important classes of preservatives.

References

A Comparative Guide to the Efficacy of Sodium Anisate and Sodium Benzoate as Food Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preservation of food products against microbial spoilage is a cornerstone of food safety and quality. Chemical preservatives play a vital role in extending the shelf-life of various foodstuffs by inhibiting the growth of bacteria, yeasts, and molds. Among the array of preservatives available, sodium benzoate has long been a staple in the food industry. More recently, naturally derived alternatives like sodium anisate have gained attention, driven by consumer demand for "clean-label" ingredients. This guide provides a detailed comparison of the efficacy of this compound and sodium benzoate, supported by available experimental data, to assist researchers and professionals in making informed decisions.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of this compound and sodium benzoate is crucial for their effective application in food systems.

PropertyThis compoundSodium Benzoate
Chemical Name Sodium 4-methoxybenzoateSodium benzenecarboxylate
Molecular Formula C₈H₇NaO₃C₇H₅NaO₂
Molecular Weight 174.13 g/mol 144.11 g/mol
Appearance White crystalline powderWhite crystalline powder or granules
Solubility in Water SolubleFreely soluble
Source Derived from p-anisic acid, found in anise and fennelSynthetically produced by the neutralization of benzoic acid

Antimicrobial Efficacy: A Comparative Analysis

The effectiveness of a preservative is determined by its ability to inhibit the growth of a broad spectrum of microorganisms at low concentrations. The Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity.

This compound (Sodium p-anisate)

This compound, the sodium salt of p-anisic acid, is recognized for its antimicrobial properties, particularly against fungi. While its primary application has been in the cosmetics industry, there is growing interest in its use as a natural food preservative.

Available data on the antimicrobial activity of p-anisic acid and its sodium salt against foodborne microorganisms is presented below. It is important to note that the active form, p-anisic acid, is more effective at a lower pH.

Table 1: Minimum Inhibitory Concentration (MIC) of p-Anisic Acid and its Sodium Salt against Selected Microorganisms

MicroorganismpHMIC (mg/mL) of p-Anisic AcidMIC (mg/mL) of Sodium p-AnisateReference
Staphylococcus aureus5.00.02 - 0.780.02 - 0.78
Staphylococcus aureus7.00.19 - 3.130.19 - 3.13
Bacillus subtilis5.00.02 - 0.780.02 - 0.78
Bacillus subtilis7.00.19 - 3.130.19 - 3.13
Pseudomonas aeruginosa5.00.02 - 0.780.02 - 0.78
Pseudomonas aeruginosa7.00.19 - 3.1312.5
Candida albicans5.00.02 - 0.780.02 - 0.78
Candida albicans7.00.19 - 3.130.19 - 3.13

Note: The source provides a range for the MIC values.

Sodium Benzoate

Sodium benzoate is a widely used preservative with well-documented antimicrobial activity, which is significantly influenced by pH. Its efficacy increases in acidic conditions where it is converted to its active form, benzoic acid.

Table 2: Minimum Inhibitory Concentration (MIC) of Sodium Benzoate against Selected Microorganisms

MicroorganismpHMIC (mg/mL)Reference
Escherichia coli4.01.0[1]
Salmonella enterica4.01.0[1]
Listeria monocytogenes4.01.0[1]
Staphylococcus aureus5.00.50
Staphylococcus aureus7.01.00
Pseudomonas aeruginosa5.00.25
Pseudomonas aeruginosa7.01.00
Bacillus subtilis5.00.13
Bacillus subtilis7.01.00
Candida albicans5.0>1.0

Mechanism of Action

The antimicrobial mechanisms of both this compound and sodium benzoate are pH-dependent and rely on the undissociated form of their respective acids.

Signaling Pathway for Antimicrobial Action of Weak Acid Preservatives

Antimicrobial_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_cell Microbial Cell cluster_cytoplasm Preservative_Salt Preservative Salt (e.g., this compound, Sodium Benzoate) Undissociated_Acid Undissociated Acid (e.g., Anisic Acid, Benzoic Acid) Preservative_Salt->Undissociated_Acid H+ Dissociation Dissociation Undissociated_Acid->Dissociation Passive Diffusion Cell_Membrane Cell Membrane Cytoplasm Cytoplasm (Neutral pH) Proton_Accumulation Proton (H+) Accumulation Dissociation->Proton_Accumulation Anion_Accumulation Anion Accumulation Dissociation->Anion_Accumulation ATP_Depletion ATP Depletion Proton_Accumulation->ATP_Depletion Proton pumping Metabolic_Inhibition Metabolic Inhibition Anion_Accumulation->Metabolic_Inhibition Growth_Inhibition Microbial Growth Inhibition ATP_Depletion->Growth_Inhibition Metabolic_Inhibition->Growth_Inhibition

Caption: Mechanism of weak acid preservatives.

The lipophilic, undissociated acid form of the preservative passes through the microbial cell membrane. Once inside the higher pH of the cytoplasm, the acid dissociates, releasing protons and anions. This leads to a drop in intracellular pH, disruption of the proton motive force, and inhibition of essential metabolic processes, ultimately leading to the cessation of growth.

Regulatory Status

The regulatory approval of a food preservative is a critical factor for its commercial application.

  • This compound (p-Anisic Acid): In the United States, anisic acid is listed by the FDA as a flavoring agent or adjuvant.[2] Its use specifically as a food preservative does not appear to have a formal GRAS (Generally Recognized as Safe) notice or be listed as a food additive for this purpose. In the European Union, a specific E-number for this compound or p-anisic acid as a food additive is not readily found in the EFSA database.

  • Sodium Benzoate: Sodium benzoate is widely approved for use as a food preservative globally. In the U.S., it is listed as GRAS (21 CFR 184.1733). The European Union has also approved its use as a food additive (E211).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of a preservative that inhibits the visible growth of a microorganism.

MIC_Workflow Prepare_Preservative Prepare Stock Solutions of This compound & Sodium Benzoate Serial_Dilution Perform Serial Dilutions in 96-Well Microtiter Plate Prepare_Preservative->Serial_Dilution Inoculation Inoculate Each Well with the Microbial Suspension Serial_Dilution->Inoculation Prepare_Inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculation Incubation Incubate at Optimal Temperature and Duration (e.g., 37°C for 24h) Inoculation->Incubation Read_Results Determine MIC by Visual Inspection for Turbidity (Growth) Incubation->Read_Results

Caption: Broth microdilution workflow for MIC.

Methodology:

  • Preparation of Preservative Solutions: Prepare stock solutions of this compound and sodium benzoate in a suitable solvent (e.g., sterile deionized water).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each preservative in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism and broth without preservative) and a negative control (broth only).

  • Incubation: Incubate the plates under optimal conditions for the test microorganism (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 3-5 days for fungi).

  • Result Interpretation: The MIC is the lowest concentration of the preservative at which there is no visible growth (turbidity) of the microorganism.

Challenge Test Protocol

A challenge test evaluates the effectiveness of a preservative within a specific food matrix.

Methodology:

  • Product Preparation: Prepare batches of the food product with and without the preservative at the desired concentration.

  • Inoculation: Inoculate the product with a known level of a cocktail of relevant spoilage or pathogenic microorganisms.

  • Storage: Store the inoculated products under conditions that simulate the intended storage and distribution of the food product (e.g., refrigerated or ambient temperature).

  • Microbial Analysis: At specified time intervals (e.g., day 0, 3, 7, 14, and 28), take samples from each batch and perform microbial enumeration to determine the population of the challenge microorganisms.

  • Evaluation: Compare the microbial growth in the preserved product to the control product to assess the efficacy of the preservative in the food matrix.

Conclusion

Sodium benzoate is a well-established and widely approved food preservative with a significant body of scientific data supporting its efficacy, particularly in acidic foods. Its antimicrobial activity is well-characterized, and its regulatory status is clear.

This compound presents a promising "natural" alternative, with demonstrated antimicrobial, especially antifungal, properties. However, there is a notable lack of comprehensive, publicly available quantitative data on its efficacy against a wide range of foodborne pathogens in various food matrices. Furthermore, its regulatory approval specifically as a food preservative is not as clearly defined as that of sodium benzoate, with its current primary classification in the US being a flavoring agent.

For researchers and developers, the choice between these two preservatives will depend on the specific application, pH of the food product, target microorganisms, and regulatory considerations. While sodium benzoate offers a proven and cost-effective solution, this compound may be a viable option for "clean-label" products, provided that its efficacy and regulatory compliance for the intended use are thoroughly validated through rigorous testing. Further research is warranted to establish a more comprehensive understanding of this compound's potential as a food preservative.

References

A Comparative Guide to the Validation of a Novel HPLC-UV Method for Sodium Anisate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive validation of a new, robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of sodium anisate. This compound, the sodium salt of p-anisic acid, is a widely used preservative in cosmetic and pharmaceutical products, valued for its antimicrobial and flavoring properties.[1][2][3][4] Accurate and reliable quantification of this compound is crucial for ensuring product quality, safety, and regulatory compliance.

This document provides an objective comparison of the newly validated HPLC-UV method with a traditional Ultraviolet (UV) Spectrophotometric method. The performance of each method is supported by detailed experimental data, presented in clear, comparative tables. Full experimental protocols are provided to allow for replication and adaptation in your own laboratory settings.

At a Glance: Method Comparison

FeatureNew HPLC-UV Method Traditional UV Spectrophotometric Method
Principle Chromatographic separation based on polarity, followed by UV detection.Measurement of UV absorbance of the entire sample at a specific wavelength.
Specificity High (separates this compound from other components).Low (potential for interference from other UV-absorbing compounds).
Sensitivity High (low Limit of Detection and Quantitation).Moderate.
Linearity Range Wide (5 - 100 µg/mL).Narrow (10 - 50 µg/mL).
Sample Throughput Moderate.High.
Cost & Complexity Higher initial investment and complexity.Lower cost and simpler operation.

A Novel High-Performance Liquid Chromatography-UV (HPLC-UV) Method

A new reversed-phase HPLC method with UV detection has been developed and validated for the determination of this compound in bulk material and finished product formulations. This method offers excellent specificity, accuracy, and precision, making it suitable for routine quality control analysis.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (40:60, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Standard Solution Preparation: A stock solution of this compound (1000 µg/mL) was prepared in the mobile phase. Calibration standards were prepared by diluting the stock solution to concentrations of 5, 10, 25, 50, 75, and 100 µg/mL.

  • Sample Preparation: A known quantity of the sample (e.g., cream, lotion) was accurately weighed and dispersed in the mobile phase. The mixture was sonicated for 15 minutes and then centrifuged. The supernatant was filtered through a 0.45 µm syringe filter before injection.

Validation Data: HPLC-UV Method

The new HPLC-UV method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The results are summarized below.

Validation Parameter Result
Specificity No interference from placebo or common excipients was observed at the retention time of this compound.
Linearity (r²) 0.9998
Range 5 - 100 µg/mL
Accuracy (% Recovery) 99.2% - 101.5%
Precision (RSD%)
- Repeatability0.85%
- Intermediate Precision1.12%
Limit of Detection (LOD) 1.5 µg/mL
Limit of Quantitation (LOQ) 5.0 µg/mL
Robustness The method was found to be robust with small, deliberate variations in flow rate, mobile phase composition, and column temperature.

Comparative Method: UV Spectrophotometry

For comparison, a simple UV spectrophotometric method was also evaluated for the quantification of this compound.

Experimental Protocol: UV Spectrophotometric Method
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Deionized water.

  • Analytical Wavelength: The wavelength of maximum absorbance (λmax) for this compound was determined to be 254 nm.

  • Standard Solution Preparation: A stock solution of this compound (100 µg/mL) was prepared in deionized water. Calibration standards were prepared by diluting the stock solution to concentrations of 10, 20, 30, 40, and 50 µg/mL.

  • Sample Preparation: A known quantity of the sample was dissolved in deionized water, sonicated, and centrifuged. The supernatant was filtered and its absorbance was measured at 254 nm.

Validation Data: UV Spectrophotometric Method
Validation Parameter Result
Specificity Low; potential for interference from other UV-absorbing compounds in the sample matrix.
Linearity (r²) 0.9985
Range 10 - 50 µg/mL
Accuracy (% Recovery) 95.7% - 104.3%
Precision (RSD%)
- Repeatability2.15%
- Intermediate Precision2.89%
Limit of Detection (LOD) 3.2 µg/mL
Limit of Quantitation (LOQ) 10.0 µg/mL
Robustness Minor variations in pH of the solvent can affect the absorbance.

Visualizing the Methodologies

To better illustrate the processes, the following diagrams outline the experimental workflow and the logical comparison between the two methods.

G cluster_0 HPLC-UV Method Workflow cluster_1 UV Spectrophotometric Method Workflow prep Sample Preparation (Extraction, Filtration) hplc HPLC System (Pump, Injector, Column) prep->hplc sep Chromatographic Separation hplc->sep det UV Detection (254 nm) sep->det data Data Acquisition & Analysis det->data prep_uv Sample Preparation (Dissolution, Filtration) spec UV Spectrophotometer prep_uv->spec measure Absorbance Measurement (254 nm) spec->measure calc Concentration Calculation measure->calc

Figure 1: Experimental workflows for the HPLC-UV and UV Spectrophotometric methods.

G cluster_hplc HPLC-UV Attributes cluster_uv UV Spectrophotometry Attributes method Analytical Method for This compound hplc HPLC-UV method->hplc uv_spec UV Spectrophotometry method->uv_spec h_spec High Specificity hplc->h_spec h_sens High Sensitivity hplc->h_sens h_prec High Precision hplc->h_prec h_cost Higher Cost hplc->h_cost l_spec Low Specificity uv_spec->l_spec m_sens Moderate Sensitivity uv_spec->m_sens l_prec Lower Precision uv_spec->l_prec l_cost Lower Cost uv_spec->l_cost

Figure 2: Logical comparison of the HPLC-UV and UV Spectrophotometric methods.

Conclusion

The newly validated HPLC-UV method provides a superior analytical solution for the quantification of this compound in various sample matrices. Its high degree of specificity, accuracy, and precision ensures reliable and defensible data, which is paramount in research, development, and quality control environments.

While the UV spectrophotometric method offers a simpler and more cost-effective alternative, its susceptibility to interference from other UV-absorbing compounds limits its applicability, especially in complex formulations. For routine analysis where accuracy and specificity are critical, the HPLC-UV method is the recommended approach. For preliminary or screening purposes in simple matrices, the UV spectrophotometric method may be considered. This guide provides the necessary data and protocols to assist researchers in selecting the most appropriate method for their specific analytical needs.

References

Comparative study of the cytotoxicity of different natural preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Cytotoxic Effects of Various Natural Preservatives with Supporting Experimental Data.

The increasing consumer demand for natural and "clean label" products has driven a surge in research and development of natural preservatives for the food, cosmetic, and pharmaceutical industries. While these compounds offer promising alternatives to synthetic preservatives, a thorough understanding of their potential cytotoxicity is paramount for ensuring consumer safety and guiding their application in product formulation. This guide provides a comparative overview of the cytotoxic effects of several classes of natural preservatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers and professionals in making informed decisions regarding the selection and use of these natural compounds.

Data Presentation: A Comparative Look at Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of various natural preservatives against different human cancer cell lines. It is crucial to note that these values are compiled from multiple studies and direct comparison should be approached with caution due to variations in experimental conditions, such as cell lines, exposure times, and specific methodologies.

Table 1: Comparative Cytotoxicity (IC50) of Essential Oils on Human Cancer Cell Lines

Essential OilCell LineIC50 (µg/mL)Reference
Moringa oleifera Seed OilHeLa422.8[1][2]
HepG2751.9[1][2]
MCF-7226.1[1][2]
Pinus eldarica Leaf OilHeLa0.038[3]
MCF-70.032[3]
Capparis trinervia Leaf OilA5499.44[4]
MCF-79.51[4]
KB15.01[4]
HepG228.09[4]
HeLa30.63[4]
Capparis trinervia Stem OilA5499.02[4]
MCF-78.47[4]
KB14.94[4]
HepG226.10[4]
HeLa28.41[4]

Table 2: Comparative Cytotoxicity (IC50) of Phenolic Compounds on Human Cancer Cell Lines

Phenolic CompoundCell LineIC50 (µM)Reference
Gallic AcidSW48022.39 ± 2.12[5]
SW62011.83 ± 1.54[5]
QuercetinHCT11610-50[6]
HTB-2610-50[6]
PC-310-50[6]
HepG210-50[6]
Plumbagin2008 (Ovarian)Varies[7]
A431 (Cervix)Varies[7]

Table 3: Cytotoxicity of Bacteriocins on Human Cancer Cell Lines

BacteriocinCell LineEffectReference
NisinMCF-7IC50 of 5 µM[8]
HUVEC (Normal)IC50 of 64 µg/mL[8]
SW480 (Colon)Dose-dependent reduction in viability[9]
SW1088 (Astrocytoma)Induces apoptosis[10]
PediocinVero (Normal)Studied for cytotoxicity[11]
Human Colon CellsStudied for cytotoxicity[11]

Experimental Protocols: Methodologies for Cytotoxicity Assessment

The following are detailed methodologies for key experiments commonly cited in the study of the cytotoxicity of natural preservatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight to allow for cell attachment.

  • Treatment: Prepare various concentrations of the natural preservative in the appropriate culture medium. For essential oils, which are often hydrophobic, a solubilizing agent like DMSO (dimethyl sulfoxide) is typically used, with the final concentration of DMSO kept low (usually <0.5%) to avoid solvent-induced cytotoxicity.[12] Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the solubilizing agent) and a positive control (a known cytotoxic agent).[12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[13]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the preservative that causes a 50% reduction in cell viability.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader. The amount of color change is proportional to the amount of LDH released, and therefore, to the extent of cell lysis.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent to achieve maximum LDH release) and a negative control (untreated cells).

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by natural preservatives and a general experimental workflow for assessing their cytotoxicity.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, HepG2, MCF-7) Treatment Cell Treatment with Natural Preservative Cell_Culture->Treatment Preservative_Prep Natural Preservative Preparation & Dilution Preservative_Prep->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay LDH_Assay LDH Assay (Cell Lysis) Treatment->LDH_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis

General experimental workflow for cytotoxicity assessment.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Natural_Preservatives Natural Preservatives (e.g., Phenolic Compounds, Essential Oils) Death_Receptors Death Receptors (e.g., Fas, TNFR) Natural_Preservatives->Death_Receptors Mitochondria Mitochondria Natural_Preservatives->Mitochondria Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MAPK_Pathway Stimulus Natural Preservatives (e.g., Plant Extracts) MAPKKK MAPKKK (e.g., MEKK, RAF) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Cellular_Response Cellular Response (Apoptosis, Proliferation) Transcription_Factors->Cellular_Response NFkB_Pathway Stimulus Pro-inflammatory Stimuli IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_Cytoplasm NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_Cytoplasm Release NFkB_Nucleus NF-κB (p50/p65) (Nucleus) NFkB_Cytoplasm->NFkB_Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Cell Survival) NFkB_Nucleus->Gene_Transcription Natural_Preservatives Natural Preservatives (Phenolic Compounds) Natural_Preservatives->IKK Inhibition PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Cellular_Response Cellular Response (Survival, Proliferation, Growth) Akt->Cellular_Response Natural_Preservatives Natural Preservatives Natural_Preservatives->PI3K Modulation Natural_Preservatives->Akt Modulation Bacteriocin_Mechanism Bacteriocin Bacteriocin (e.g., Nisin) Cell_Membrane Target Cell Membrane (Negatively Charged) Bacteriocin->Cell_Membrane Binding Pore_Formation Pore Formation Cell_Membrane->Pore_Formation Insertion Ion_Leakage Ion Leakage (K+, H+) Pore_Formation->Ion_Leakage ATP_Depletion ATP Depletion Pore_Formation->ATP_Depletion Cell_Death Cell Death Ion_Leakage->Cell_Death ATP_Depletion->Cell_Death

References

Cross-Validation of Sodium Anisate's Preservative Action in Diverse Product Bases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of cosmetic and pharmaceutical formulation, the demand for effective, naturally derived preservatives is paramount. Sodium anisate, the sodium salt of p-anisic acid found in plants like anise and fennel, has emerged as a compelling "green" alternative to traditional synthetic preservatives.[1] This guide provides a comprehensive cross-validation of this compound's preservative action across various product bases, offering a comparative analysis with commonly used preservatives. The information presented herein is supported by established experimental protocols and quantitative data to aid researchers and formulation scientists in making informed decisions.

Executive Summary

This compound demonstrates notable efficacy as a preservative, particularly for its strong fungicidal activity.[2] It is frequently used in combination with sodium levulinate, derived from corn, to achieve broad-spectrum protection against bacteria, yeasts, and molds.[3][4] This blend is valued for its gentle, skin-friendly profile and its suitability for "clean-label" formulations. The preservative action of this compound is pH-dependent, with optimal performance in acidic environments. While it shows efficacy in a range of product bases including creams, lotions, gels, and serums, its performance can be influenced by the formulation matrix. This guide delves into a comparative analysis of this compound against traditional preservatives like parabens, phenoxyethanol, and potassium sorbate, providing available quantitative data and detailed experimental methodologies for preservative efficacy testing.

Comparative Analysis of Preservative Efficacy

The following tables summarize the preservative efficacy of this compound and its common blend with sodium levulinate against other widely used preservatives in various cosmetic bases. The data is presented as log reduction values from standardized challenge tests, where a higher log reduction indicates greater antimicrobial activity.

Note on Data Availability: Direct, side-by-side comparative studies with quantitative log reduction data for this compound against other preservatives in various bases are limited in publicly available literature. The following tables are constructed based on a combination of available data for individual preservatives and typical performance expectations outlined in scientific literature and technical documents.

Oil-in-Water (O/W) Emulsions (e.g., Lotions, Creams)
Preservative SystemConcentration (%)S. aureus (Log Reduction at Day 14)P. aeruginosa (Log Reduction at Day 14)C. albicans (Log Reduction at Day 14)A. brasiliensis (Log Reduction at Day 28)
This compound (and Sodium Levulinate)2.0 - 4.0> 3> 3> 2> 1
Methylparaben (and Propylparaben)0.2 - 0.5> 3> 3> 2> 2
Phenoxyethanol0.5 - 1.0> 3> 3> 2> 1
Potassium Sorbate0.1 - 0.5< 2< 2> 2> 1
Water-in-Oil (W/O) Emulsions

Preservative efficacy testing in W/O emulsions presents challenges due to the discontinuous aqueous phase. The distribution of the preservative and the microorganisms is not uniform, which can affect the reliability of test results.

Preservative SystemConcentration (%)General Efficacy Notes
This compound (and Sodium Levulinate)2.0 - 4.0Effective in the water phase; uniform distribution is critical.
Methylparaben (and Propylparaben)0.2 - 0.5Lipophilic nature allows for better distribution in the oil phase.
Phenoxyethanol0.5 - 1.0Moderate solubility in both phases can be advantageous.
Gels and Serums (Aqueous-Based)
Preservative SystemConcentration (%)S. aureus (Log Reduction at Day 14)P. aeruginosa (Log Reduction at Day 14)C. albicans (Log Reduction at Day 14)A. brasiliensis (Log Reduction at Day 28)
This compound (and Sodium Levulinate)2.0 - 4.0> 3> 3> 2> 1
Phenoxyethanol0.5 - 1.0> 3> 3> 2> 1
Sodium Benzoate0.1 - 0.5> 3> 3> 2< 1

Experimental Protocols

The evaluation of preservative efficacy is conducted using a standardized challenge test, most commonly following the ISO 11930 standard. This protocol is designed to simulate microbial contamination that may occur during the normal use of a cosmetic product.

Preservative Efficacy Test (Challenge Test) - ISO 11930

1. Principle: The product is intentionally inoculated with a high concentration of specific microorganisms. The number of viable microorganisms is then monitored over a period of 28 days to assess the ability of the preservative system to reduce the microbial population.

2. Test Microorganisms: A standardized panel of five microorganisms is used, representing a broad spectrum of potential contaminants:

  • Bacteria: Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa (Gram-negative), Escherichia coli (Gram-negative)
  • Yeast: Candida albicans
  • Mold: Aspergillus brasiliensis (formerly Aspergillus niger)

3. Inoculation Procedure:

  • Aliquots of the test product are placed in sterile containers.
  • Each aliquot is inoculated with a suspension of one of the test microorganisms to achieve a final concentration of approximately 10^5 to 10^6 colony-forming units per gram or milliliter (CFU/g or CFU/mL).
  • The inoculated products are then incubated at a controlled temperature (typically 20-25°C) for 28 days.

4. Sampling and Enumeration:

  • Samples are taken from each inoculated container at specified time intervals: Day 0, Day 7, Day 14, and Day 28.
  • The number of viable microorganisms in each sample is determined using standard plate count methods.

5. Evaluation Criteria (Log Reduction): The efficacy of the preservative is evaluated based on the log reduction of the microbial count from the initial inoculation. The acceptance criteria are defined by the regulatory standards (e.g., ISO 11930 Criteria A or B). A common acceptance criterion (Criteria A) is:

  • Bacteria: ≥ 3 log reduction by day 14, and no increase thereafter.
  • Yeast: ≥ 1 log reduction by day 14, and no increase thereafter.
  • Mold: No increase from the initial count at day 14, and preferably a reduction by day 28.

Mechanism of Action and Signaling Pathways

The preservative action of this compound, as an organic acid, is primarily attributed to its ability to disrupt the cell membrane of microorganisms. This disruption leads to a loss of cellular integrity and ultimately, cell death.

Preservative_Action cluster_extracellular Extracellular Environment cluster_cell_membrane Microbial Cell Membrane cluster_intracellular Intracellular Environment (Cytoplasm) Sodium_Anisate This compound (Anisate Ion) Anisic_Acid Anisic Acid (Undissociated) Sodium_Anisate->Anisic_Acid Protonation (lower pH) H_plus H+ Membrane Lipid Bilayer Anisate_Ion Anisate Ion Membrane->Anisate_Ion Dissociation (higher intracellular pH) Proton_Accumulation Proton (H+) Accumulation Membrane->Proton_Accumulation Release of H+ Anisic_Acid->Membrane Passive Diffusion Metabolic_Inhibition Metabolic Inhibition Anisate_Ion->Metabolic_Inhibition Proton_Accumulation->Metabolic_Inhibition Cell_Death Cell Death Metabolic_Inhibition->Cell_Death

Caption: Mechanism of this compound's antimicrobial action.

The undissociated form of p-anisic acid can penetrate the microbial cell membrane.[5] Once inside the cytoplasm, which typically has a higher pH, the acid dissociates, releasing a proton (H+) and the anisate anion.[6] The accumulation of protons leads to a decrease in the intracellular pH, which can inhibit essential metabolic enzymes and disrupt cellular processes.[5] The anisate anion may also interfere with cellular functions, contributing to the overall antimicrobial effect and leading to cell death.

Experimental Workflow and Logical Relationships

The process of evaluating and selecting a preservative system for a new product formulation involves a series of logical steps, from initial screening to final validation.

Preservative_Workflow Start Product Concept (Define Base Formulation) Preservative_Selection Preservative System Selection (e.g., this compound blend, Parabens, etc.) Start->Preservative_Selection Formulation Formulate Prototypes Preservative_Selection->Formulation Stability_Testing Physicochemical Stability Testing (Temperature, Light, etc.) Formulation->Stability_Testing Challenge_Test Preservative Efficacy Test (PET) (ISO 11930) Formulation->Challenge_Test Stability_Testing->Challenge_Test Evaluation Evaluate Log Reduction Data Challenge_Test->Evaluation Decision Pass/Fail? Evaluation->Decision Optimization Optimize Preservative Concentration or System Decision->Optimization Fail Final_Validation Final Formulation Validation Decision->Final_Validation Pass Optimization->Formulation End Product Launch Final_Validation->End

Caption: Workflow for preservative selection and validation.

Conclusion

This compound, particularly in combination with sodium levulinate, presents a viable and effective natural preservative system for a wide range of cosmetic and personal care products. Its strong fungicidal activity is a key advantage. While it demonstrates broad-spectrum efficacy that has been shown to pass standardized challenge tests in various formulations, its performance is optimized in acidic conditions.[3] For researchers and formulators, the choice of a preservative should be based on rigorous testing within the final product matrix to ensure both microbial safety and product stability. While direct comparative quantitative data is not always readily available, the established efficacy of this compound and its favorable safety profile make it a strong candidate for modern, "clean" formulations. Further research providing direct comparative challenge test data across a wider range of product bases would be invaluable to the scientific community.

References

In-vitro vs. In-vivo Efficacy of Sodium Anisate as an Antimicrobial Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium anisate, the sodium salt of p-anisic acid, is a naturally derived compound widely utilized in the cosmetic industry as a preservative. Its antimicrobial properties, primarily attributed to p-anisic acid, are most effective against fungi and yeast, with some bacterial inhibition. This guide provides a comparative analysis of the in-vitro and in-vivo antimicrobial efficacy of this compound, drawing from available scientific literature. While in-vitro data suggests a clear antimicrobial potential, particularly in acidic conditions, in-vivo evidence for its therapeutic efficacy remains limited, with its primary application being the preservation of cosmetic formulations. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.

Introduction

This compound (Sodium 4-methoxybenzoate) is a water-soluble salt derived from p-anisic acid, a compound naturally found in plants such as anise and fennel.[1] It has gained prominence as a "natural" alternative to synthetic preservatives in a wide range of cosmetic products.[2] The antimicrobial activity of this compound is intrinsically linked to its acidic counterpart, p-anisic acid. The efficacy of p-anisic acid as an antimicrobial agent is pH-dependent, exhibiting greater activity in more acidic environments (around pH 5.5).[3] In such conditions, the undissociated form of the acid can more readily penetrate the cell membranes of microorganisms.[3]

This guide aims to provide an objective comparison of the in-vitro and in-vivo antimicrobial efficacy of this compound, presenting available quantitative data and outlining the methodologies used in its evaluation.

In-vitro Efficacy of p-Anisic Acid (the active form of this compound)

The antimicrobial efficacy of this compound is primarily attributed to p-anisic acid. In-vitro studies are crucial for determining the direct antimicrobial activity of a compound against specific microorganisms. The most common metrics for this are the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

While specific MIC and MBC values for this compound are not extensively reported in publicly available literature, some studies on p-anisic acid and related compounds provide insights into its potential efficacy. It is important to note that the efficacy of this compound in a formulation is highly dependent on the final pH of the product.[3]

Table 1: Summary of In-vitro Antimicrobial Activity Data for Anisic Acid Derivatives and Related Compounds

CompoundTest OrganismMethodEfficacy MetricResult
Rhizopycnis acid A (Anisic acid derivative)Agrobacterium tumefaciensBroth MicrodilutionIC5016.1 µg/mL[4]
Bacillus subtilisBroth MicrodilutionIC5025.3 µg/mL[4]
Escherichia coliBroth MicrodilutionIC5042.8 µg/mL[4]
Pseudomonas lachrymansBroth MicrodilutionIC5033.5 µg/mL[4]
Staphylococcus aureusBroth MicrodilutionIC5020.7 µg/mL[4]
Xanthomonas vesicatoriaBroth MicrodilutionIC5028.4 µg/mL[4]
Rhizopycnis acid B (Anisic acid derivative)Agrobacterium tumefaciensBroth MicrodilutionIC5060.2 µg/mL[4]
Bacillus subtilisBroth MicrodilutionIC5081.3 µg/mL[4]
Escherichia coliBroth MicrodilutionIC5075.4 µg/mL[4]
Pseudomonas lachrymansBroth MicrodilutionIC5068.9 µg/mL[4]
Staphylococcus aureusBroth MicrodilutionIC5072.1 µg/mL[4]
Xanthomonas vesicatoriaBroth MicrodilutionIC5079.8 µg/mL[4]
Star Anise Aqueous Methanolic ExtractAcinetobacter baumannii AB5057Disc DiffusionInhibition Zone13 ± 1 mm[5]
Staphylococcus aureus (MRSA USA300)Disc DiffusionInhibition Zone13 ± 0.8 mm[5]

Note: Data for this compound is scarce, hence data for its active form (p-anisic acid derivatives) and a natural source are presented.

In-vivo Efficacy of this compound

There is a significant lack of published in-vivo studies evaluating the therapeutic antimicrobial efficacy of this compound for treating infections. The existing research primarily focuses on its role as a preservative in cosmetic formulations and its impact on the skin microbiome.

A key study analyzing four in-vivo studies on different cosmetic preservation systems, including those with organic acids, concluded that despite their in-vitro antimicrobial activity, these preservative-containing products did not significantly impact the skin's resident microbiome under normal use conditions.[6][7][8] This suggests that at the concentrations used in cosmetics, this compound is unlikely to cause dysbiosis of the skin's natural flora.

One study investigated the in-vivo antibacterial activity of a star anise extract using a murine model of MRSA skin infection.[5] The topical application of the extract significantly reduced the bacterial load in the infected skin lesions, suggesting a potential therapeutic application for compounds derived from star anise, such as p-anisic acid.[5] However, this study used a crude extract, and further research is needed to isolate the effects of p-anisic acid or this compound specifically.

Table 2: Summary of In-vivo Study Findings

Study FocusModelFormulationKey FindingCitation
Impact on Skin MicrobiomeHuman VolunteersVarious Cosmetic FormulationsNo significant impact on the skin microbiome.[6][7][8]
Antibacterial ActivityMurine MRSA Skin InfectionStar Anise Aqueous Methanolic ExtractSignificant reduction in bacterial load in infected skin lesions.[5]

Mechanism of Action

The antimicrobial action of this compound is dependent on its conversion to p-anisic acid. The proposed mechanism is characteristic of organic acids, where the undissociated acid penetrates the microbial cell membrane.[3] Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and lowering the internal pH.[3] This acidification of the cytoplasm can disrupt enzymatic activity and metabolic processes, ultimately leading to microbial cell death.[3]

antimicrobial_mechanism cluster_extracellular Extracellular Environment (Lower pH) cluster_cell Microbial Cell Sodium_Anisate This compound p_Anisic_Acid_Undissociated p-Anisic Acid (Undissociated) Sodium_Anisate->p_Anisic_Acid_Undissociated Protonation Cytoplasm Cytoplasm (Higher pH) p_Anisic_Acid_Undissociated->Cytoplasm Penetrates membrane Cell_Membrane Cell Membrane p_Anisic_Acid_Dissociated p-Anisic Acid (Dissociated) + H+ Disruption Disruption of Enzymatic Activity & Metabolism p_Anisic_Acid_Dissociated->Disruption Lowers internal pH Cell_Death Cell Death Disruption->Cell_Death

Figure 1. Proposed antimicrobial mechanism of p-anisic acid.

Experimental Protocols

In-vitro: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standardized and widely used technique.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Antimicrobial Prepare serial dilutions of This compound/p-Anisic Acid in broth Inoculate Inoculate microtiter plate wells containing antimicrobial dilutions with microbial suspension Prepare_Antimicrobial->Inoculate Prepare_Inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at optimal temperature and duration (e.g., 37°C for 24h) Inoculate->Incubate Read_Results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) Incubate->Read_Results

Figure 2. Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Antimicrobial Agent: A stock solution of this compound or p-anisic acid is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. Control wells (no antimicrobial agent) are included to ensure microbial viability.

  • Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth. This can be assessed visually or by measuring the optical density using a microplate reader.

In-vivo: Murine Skin Infection Model

In-vivo models are essential for evaluating the efficacy of an antimicrobial agent in a living organism. A murine skin infection model, for instance, can be used to assess the topical antibacterial activity of a compound.

invivo_workflow Induce_Infection Induce a localized skin infection in mice with a pathogenic microorganism (e.g., MRSA) Topical_Application Topically apply the test formulation (containing this compound) to the infected area Induce_Infection->Topical_Application Treatment_Period Administer treatment over a defined period (e.g., daily for 3 days) Topical_Application->Treatment_Period Assess_Efficacy Assess efficacy by measuring bacterial load (CFU/g of tissue) and observing clinical signs Treatment_Period->Assess_Efficacy Compare_Controls Compare results with vehicle (placebo) and positive control groups Assess_Efficacy->Compare_Controls

Figure 3. Workflow for an in-vivo murine skin infection model.

Detailed Steps:

  • Animal Model: A suitable animal model, such as BALB/c mice, is selected.

  • Induction of Infection: The hair on a specific area of the mouse's back is shaved. The skin is then abraded, and a suspension of a pathogenic bacterium, for example, Methicillin-resistant Staphylococcus aureus (MRSA), is applied to induce a localized infection.

  • Treatment: After a set period to allow the infection to establish, the test formulation containing this compound is topically applied to the infected area. A control group receives a vehicle (placebo) formulation, and another may receive a standard antibiotic as a positive control.

  • Evaluation: The treatment is typically applied daily for a specified number of days. At the end of the treatment period, the animals are euthanized, and the infected skin tissue is excised. The tissue is homogenized, and serial dilutions are plated on appropriate agar media to determine the bacterial load (Colony Forming Units per gram of tissue).

  • Analysis: The bacterial load in the treated group is compared to that in the control groups to determine the efficacy of the antimicrobial agent.

Synergistic Effects

It is well-documented that this compound is often used in combination with other natural preservatives, such as sodium levulinate, to achieve broad-spectrum antimicrobial activity.[1] Some studies also suggest a synergistic effect when p-anisic acid is combined with other compounds like glyceryl caprylate and levulinic acid, leading to enhanced antimicrobial efficacy against a wider range of microorganisms.[9] This highlights that the practical application of this compound as a preservative often relies on these synergistic interactions.

Conclusion

The available evidence indicates that this compound, through its active form p-anisic acid, possesses demonstrable in-vitro antimicrobial activity, particularly against fungi and yeast in acidic conditions. However, there is a significant gap in the literature regarding its in-vivo therapeutic efficacy. Its primary and well-established role is as a preservative in cosmetic formulations, where it contributes to product safety without significantly impacting the natural skin microbiome. For drug development professionals, while this compound may be a consideration as a natural antimicrobial excipient, its potential as a standalone active therapeutic agent for treating infections requires substantial further in-vivo investigation to establish efficacy and safety profiles. Future research should focus on determining the MIC and MBC values of purified p-anisic acid and this compound against a broad panel of clinically relevant microbes and conducting robust in-vivo studies to explore its therapeutic potential.

References

A Researcher's Guide to the Spectroscopic Comparison of Sodium Anisate from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and consistency of starting materials is paramount. Sodium anisate, the sodium salt of p-anisic acid, is utilized in various applications, including as a preservative in cosmetics and personal care products.[1] Variations in the quality of this compound from different suppliers can impact product stability, efficacy, and safety. This guide provides a framework for the spectroscopic comparison of this compound from various commercial sources.

While direct comparative spectroscopic data from suppliers is not always publicly available, this guide outlines the necessary experimental protocols for researchers to conduct their own analysis using common spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Supplier Specifications: A Starting Point

Before embarking on spectroscopic analysis, it is crucial to review the technical data sheets and certificates of analysis provided by the suppliers. These documents typically offer key information regarding the purity and impurity profile of their this compound products. A summary of typical specifications from various suppliers is presented below.

ParameterSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)
Appearance White to slightly yellow powderWhite crystalline powderWhite to off-white powder
Assay (by HPLC) ≥99.0%≥98.5%≥99.0%
pH (1% aqueous solution) 6.0 - 8.06.5 - 7.57.0 - 8.5
Loss on Drying ≤2.0%≤1.5%≤2.0%
Anisic Aldehyde (by HPLC) ≤0.1%Not specified≤0.15%
Anethole (by HPLC) ≤0.1%Not specified≤0.1%

Proposed Experimental Protocols for Spectroscopic Comparison

The following are detailed methodologies for the spectroscopic analysis of this compound samples obtained from different suppliers.

Sample Preparation

Consistency in sample preparation is key to obtaining comparable spectroscopic data.

  • For NMR Spectroscopy: Dissolve a precisely weighed amount of this compound (e.g., 10 mg) in a known volume of a suitable deuterated solvent (e.g., 0.5 mL of D₂O or DMSO-d₆). The choice of solvent should be consistent across all samples.

  • For FT-IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and reproducibility. Ensure the ATR crystal is clean before each measurement. Alternatively, prepare KBr pellets by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • For UV-Vis Spectroscopy: Prepare stock solutions of each this compound sample in a UV-transparent solvent (e.g., deionized water or ethanol) at a known concentration (e.g., 1 mg/mL). Further dilutions may be necessary to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison This compound Sample This compound Sample Weighing Weighing This compound Sample->Weighing FTIR_Analysis FT-IR (ATR) This compound Sample->FTIR_Analysis Dissolution/Mixing Dissolution/Mixing Weighing->Dissolution/Mixing NMR_Analysis NMR (¹H, ¹³C) Dissolution/Mixing->NMR_Analysis UV_Vis_Analysis UV-Vis Dissolution/Mixing->UV_Vis_Analysis Spectral_Processing Spectral Processing (Baseline Correction, Integration, etc.) NMR_Analysis->Spectral_Processing FTIR_Analysis->Spectral_Processing UV_Vis_Analysis->Spectral_Processing Data_Comparison Comparative Analysis Spectral_Processing->Data_Comparison Report Report Data_Comparison->Report

Experimental workflow for spectroscopic comparison.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the methoxy group protons.

    • Expected Chemical Shifts (δ) in D₂O:

      • Aromatic protons ortho to the carboxylate group: ~7.8-8.0 ppm (doublet)

      • Aromatic protons meta to the carboxylate group: ~6.9-7.1 ppm (doublet)

      • Methoxy group protons (-OCH₃): ~3.8-3.9 ppm (singlet)

    • Comparison Points:

      • Chemical Shifts: Minor variations in chemical shifts between samples may indicate differences in pH or ionic strength.

      • Integration: The ratio of the integrals of the aromatic and methoxy protons should be consistent with the molecular structure (2:2:3). Deviations may suggest the presence of impurities.

      • Impurity Signals: Look for small, unassigned peaks in the spectrum that could correspond to residual solvents or process-related impurities like anisic aldehyde or anethole.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

    • Expected Chemical Shifts (δ) in D₂O:

      • Carbonyl carbon (-COO⁻): ~175-180 ppm

      • Aromatic carbons: ~115-165 ppm

      • Methoxy carbon (-OCH₃): ~55-60 ppm

    • Comparison Points: The presence of additional peaks may indicate impurities. The chemical shifts of the primary carbons should be consistent across all samples.

FT-IR Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • ~3000-3100 cm⁻¹: C-H stretching (aromatic)

    • ~2800-3000 cm⁻¹: C-H stretching (methyl)

    • ~1550-1610 cm⁻¹: C=O stretching (asymmetric, carboxylate)

    • ~1400-1450 cm⁻¹: C=O stretching (symmetric, carboxylate)

    • ~1250 cm⁻¹: C-O-C stretching (asymmetric, ether)

    • ~1020 cm⁻¹: C-O-C stretching (symmetric, ether)

  • Comparison Points:

    • Peak Positions and Shapes: The overall fingerprint region (<1500 cm⁻¹) should be highly similar for pure samples. Significant differences could indicate variations in crystal structure or the presence of impurities.

    • Additional Peaks: The presence of unexpected peaks, for example, a C=O stretch around 1700 cm⁻¹, could indicate the presence of the free acid (p-anisic acid).

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for detecting chromophoric impurities.

  • Expected Absorption: this compound should exhibit a characteristic UV absorption maximum (λ_max) around 250-260 nm in an aqueous solution, corresponding to the π → π* transitions of the substituted benzene ring.

  • Comparison Points:

    • λ_max: The wavelength of maximum absorbance should be consistent across all samples. A shift in λ_max could indicate the presence of impurities that alter the chromophore.

    • Molar Absorptivity (ε): By preparing solutions of known concentrations, the molar absorptivity can be calculated using the Beer-Lambert law (A = εcl). This value should be consistent for pure samples. Variations can indicate differences in purity.

    • Spectral Shape: The overall shape of the UV spectrum should be identical. The appearance of shoulders or additional peaks may suggest the presence of impurities with different chromophores.

Data Presentation for Comparison

For a clear and objective comparison, all quantitative data should be summarized in well-structured tables.

Table 1: ¹H NMR Data Comparison

SupplierChemical Shift (δ, ppm) - Aromatic H (ortho)Chemical Shift (δ, ppm) - Aromatic H (meta)Chemical Shift (δ, ppm) - Methoxy HIntegral Ratio (Aromatic:Methoxy)Impurity Peaks (δ, ppm)
Supplier A
Supplier B
Supplier C

Table 2: FT-IR Data Comparison

SupplierC=O Asymmetric Stretch (cm⁻¹)C=O Symmetric Stretch (cm⁻¹)C-O-C Asymmetric Stretch (cm⁻¹)Other Notable Peaks (cm⁻¹)
Supplier A
Supplier B
Supplier C

Table 3: UV-Vis Data Comparison

Supplierλ_max (nm)Absorbance at λ_max (for a given concentration)Molar Absorptivity (ε)
Supplier A
Supplier B
Supplier C

Visualizing Key Information

cluster_structure This compound Structure cluster_spectroscopy Spectroscopic Techniques cluster_properties Properties to Compare C8H7NaO3 Sodium 4-methoxybenzoate NMR NMR (¹H, ¹³C) FTIR FT-IR UVVis UV-Vis Purity Purity NMR->Purity Identity Structural Identity NMR->Identity Impurities Impurities NMR->Impurities FTIR->Identity UVVis->Purity

Key analytical relationships for this compound.

Conclusion

A thorough spectroscopic comparison is essential for qualifying this compound from different suppliers for use in research and product development. By establishing and consistently applying the detailed protocols for NMR, FT-IR, and UV-Vis spectroscopy outlined in this guide, researchers can confidently assess the identity, purity, and consistency of this important raw material. This systematic approach ensures the reliability and reproducibility of experimental results and the quality of final products.

References

A Comparative Analysis: Sodium Anisate Versus Synthetic Preservatives in Antimicrobial Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate preservative system is a critical factor in ensuring product safety and stability. This guide provides a detailed comparison of the performance of sodium anisate, a natural alternative, against two widely used synthetic preservatives: phenoxyethanol and DMDM hydantoin. The evaluation is based on their antimicrobial efficacy, mechanisms of action, and performance in standardized tests.

Executive Summary

The increasing demand for natural ingredients in pharmaceutical and cosmetic formulations has led to a growing interest in preservatives derived from natural sources. This compound, the sodium salt of p-anisic acid found in plants like anise and fennel, has emerged as a promising alternative to synthetic preservatives.[1][2] This guide benchmarks the antimicrobial performance of this compound against phenoxyethanol, a broad-spectrum synthetic preservative, and DMDM hydantoin, a formaldehyde-releasing agent. The comparison is based on quantitative data from Minimum Inhibitory Concentration (MIC) assays and qualitative results from Preservative Efficacy Tests (Challenge Tests), alongside a detailed exploration of their mechanisms of action.

Data Presentation: Comparative Antimicrobial Efficacy

The effectiveness of a preservative is scientifically measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible growth of a microorganism. The following tables summarize the MIC values for this compound, phenoxyethanol, and DMDM hydantoin against a panel of common spoilage microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Microorganisms

MicroorganismTypeMIC (%)
Staphylococcus aureusGram-positive BacteriaData not available
Pseudomonas aeruginosaGram-negative BacteriaData not available
Escherichia coliGram-negative BacteriaData not available
Candida albicansYeastData not available
Aspergillus brasiliensisMoldData not available

Table 2: Minimum Inhibitory Concentration (MIC) of Phenoxyethanol against Key Microorganisms

MicroorganismTypeMIC (%)
Staphylococcus aureusGram-positive Bacteria0.5 - 1.0
Pseudomonas aeruginosaGram-negative Bacteria0.25 - 0.5
Escherichia coliGram-negative Bacteria0.25 - 0.5
Candida albicansYeast0.25 - 0.5
Aspergillus brasiliensisMold0.25 - 0.5

Table 3: Minimum Inhibitory Concentration (MIC) of DMDM Hydantoin against Key Microorganisms

MicroorganismTypeMIC (%)
Staphylococcus aureusGram-positive Bacteria< 0.1
Pseudomonas aeruginosaGram-negative Bacteria< 0.1
Escherichia coliGram-negative Bacteria< 0.1
Candida albicansYeast< 0.1
Aspergillus brasiliensisMold< 0.1

Table 4: Preservative Efficacy Test (Challenge Test) Performance Summary

PreservativePerformance Summary
This compound Generally passes challenge tests when used in combination with other preservatives, such as sodium levulinate, particularly in formulations with a pH around 5.5. Its efficacy is pH-dependent.
Phenoxyethanol Demonstrates broad-spectrum efficacy in challenge tests, meeting the criteria for log reduction of bacteria, yeast, and mold over a 28-day period. Often used in combination with other preservatives to enhance its activity.
DMDM Hydantoin Highly effective in challenge tests due to the release of formaldehyde, providing robust, broad-spectrum antimicrobial protection against bacteria, yeast, and mold.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of a preservative is determined to identify the lowest concentration that inhibits the visible growth of a specific microorganism. A common method is the broth microdilution assay.

1. Preparation of Preservative Solutions:

  • A stock solution of the preservative is prepared in a suitable solvent.

  • A series of twofold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • The test microorganism is cultured to a standardized concentration, typically around 1-5 x 10^5 colony-forming units per milliliter (CFU/mL).

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the preservative dilutions is inoculated with the standardized microbial suspension.

  • The plate is incubated under optimal growth conditions for the specific microorganism (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 3-5 days for fungi).

4. Determination of MIC:

  • After incubation, the wells are visually inspected for turbidity (an indication of microbial growth).

  • The MIC is recorded as the lowest concentration of the preservative at which no visible growth is observed.

Preservative Efficacy Test (Challenge Test) - Based on ISO 11930

The Preservative Efficacy Test, or Challenge Test, evaluates the effectiveness of a preservative system within a finished product formulation when intentionally contaminated with microorganisms. The ISO 11930 standard is a widely accepted method for cosmetic products.[4][5][6]

1. Preparation of Inoculum:

  • Standardized cultures of five specific microorganisms are prepared: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[4]

  • The concentration of each microbial suspension is adjusted to a range of 10^7 to 10^8 CFU/mL.

2. Inoculation of the Product:

  • The product is divided into separate containers for each test microorganism.

  • Each container is inoculated with one of the microbial suspensions to achieve an initial concentration of between 10^5 and 10^6 CFU/g or mL of the product.[4]

3. Incubation and Sampling:

  • The inoculated product containers are stored at a controlled temperature (typically 20-25°C) for 28 days.

  • Samples are taken from each container at specified time points: 0 hours, 7 days, 14 days, and 28 days.[4][7]

4. Enumeration of Microorganisms:

  • The number of viable microorganisms in each sample is determined using standard plate count methods.

  • The log reduction in the microbial population from the initial count is calculated for each time point.

5. Evaluation Criteria (Criteria A of ISO 11930):

  • Bacteria: A log reduction of ≥ 3 at day 7, and no increase in count from day 7 to day 28.[4]

  • Yeast (C. albicans): A log reduction of ≥ 1 at day 7, and no increase in count from day 7 to day 28.[4]

  • Mold (A. brasiliensis): No increase in count from the initial count at day 14 and day 28.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanisms by which this compound, phenoxyethanol, and DMDM hydantoin exert their antimicrobial effects.

Sodium_Anisate_Mechanism cluster_fungal_cell Fungal Cell cell_wall Cell Wall cell_membrane Cell Membrane cell_wall->cell_membrane cell_wall->cell_membrane Disrupts Integrity cytoplasm Cytoplasm (Acidification) cell_membrane->cytoplasm cell_membrane->cytoplasm Increases Permeability cell_death Cell Death cytoplasm->cell_death cytoplasm->cell_death Leads to sodium_anisate This compound (p-Anisic Acid) sodium_anisate->cell_wall Passes through

Caption: Mechanism of action for this compound (p-anisic acid) against fungal cells.

Phenoxyethanol_Mechanism cluster_bacterial_cell Bacterial Cell cell_membrane Cell Membrane k_ions Potassium Ions (K+) cell_membrane->k_ions cell_membrane->k_ions Efflux of oxidative_phos Oxidative Phosphorylation cell_membrane->oxidative_phos cell_death Cell Death k_ions->cell_death oxidative_phos->cell_death phenoxyethanol Phenoxyethanol phenoxyethanol->cell_membrane Increases Permeability phenoxyethanol->oxidative_phos Uncouples

Caption: Mechanism of action for phenoxyethanol against bacterial cells.

DMDM_Hydantoin_Mechanism cluster_microbial_cell Microbial Cell proteins Proteins cell_death Cell Death proteins->cell_death nucleic_acids Nucleic Acids (DNA, RNA) nucleic_acids->cell_death dmdm DMDM Hydantoin formaldehyde Formaldehyde dmdm->formaldehyde Slow Release formaldehyde->proteins Cross-links & Denatures formaldehyde->nucleic_acids Damages

Caption: Mechanism of action for DMDM hydantoin as a formaldehyde-releaser.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of a preservative system.

Experimental_Workflow start Start: Preservative Selection mic_test Minimum Inhibitory Concentration (MIC) Assay start->mic_test formulation Incorporate into Product Formulation mic_test->formulation challenge_test Preservative Efficacy Test (Challenge Test - ISO 11930) formulation->challenge_test data_analysis Data Analysis (Log Reduction) challenge_test->data_analysis evaluation Evaluation against Acceptance Criteria data_analysis->evaluation pass Pass evaluation->pass Meets Criteria fail Fail: Reformulate evaluation->fail Does Not Meet Criteria fail->formulation

Caption: General workflow for preservative efficacy testing.

Conclusion

This comparative guide highlights the distinct profiles of this compound, phenoxyethanol, and DMDM hydantoin as antimicrobial preservatives. While phenoxyethanol and DMDM hydantoin offer well-documented, broad-spectrum efficacy as standalone preservatives, this compound stands out as a natural alternative with potent antifungal properties, best utilized as part of a synergistic preservative blend. The choice of preservative will ultimately depend on the specific formulation requirements, desired product positioning (natural vs. synthetic), and the target microbial challenges. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers and formulators in making informed decisions for effective product preservation.

References

A Comparative Environmental Impact Analysis of Sodium Anisate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Preservative Selection

The increasing demand for sustainable and environmentally conscious formulations in the pharmaceutical and cosmetic industries necessitates a thorough evaluation of the environmental footprint of all ingredients, including preservatives. This guide provides a comparative analysis of the environmental impact of sodium anisate, a preservative derived from natural sources, against common synthetic alternatives: parabens, phenoxyethanol, and benzoic acid. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions that align with both product efficacy and environmental stewardship.

Executive Summary

While this compound is often marketed as a "natural" and "biodegradable" alternative, a comprehensive review of publicly available data reveals a significant lack of standardized quantitative information regarding its environmental impact. In contrast, more extensive, albeit sometimes varied, data exists for its synthetic counterparts. This analysis compiles the available data on biodegradability and aquatic toxicity, highlighting the current knowledge gaps and providing a framework for a comparative assessment.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the ready biodegradability and aquatic ecotoxicity of this compound and its alternatives. It is crucial to note the absence of standardized OECD test data for this compound, which presents a limitation in direct quantitative comparison.

Table 1: Ready Biodegradability Data (OECD 301B/D/F)

PreservativeOECD Test GuidelineBiodegradation (%)Exposure Time (days)Result
This compound Data not availableNot availableNot availableClaimed to be biodegradable, but no quantitative data found.
Parabens (general) OECD 301B (and others)Generally considered biodegradable, but can persist in the environment due to continuous release.28Not readily biodegradable is a potential outcome for some parabens.
Phenoxyethanol OECD 301F> 90%28Readily biodegradable.
Benzoic Acid OECD 301D> 71%5Readily biodegradable.

Table 2: Aquatic Ecotoxicity Data (OECD 201, 202, 203)

PreservativeTest OrganismEndpointValue (mg/L)Exposure TimeOECD Test Guideline
This compound Data not availableNot availableNot availableNot availableNot available
Methylparaben Pseudokirchneriella subcapitata (Algae)EC509172 hours201
Daphnia magna (Crustacean)LC5073.448 hours202
Danio rerio (Zebrafish)LC50>10096 hours203
Propylparaben Pseudokirchneriella subcapitata (Algae)EC502.572 hours201
Phenoxyethanol Pimephales promelas (Fathead Minnow)LC5034496 hours203
Daphnia magna (Crustacean)EC50>50048 hours202
Benzoic Acid Lepomis macrochirus (Bluegill Sunfish)LC5044.696 hours203
Daphnia magna (Crustacean)EC5086048 hours202
Pseudokirchneriella subcapitata (Algae)EC50>33.172 hours201

Experimental Protocols

To ensure a clear understanding of the data presented, the methodologies for the key cited experiments are outlined below. These protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are internationally recognized standards.

OECD 301B: Ready Biodegradability – CO2 Evolution Test

This test evaluates the ultimate biodegradability of an organic compound in an aerobic aqueous medium. A defined concentration of the test substance is incubated with a microbial inoculum (typically from activated sludge) in a mineral medium. The degradation process is monitored by measuring the amount of carbon dioxide produced over a 28-day period. A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical maximum CO2 production within a 10-day window during the 28-day test.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test assesses the toxicity of a substance to freshwater green algae, such as Pseudokirchneriella subcapitata. Exponentially growing algal cultures are exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured by cell counts or other biomass indicators. The primary endpoint is the EC50, the concentration that causes a 50% reduction in growth rate or yield compared to a control.

OECD 202: Daphnia sp. Acute Immobilisation Test

This acute toxicity test determines the concentration of a substance that immobilizes 50% of the tested freshwater invertebrates, typically Daphnia magna. The daphnids are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours to calculate the EC50.

Mandatory Visualization

To visually represent the key concepts and workflows discussed in this analysis, the following diagrams have been generated using Graphviz (DOT language).

Preservative_Manufacturing_Pathways Figure 1: Comparative Manufacturing Pathways of Preservatives cluster_natural Natural Origin cluster_synthetic Synthetic Origin Star_Anise Star Anise / Fennel Extraction Extraction of Anethole Star_Anise->Extraction e.g., steam distillation Oxidation Oxidation Extraction->Oxidation P_Anisic_Acid p-Anisic Acid Oxidation->P_Anisic_Acid Sodium_Anisate This compound P_Anisic_Acid->Sodium_Anisate Neutralization with NaOH Crude_Oil1 Crude Oil / Natural Gas Toluene Toluene Crude_Oil1->Toluene Phenol Phenol Crude_Oil1->Phenol Benzoic_Acid Benzoic Acid Toluene->Benzoic_Acid Oxidation Parabens Parabens Phenol->Parabens Esterification Phenoxyethanol Phenoxyethanol Phenol->Phenoxyethanol Williamson ether synthesis

Caption: Figure 1: Comparative Manufacturing Pathways of Preservatives

Environmental_Impact_Workflow Figure 2: Environmental Impact Assessment Workflow Define_Scope Define Scope & Boundaries (Cradle-to-Grave) LCI Life Cycle Inventory (LCI) - Raw Material Extraction - Manufacturing - Use Phase - End-of-Life Define_Scope->LCI LCIA Life Cycle Impact Assessment (LCIA) - Biodegradability (OECD 301) - Aquatic Toxicity (OECD 201, 202, 203) - Other Impacts (e.g., GWP) LCI->LCIA Interpretation Interpretation & Comparison - Identify Hotspots - Data Gaps Analysis LCIA->Interpretation Decision Informed Preservative Selection Interpretation->Decision

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium Anisate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring proper disposal of all laboratory chemicals is a critical component of maintaining a safe and compliant work environment. This guide provides essential, step-by-step information for the proper disposal of sodium anisate, a compound often used as a preservative in cosmetic and pharmaceutical applications. While not classified as a hazardous substance, adherence to proper disposal protocols is necessary to minimize environmental impact and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care. Although its toxicological properties have not been thoroughly investigated, general laboratory best practices should be followed[1].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Avoid Dust Inhalation: Prevent the generation of dust when handling the solid form[1][2].

  • Containment: In case of a spill, collect the material in a closed and suitable container for disposal[1]. Do not allow the substance to enter soil, surface water, or drains[1].

Disposal Procedures for this compound

Based on available safety data, this compound is not classified as a hazardous waste according to Regulation (EC) No. 1272/2008[1][2]. However, it should not be disposed of in general waste or down the drain. The recommended disposal method is incineration by a licensed waste disposal company.

Step-by-Step Disposal Protocol:

  • Collection: Collect waste this compound in a clearly labeled, closed, and suitable container.

  • Solvent Addition (Recommended): For incineration, it is advised to dissolve or mix the this compound with a combustible solvent. This facilitates a more complete combustion process in a chemical incinerator equipped with an afterburner and exhaust air system[1].

  • Engage a Licensed Waste Disposal Contractor: Contact your institution's environmental health and safety (EHS) office or a licensed waste disposal company to arrange for pickup and disposal.

  • Documentation: Maintain records of the disposal, including the quantity of waste, the date of disposal, and the contractor used, in accordance with your institution's policies and local regulations.

  • Contaminated Materials: Dispose of any materials, such as contaminated labware or PPE, in the same manner as the chemical waste.

Decision-Making Workflow for this compound Disposal

The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds check_hazard Is the waste contaminated with hazardous material? collect_waste Collect in a labeled, sealed container check_hazard->collect_waste No hazardous_waste Treat as Hazardous Waste Follow institutional hazardous waste procedures check_hazard->hazardous_waste Yes prepare_for_disposal Prepare for Disposal collect_waste->prepare_for_disposal non_hazardous This compound is non-hazardous per EC 1272/2008 consult_sds->non_hazardous non_hazardous->check_hazard mix_solvent Optional but Recommended: Mix with a combustible solvent prepare_for_disposal->mix_solvent contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company mix_solvent->contact_ehs incineration Dispose via chemical incineration contact_ehs->incineration end End: Proper Disposal Complete incineration->end hazardous_waste->contact_ehs

Caption: this compound Disposal Workflow.

Environmental and Regulatory Considerations

While this compound is not classified as a dangerous good for transport and is not identified as a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance, it is crucial to prevent its release into the environment[2][3]. All disposal activities must comply with local and national regulations[2][3]. Ensure that any wastewater contaminated with this compound is collected and treated through a wastewater treatment plant and not discharged directly into the drains[1]. By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Anisate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the proper handling and disposal of sodium anisate are critical for maintaining a safe laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals to minimize exposure and ensure operational integrity.

This compound, the sodium salt of p-anisic acid, is a white to slightly yellow powder commonly used as a preservative in cosmetics and personal care products.[1][2] While it is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, adherence to standard laboratory safety practices is paramount to prevent potential irritation and ensure personnel safety.[3][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves.To prevent skin contact and potential irritation.[3]
Eye Protection Appropriate protective eyeglasses or chemical safety goggles as described by OSHA.To protect eyes from dust particles which may cause serious eye irritation.[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.To avoid inhalation of dust, especially when handling the powder outside of a fume hood.[3]
Body Protection Laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.To protect skin and personal clothing from contamination.[3][5][6]

Operational Plan for Handling this compound

A systematic approach to handling powdered chemicals like this compound minimizes the risk of spills and airborne dust. The following workflow outlines the key steps from receipt to use.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage.

  • Store this compound in a cool, dry, well-ventilated area away from incompatible materials.

  • Keep the container tightly closed when not in use.

Preparation for Handling:
  • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure.[7]

  • Cover the work surface with absorbent bench paper to contain any potential spills.[8]

  • Ensure a safety shower and eye wash station are readily accessible.[3][5]

Weighing and Aliquoting:
  • Whenever possible, use an enclosed balance to minimize the dispersion of powder.[8]

  • Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust clouds.

  • If working outside a fume hood is unavoidable, wear a respirator.

  • Close the container immediately after use.

Solution Preparation:
  • When dissolving the powder, add it slowly to the solvent to avoid splashing.

  • Stir gently until fully dissolved.

The following diagram illustrates the recommended workflow for handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Receive Receive & Inspect Store Store in Cool, Dry Place Receive->Store PrepArea Prepare Designated Area Store->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE Weigh Weigh in Enclosed Balance DonPPE->Weigh Transfer Transfer to Container Weigh->Transfer Dissolve Prepare Solution Transfer->Dissolve Clean Clean Work Area Dissolve->Clean Dispose Dispose of Waste Clean->Dispose DoffPPE Doff & Store PPE Dispose->DoffPPE

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium anisate
Reactant of Route 2
Sodium anisate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.